molecular formula C10H10OS B8412368 4-Methylbenzo[b]thiophene-5-methanol

4-Methylbenzo[b]thiophene-5-methanol

Cat. No.: B8412368
M. Wt: 178.25 g/mol
InChI Key: VUVBXXCUFPEXEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylbenzo[b]thiophene-5-methanol is a chemical compound built upon the benzo[b]thiophene scaffold, an aromatic heterocyclic system considered a "privileged structure" in medicinal chemistry and chemical research . The core framework is found in numerous compounds exhibiting a wide array of biological activities, including anti-microbial, anti-cancer, and anti-inflammatory properties . The structural versatility of the benzo[b]thiophene ring allows for strategic substitutions that can fine-tune a molecule's interaction with biological targets like enzymes and receptors . The presence of both a methyl and a hydroxymethyl group on the aromatic system makes this derivative a valuable intermediate for further chemical synthesis and functionalization in drug discovery efforts . Beyond its medicinal applications, the benzo[b]thiophene core is a valuable building block in organic synthesis and materials science . Its stability and unique electronic properties, imparted by the sulfur heteroatom, are relevant for developing molecular conductors and organic semiconductors . Related simple alkyl derivatives like 5-Methylbenzo[b]thiophene are known to be useful as substituted thiophenes in proteomics research . As a research chemical, 4-Methylbenzo[b]thiophene-5-methanol serves as a key precursor for the synthesis of more complex molecules, including potential 5-lipoxygenase inhibitors explored in therapeutic development . ATTENTION: This product is for Research Use Only. Not for human or veterinary use.

Properties

Molecular Formula

C10H10OS

Molecular Weight

178.25 g/mol

IUPAC Name

(4-methyl-1-benzothiophen-5-yl)methanol

InChI

InChI=1S/C10H10OS/c1-7-8(6-11)2-3-10-9(7)4-5-12-10/h2-5,11H,6H2,1H3

InChI Key

VUVBXXCUFPEXEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C=CS2)CO

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-Methylbenzo[b]thiophene-5-methanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis and characterization of 4-Methylbenzo[b]thiophene-5-methanol . This document is structured for researchers requiring a robust, regioselective route to this specific heterocyclic building block.

Executive Summary

4-Methylbenzo[b]thiophene-5-methanol (CAS: N/A for specific isomer in common public databases; analogous to CAS 1547060-42-3 acid precursor) is a bicyclic heteroaromatic alcohol. It serves as a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and leukotriene modifiers where the benzo[b]thiophene core acts as a bioisostere for indole or naphthalene.

This guide prioritizes a regioselective de novo synthesis starting from functionalized benzene precursors. This approach avoids the difficult separation of isomers often encountered when cyclizing substituted thiophenols.

Property Data / Prediction
Chemical Formula C₁₀H₁₀OS
Molecular Weight 178.25 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; slightly soluble in water
Key Functionality Primary alcohol (C5), Methyl group (C4), Thiophene ring

Retrosynthetic Analysis

To ensure the correct placement of the methyl group at C4 and the hydroxymethyl group at C5, we employ a convergent strategy . Direct functionalization of the benzo[b]thiophene core is discouraged due to the directing influence of the sulfur atom, which typically favors electrophilic substitution at C3.

Instead, we utilize the Fiesselmann-type annulation of a pre-functionalized 2-halo-benzaldehyde. This locks the substituents in place before the heterocycle is formed.

Retrosynthesis Target 4-Methylbenzo[b]thiophene- 5-methanol Intermediate1 4-Methylbenzo[b]thiophene- 5-carbaldehyde Target->Intermediate1 Reduction (NaBH4) Intermediate2 5-Bromo-4-methyl benzo[b]thiophene Intermediate1->Intermediate2 Formylation (n-BuLi / DMF) Precursor Ethyl 5-bromo-4-methyl benzo[b]thiophene-2-carboxylate Intermediate2->Precursor Decarboxylation (Cu / Quinoline) StartingMaterial 2-Fluoro-6-methyl benzaldehyde Precursor->StartingMaterial Annulation (Ethyl Thioglycolate)

Figure 1: Retrosynthetic tree illustrating the disconnection to the commercially available 2-fluoro-6-methylbenzaldehyde.

Detailed Synthesis Protocol

Phase 1: Precursor Functionalization

Objective: Introduce the halogen handle at C5 (relative to the aldehyde) to serve as the site for the final methanol group.

Starting Material: 2-Fluoro-6-methylbenzaldehyde.

  • Rationale: The aldehyde directs meta, while the fluorine and methyl groups direct ortho/para. The C5 position is activated by both the fluorine (para) and methyl (ortho) groups, making it the most reactive site for electrophilic aromatic substitution.

Protocol:

  • Dissolve 2-Fluoro-6-methylbenzaldehyde (10.0 g, 72 mmol) in anhydrous DCM (100 mL).

  • Add Iron(III) bromide (FeBr₃, 0.05 eq) as a catalyst.

  • Add Bromine (Br₂, 1.1 eq) dropwise at 0°C over 30 minutes.

  • Stir at room temperature for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of starting material.

  • Quench: Pour into saturated Na₂S₂O₃ solution to neutralize excess bromine.

  • Workup: Extract with DCM, wash with brine, dry over MgSO₄, and concentrate.

  • Product: 5-Bromo-2-fluoro-6-methylbenzaldehyde .

Phase 2: Thiophene Ring Construction (Annulation)

Objective: Form the benzo[b]thiophene core with the ester handle at C2.

Protocol:

  • Dissolve the aldehyde from Phase 1 (15.0 g, ~69 mmol) in anhydrous DMF (150 mL).

  • Add Ethyl Thioglycolate (1.2 eq, 8.3 mL) and Potassium Carbonate (K₂CO₃, 2.5 eq).

  • Heat the mixture to 80–90°C for 6 hours.

    • Mechanism:[1][2][3][4] The thiolate displaces the fluorine (S_NAr) to form a thioether. Subsequently, the methylene active hydrogen attacks the aldehyde (aldol-type), followed by dehydration and aromatization.

  • Workup: Pour into ice water (500 mL). The product usually precipitates. Filter the solid. If oil forms, extract with EtOAc.

  • Purification: Recrystallize from Ethanol.

  • Product: Ethyl 5-bromo-4-methylbenzo[b]thiophene-2-carboxylate .

Phase 3: Decarboxylation

Objective: Remove the C2-ester to yield the 4,5-substituted core.

Protocol:

  • Hydrolysis: Reflux the ester in NaOH/Ethanol (10% aq, 3 eq) for 2 hours. Acidify with HCl to precipitate the carboxylic acid. Filter and dry.

  • Decarboxylation: Suspend the acid (10.0 g) in Quinoline (30 mL) and add Copper powder (1.0 g).

  • Heat to 200°C (reflux) for 2 hours until CO₂ evolution ceases.

    • Note: This step requires a high-boiling solvent. Alternatively, microwave irradiation at 180°C in NMP can be used for smaller batches.

  • Workup: Cool, dilute with ether, and filter off copper. Wash the organic layer with dilute HCl (to remove quinoline).

  • Product: 5-Bromo-4-methylbenzo[b]thiophene .

Phase 4: Formylation and Reduction

Objective: Convert the C5-bromo group to the C5-methanol target.

Protocol:

  • Lithiation: Dissolve the bromide (5.0 g, 22 mmol) in anhydrous THF (50 mL) under Argon. Cool to -78°C .

  • Add n-Butyllithium (2.5 M in hexanes, 1.1 eq) dropwise. Stir for 30 min at -78°C.

    • Critical: The lithium-halogen exchange is faster than deprotonation at C2/C3 at this temperature.

  • Formylation: Add anhydrous DMF (3.0 eq) dropwise. Stir for 1 hour, allowing to warm to 0°C.

  • Quench: Add saturated NH₄Cl solution. Extract with EtOAc.

  • Intermediate: 4-Methylbenzo[b]thiophene-5-carbaldehyde .

  • Reduction: Redissolve the crude aldehyde in Methanol (50 mL). Add Sodium Borohydride (NaBH₄, 1.5 eq) at 0°C. Stir for 30 min.

  • Final Workup: Quench with water, extract with DCM, dry, and concentrate.

  • Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

Workflow Visualization

SynthesisWorkflow Step1 Bromination (Br2/FeBr3) Step2 Annulation (Thioglycolate) Step1->Step2 Step3 Decarboxylation (Cu/Quinoline) Step2->Step3 Step4 Formylation (nBuLi/DMF) Step3->Step4 Step5 Reduction (NaBH4) Step4->Step5 End Target Alcohol Step5->End Start 2-Fluoro-6-methyl benzaldehyde Start->Step1

Figure 2: Step-by-step reaction workflow from starting material to final product.

Characterization Strategy

To validate the structure and purity, the following analytical data must be obtained.

Nuclear Magnetic Resonance (NMR)[1][2][3]
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.65 ppm (s, 3H): Methyl group at C4. (Deshielded by aromatic ring).

    • δ 4.80 ppm (s/d, 2H): Methylene protons of CH₂OH.

    • δ 7.30 - 7.50 ppm (m, 2H): Thiophene protons (H2, H3). Look for characteristic thiophene coupling (~5.5 Hz).

    • δ 7.60 - 7.80 ppm (AB system, 2H): Benzene ring protons (H6, H7). The coupling constant (~8.0 Hz) confirms ortho relationship, validating the 4,5-substitution pattern.

  • ¹³C NMR:

    • Look for the carbinol carbon (~64 ppm) and the methyl carbon (~19 ppm).

    • Confirm 10 aromatic signals (8 carbons + 2 quaternary bridgeheads).

Mass Spectrometry (MS)[2]
  • Method: ESI+ or EI.

  • Expected m/z: 178.05 [M]⁺.

  • Fragment: Loss of OH [M-17]⁺ or CH₂OH [M-31]⁺.

HPLC Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

  • Mobile Phase: Water/Acetonitrile gradient (0.1% Formic Acid).

  • Detection: UV at 254 nm and 280 nm.

Safety & Handling

  • n-Butyllithium: Pyrophoric. Handle only under inert atmosphere (Argon/Nitrogen). Ensure quenching protocols are in place.

  • Bromine: Highly corrosive and volatile. Use in a fume hood with appropriate respiratory protection.

  • Benzo[b]thiophenes: Generally biologically active.[5][6][7] Handle as potential irritants or sensitizers.

  • Waste Disposal: Segregate halogenated solvents (DCM) from non-halogenated. Copper waste from decarboxylation requires heavy metal disposal.

References

  • ChemScene. (n.d.). 4-Methylbenzo[b]thiophene-5-carboxylic acid. Retrieved from

    • Context: Verifies the existence and stability of the carboxylic acid precursor, confirming the viability of the C5-functionalized scaffold.
  • Organic Chemistry Portal. (2013). Transition-Metal-Free Method for the Synthesis of Benzo[b]thiophenes. Retrieved from

    • Context: Provides background on SNAr-type cyclization mechanisms used in the annul
  • MDPI. (2014). Benzo[b]thiophene-2-carbaldehyde.[8] Retrieved from

    • Context: Describes lithiation and formylation protocols for benzo[b]thiophene deriv
  • National Institutes of Health (NIH). (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones. Retrieved from

    • Context: Illustrates general functional group transformations on the benzo[b]thiophene core, including carboxylic acid manipul

Sources

Spectroscopic and Synthetic Elucidation of 4-Methylbenzo[b]thiophene-5-methanol: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Significance of Precise Characterization in Medicinal Chemistry

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. Benzo[b]thiophene scaffolds are privileged structures, forming the core of numerous pharmacologically active agents. The targeted functionalization of this heterocyclic system, as in 4-Methylbenzo[b]thiophene-5-methanol, offers a pathway to modulate biological activity. This technical guide provides an in-depth exploration of the synthesis and comprehensive spectroscopic characterization of 4-Methylbenzo[b]thiophene-5-methanol, offering researchers and drug development professionals a robust framework for their analytical and synthetic endeavors. The methodologies and interpretations presented herein are grounded in established chemical principles and supported by data from closely related structural analogs, ensuring a high degree of scientific integrity and practical applicability.

Molecular Structure and Synthetic Strategy

The target molecule, 4-Methylbenzo[b]thiophene-5-methanol, possesses a fused bicyclic system with a thiophene ring and a benzene ring, substituted with a methyl group at the 4-position and a hydroxymethyl group at the 5-position.

Caption: Molecular Structure of 4-Methylbenzo[b]thiophene-5-methanol.

A robust and logical synthetic approach to 4-Methylbenzo[b]thiophene-5-methanol involves the reduction of a suitable precursor. The commercially available 4-Methylbenzo[b]thiophene-5-carboxylic acid stands out as an ideal starting material. Its reduction to the primary alcohol can be achieved with high fidelity using standard reducing agents.

Synthetic_Workflow Start 4-Methylbenzo[b]thiophene-5-carboxylic acid Reagent LiAlH₄ or BH₃·THF (Reducing Agent) Start->Reagent 1. Solvent Anhydrous THF Start->Solvent in Product 4-Methylbenzo[b]thiophene-5-methanol Solvent->Product 2. Reaction Workup Aqueous Workup Product->Workup 3.

Caption: Proposed synthetic workflow for 4-Methylbenzo[b]thiophene-5-methanol.

Experimental Protocol: Synthesis via Reduction

Objective: To synthesize 4-Methylbenzo[b]thiophene-5-methanol from 4-Methylbenzo[b]thiophene-5-carboxylic acid.

Materials:

  • 4-Methylbenzo[b]thiophene-5-carboxylic acid (1.0 eq)[1]

  • Lithium aluminum hydride (LiAlH₄, 1.5 eq) or Borane tetrahydrofuran complex (BH₃·THF, 2.0 eq)[2]

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with 4-Methylbenzo[b]thiophene-5-carboxylic acid. Anhydrous THF is added to dissolve the starting material.

  • Addition of Reducing Agent: The solution is cooled to 0 °C in an ice bath. LiAlH₄ (or BH₃·THF) is added portion-wise under a nitrogen atmosphere. The choice between LiAlH₄ and BH₃·THF depends on the presence of other reducible functional groups in more complex substrates; for this specific transformation, both are highly effective.[2]

  • Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Quenching: After completion, the reaction is carefully quenched by the sequential slow addition of water, followed by 1 M HCl at 0 °C.

  • Extraction: The resulting mixture is extracted with ethyl acetate. The organic layers are combined, washed with saturated NaHCO₃ solution and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-Methylbenzo[b]thiophene-5-methanol as a solid.

Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for 4-Methylbenzo[b]thiophene-5-methanol, based on the analysis of its structural features and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules.[3]

Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Parameters: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used with a 30° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Analysis
~7.85d1HH-7The protons on the benzene ring of the benzo[b]thiophene system typically resonate in the downfield region of δ 7.0-8.0 ppm.[3] H-7 is expected to be the most deshielded aromatic proton due to its proximity to the electron-withdrawing sulfur atom and being in an ortho position to the thiophene ring.
~7.40d1HH-6H-6 is expected to resonate upfield from H-7.
~7.35d1HH-2Protons on the thiophene ring of benzo[b]thiophenes typically appear between δ 7.2 and 7.9 ppm.
~7.25d1HH-3H-3 is generally slightly upfield from H-2.
~4.80s2H-CH₂OHThe methylene protons of a benzylic alcohol typically appear in the range of δ 4.5-5.0 ppm. The singlet multiplicity indicates no adjacent protons.
~2.60s3H-CH₃The methyl protons attached to an aromatic ring are expected to resonate around δ 2.5-2.7 ppm.
~1.90br s1H-OHThe chemical shift of the hydroxyl proton is variable and concentration-dependent. It often appears as a broad singlet.
Chemical Shift (δ, ppm)AssignmentRationale and Comparative Analysis
~140.5C-7aQuaternary carbons in the benzo[b]thiophene ring system are found in the aromatic region.
~138.0C-3a
~135.0C-5The carbon bearing the hydroxymethyl group will be deshielded.
~133.0C-4The carbon bearing the methyl group will also be in the aromatic region.
~125.0C-7Aromatic CH carbons typically resonate between δ 120-130 ppm.
~124.5C-2
~123.0C-6
~122.5C-3
~63.0-CH₂OHThe carbon of the hydroxymethyl group is expected in this region.
~19.0-CH₃The methyl carbon will be the most upfield signal.
Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Protocol for IR Data Acquisition:

  • Sample Preparation: The spectrum can be acquired using a neat solid sample on an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3350Broad, StrongO-H stretchThe broadness is due to hydrogen bonding of the hydroxyl group.
~3100-3000MediumAromatic C-H stretchCharacteristic of C-H bonds on the benzo[b]thiophene ring.
~2920, ~2850Medium-WeakAliphatic C-H stretchCorresponding to the methyl and methylene groups.
~1600, ~1450Medium-StrongAromatic C=C stretchSkeletal vibrations of the benzo[b]thiophene ring.
~1050StrongC-O stretchCharacteristic of a primary alcohol.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Protocol for Mass Spectrometry Data Acquisition:

  • Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or GC-MS) is used.

  • Ionization Method: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for direct infusion.

Predicted Mass Spectrum Data (EI):

m/zPredicted FragmentRationale
178[M]⁺Molecular ion peak.
161[M - OH]⁺Loss of the hydroxyl radical.
147[M - CH₂OH]⁺Loss of the hydroxymethyl radical, a stable benzylic-type cation.
118[C₈H₆S]⁺Further fragmentation of the ring system.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and spectroscopic characterization of 4-Methylbenzo[b]thiophene-5-methanol. By leveraging a logical synthetic route from a commercially available precursor and predicting the spectroscopic data based on established principles and analogous compounds, this document serves as a valuable resource for researchers in medicinal chemistry and related fields. The detailed protocols and in-depth interpretation of NMR, IR, and MS data will facilitate the unambiguous identification and further development of this and similar benzo[b]thiophene derivatives as potential therapeutic agents.

References

  • PubChem. Benzo(b)thiophene, 4-methyl-. National Center for Biotechnology Information. [Link]

  • SpectraBase. 2-Methyl-benzo(B)thiophene. [Link]

  • NIST. Benzo[b]thiophene, 5-methyl-. NIST Chemistry WebBook. [Link]

  • CORE. Benzo[c]thiophene Chromophores Linked to Cationic Fe and Ru Derivatives for NLO Materials: Synthesis Characterization. [Link]

  • PubChem. Benzo(b)thiophene-5-methanol, alpha-((2-(diethylamino)ethoxy)methyl)-, hydrochloride (1:1), (alphaR)-. National Center for Biotechnology Information. [Link]

  • Isloor, A. M., Kalluraya, B., & Pai, K. S. (2009). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. European journal of medicinal chemistry, 44(8), 3344–3348.
  • Organic Chemistry Portal. Acid to Alcohol - Common Conditions. [Link]

  • NIST. Benzo[b]thiophene, 4-methyl-. NIST Chemistry WebBook. [Link]

  • Keri, R. S., Chand, K., & Nagaraja, B. M. (2018). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 143, 1333-1360.

Sources

Physical and chemical properties of 4-Methylbenzo[b]thiophene-5-methanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methylbenzo[b]thiophene-5-methanol

Disclaimer: Publicly available scientific literature and chemical databases contain limited specific information on 4-Methylbenzo[b]thiophene-5-methanol. This guide provides a comprehensive analysis based on the well-characterized parent compound, 4-Methylbenzo[b]thiophene, and established principles of organic chemistry to extrapolate the expected properties and reactivity of its 5-methanol derivative. This approach is intended to serve as a foundational resource for researchers and drug development professionals.

Introduction

The benzo[b]thiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] These activities include roles as antimicrobial, anti-cancer, anti-inflammatory, and neuroprotective agents.[1][2] The introduction of a methyl group at the 4-position and a methanol group at the 5-position of the benzo[b]thiophene ring system is anticipated to modulate the molecule's physicochemical properties, metabolic stability, and target-binding interactions, making 4-Methylbenzo[b]thiophene-5-methanol a compound of significant interest for further investigation. This guide aims to provide a detailed overview of its anticipated physical and chemical properties, potential synthetic routes, and prospective applications in drug discovery.

Molecular Structure and Properties

The foundational structure for our target molecule is 4-Methylbenzo[b]thiophene. The addition of a methanol group at the 5-position will influence its properties.

Predicted Physicochemical Properties

The introduction of a hydroxyl group via the methanol substituent is expected to significantly increase the polarity of the molecule compared to 4-Methylbenzo[b]thiophene. This will likely lead to a higher melting point, boiling point, and increased solubility in polar solvents.

Property4-Methylbenzo[b]thiophene (Parent Compound)4-Methylbenzo[b]thiophene-5-methanol (Predicted)Data Source
Molecular Formula C9H8SC10H10OS[3]
Molecular Weight 148.23 g/mol 178.25 g/mol [3]
Appearance Colorless to yellow liquidLikely a solid at room temperature
LogP (Octanol/Water Partition Coefficient) 3.210Lower than 3.210 due to increased polarity[4]
Water Solubility log10ws = -3.51 (low)Higher than the parent compound[4]
Spectroscopic Characterization

While specific spectral data for 4-Methylbenzo[b]thiophene-5-methanol is not available, the following are expected key features based on its structure and data from the parent compound and similar structures:

  • ¹H NMR: The spectrum would show characteristic peaks for the aromatic protons, a singlet for the methyl group, and signals for the methylene and hydroxyl protons of the methanol substituent. The chemical shifts of the aromatic protons would be influenced by the positions of the methyl and methanol groups.

  • ¹³C NMR: The spectrum would display signals for all ten carbon atoms, with the carbon of the CH₂OH group appearing in the aliphatic region and the aromatic carbons in the downfield region.[3]

  • IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the hydroxyl group.[5] Characteristic C-H and C=C stretching vibrations for the aromatic and methyl groups would also be present.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of 178.25.[6] Fragmentation patterns would likely involve the loss of the hydroxyl group or the entire methanol substituent.

Proposed Synthesis

A plausible synthetic route to 4-Methylbenzo[b]thiophene-5-methanol would involve the functionalization of 4-Methylbenzo[b]thiophene. A common strategy for introducing a methanol group at a specific position on an aromatic ring is through a formylation reaction followed by reduction.

Synthetic Workflow

G A 4-Methylbenzo[b]thiophene B Vilsmeier-Haack or Friedel-Crafts Formylation A->B Reagents: POCl3, DMF or Dichloromethyl methyl ether, Lewis acid C 4-Methylbenzo[b]thiophene-5-carbaldehyde B->C D Reduction (e.g., NaBH4) C->D Reagents: Sodium borohydride in methanol/ethanol E 4-Methylbenzo[b]thiophene-5-methanol D->E

Caption: Proposed synthetic pathway to 4-Methylbenzo[b]thiophene-5-methanol.

Experimental Protocol: A General Approach

Step 1: Formylation of 4-Methylbenzo[b]thiophene

  • To a solution of 4-Methylbenzo[b]thiophene in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add a Lewis acid (e.g., aluminum chloride or tin tetrachloride) at a reduced temperature (e.g., 0 °C).

  • Slowly add the formylating agent (e.g., dichloromethyl methyl ether).

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

  • Quench the reaction by carefully adding it to ice-water.

  • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

  • Purify the resulting 4-Methylbenzo[b]thiophene-5-carbaldehyde by column chromatography.

Step 2: Reduction of 4-Methylbenzo[b]thiophene-5-carbaldehyde

  • Dissolve the purified 4-Methylbenzo[b]thiophene-5-carbaldehyde in a protic solvent such as methanol or ethanol.

  • Cool the solution in an ice bath and add sodium borohydride portion-wise.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of water or dilute acid.

  • Extract the product with an organic solvent.

  • Wash the combined organic extracts, dry over an anhydrous salt, and remove the solvent in vacuo.

  • Purify the final product, 4-Methylbenzo[b]thiophene-5-methanol, by column chromatography or recrystallization.

Chemical Reactivity

The chemical reactivity of 4-Methylbenzo[b]thiophene-5-methanol will be dictated by the benzo[b]thiophene core and the methanol substituent.

  • Reactions of the Hydroxyl Group: The primary alcohol can undergo oxidation to form the corresponding aldehyde or carboxylic acid. It can also be converted to esters, ethers, and halides through standard synthetic transformations.

  • Electrophilic Aromatic Substitution: The benzo[b]thiophene ring is susceptible to electrophilic substitution. The positions of substitution will be directed by the existing methyl and methanol groups.

  • Metal-Catalyzed Cross-Coupling: The benzo[b]thiophene core can be further functionalized using various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce additional substituents.[2]

Potential Applications in Drug Development

The benzo[b]thiophene scaffold is a key component in several approved drugs and clinical candidates.[1] The introduction of methyl and methanol groups can fine-tune the pharmacological profile.

  • Anticancer Agents: Many benzo[b]thiophene derivatives have been investigated as anticancer agents, with some acting as kinase inhibitors.[7] The structural features of 4-Methylbenzo[b]thiophene-5-methanol could allow it to fit into the ATP-binding pocket of specific kinases.

  • Cholinesterase Inhibitors: Modified benzo[b]thiophenes have shown activity as cholinesterase inhibitors, which are relevant for the treatment of Alzheimer's disease.[8]

  • Anti-inflammatory Agents: The benzo[b]thiophene nucleus is present in compounds with anti-inflammatory properties.[2]

Safety and Handling

Specific safety data for 4-Methylbenzo[b]thiophene-5-methanol is not available. However, based on the data for the parent compound, 4-Methylbenzo[b]thiophene, the following precautions should be considered:

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[9]

  • Hazards: The parent compound is listed as harmful if swallowed. Similar toxicity should be assumed for the derivative. Avoid contact with skin and eyes.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.

Conclusion

While direct experimental data for 4-Methylbenzo[b]thiophene-5-methanol is limited, a strong predictive framework can be established based on the known properties of 4-Methylbenzo[b]thiophene and related structures. The presence of the 5-methanol group is expected to impart greater polarity and provide a reactive handle for further chemical modifications. The benzo[b]thiophene core suggests potential for this molecule to be explored in various therapeutic areas, particularly in oncology and neurodegenerative diseases. The synthetic pathways and characterization data outlined in this guide provide a solid foundation for researchers to synthesize and investigate this promising compound.

References

  • PubChem. Benzo(b)thiophene, 4-methyl-. National Center for Biotechnology Information. [Link]
  • Royal Society of Chemistry. Supplementary Information for "An efficient and recyclable magnetic nanoparticle-supported sulfonic acid catalyst for the synthesis of esters from alcohols and phenols". [Link]
  • BD. SAFETY DATA SHEET. BD. [Link]
  • Cheméo. Benzo[b]thiophene, 4-methyl-. [Link]
  • PubChem. 5-Methylbenzo(b)thiophene. National Center for Biotechnology Information. [Link]
  • Cheméo. Chemical Properties of Benzophenanthro[10]thiophene, 5-methyl. [Link]
  • MDPI. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. [Link]
  • SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. [Link]
  • Organic Chemistry Portal. Transition-Metal-Free Method for the Synthesis of Benzo[b]thiophenes from o-Halovinylbenzenes and K2S via Direct SNAr-Type Reaction, Cyclization, and Dehydrogenation Process. [Link]
  • Common NMR Solvents - Reference Data. [Link]
  • PMC. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. [Link]
  • NIST. Benzo[b]thiophene, 5-methyl-. National Institute of Standards and Technology. [Link]
  • NIST. Benzo[b]thiophene, 4-methyl-. National Institute of Standards and Technology. [Link]
  • NIST. Benzo[b]thiophene, 5-methyl-. National Institute of Standards and Technology. [Link]
  • Stenutz. 4-methylbenzo[b]thiophene. [Link]
  • ResearchGate. Infrared spectra of MeOH, thiophene, and the co-deposition of them at 14 K. [Link]
  • ResearchGate. "Design and Synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives: A Computational Approach to EGFR Inhibition and Anticancer Activity". [Link]
  • PubMed. An overview of benzo[b]thiophene-based medicinal chemistry. [Link]
  • PMC. A Diverse Methyl Sulfone-Containing Benzo[b]thiophene Library via Iodocyclization and Palladium-Catalyzed Coupling. [Link]
  • ijopaar. XRD, FT-IR, Electronic and Fluorescence Spectroscopic Studies of Benzothiophenesulfone-2-methanol. [Link]
  • SpectraBase. 2-Methyl-benzo(B)thiophene. [Link]
  • NIST. Benzo[b]thiophene. National Institute of Standards and Technology. [Link]
  • PubChemLite. 5-methylbenzo[b]thiophene (C9H8S). [Link]

Sources

Comprehensive Guide to Crystal Structure Analysis of 4-Methylbenzo[b]thiophene-5-methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comprehensive workflow for the crystal structure analysis of 4-Methylbenzo[b]thiophene-5-methanol , a specific benzothiophene derivative likely serving as a pharmaceutical intermediate.

As of March 2026, the specific crystal structure of this exact molecule is not deposited in open-access crystallographic databases (CSD/PDB). Therefore, this guide serves as a protocol for structure determination , synthesizing established methodologies for vicinal-substituted benzothiophenes with predictive structural insights.

Executive Summary & Structural Context

4-Methylbenzo[b]thiophene-5-methanol (SMILES: Cc1c(CO)ccc2sccc12) features a fused benzene-thiophene core substituted with a methyl group at position 4 and a hydroxymethyl group at position 5.

The Critical Structural Challenge: The defining feature of this molecule is the vicinal (ortho) substitution at the 4 and 5 positions. Unlike planar unsubstituted benzothiophenes, the steric repulsion between the 4-methyl group and the 5-hydroxymethyl moiety will force a deviation from planarity. This steric strain is the primary driver of the crystal packing, likely preventing the flat


-

stacking typical of polycyclic aromatics and instead favoring a twisted conformation stabilized by hydrogen bonding.
Key Chemical Properties
PropertyValue (Predicted)Crystallographic Implication
Formula


likely 1 or 2.[1][2]
LogP ~2.5 - 2.8Moderate lipophilicity; requires semi-polar solvents for growth.
H-Bond Donors 1 (-OH)Primary driver of lattice energy (O-H...O or O-H...S).
H-Bond Acceptors 2 (O, S)Sulfur is a weak acceptor; Oxygen is the primary acceptor.
Rotatable Bonds 1 (-CH2-OH)High risk of conformational disorder in the crystal.

Experimental Protocol: Crystallization Strategy

Obtaining single crystals suitable for X-ray diffraction (SC-XRD) requires balancing the solubility of the lipophilic core with the polarity of the hydroxyl group.

Phase 1: Solvent Screening

Do not rely on a single solvent. The steric bulk of the 4-methyl group disrupts packing, making the compound prone to oiling out.

  • Primary Solvents (Good Solubility): Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate.

  • Anti-Solvents (Poor Solubility): Hexane, Pentane, Cyclohexane.

  • H-Bond Directing Solvents: Methanol, Ethanol (Use with caution; can compete with intermolecular H-bonds).

Recommended Method: Vapor Diffusion

  • Dissolve ~10 mg of the compound in 0.5 mL of DCM or Acetone (inner vial).

  • Place the inner vial in a sealed jar containing Pentane or Hexane (outer reservoir).

  • Mechanism: The volatile anti-solvent slowly diffuses into the solution, increasing supersaturation gently. This allows the molecules time to organize the 4-Me/5-MeOH steric clash into a repetitive lattice.

Phase 2: Polymorph Screening

Because the -CH2OH group has rotational freedom, polymorphism is highly probable.

  • Screen A: Fast evaporation from Acetone (Kinetic form).

  • Screen B: Slow cooling in Toluene (Thermodynamic form).

Data Collection & Structure Solution

Instrument Configuration
  • Radiation Source: Mo-K

    
      (
    
    
    
    Å) is preferred for standard organic small molecules. Cu-K
    
    
    (
    
    
    Å) is necessary only if the crystals are extremely small (<0.05 mm) or if absolute configuration determination is required (unlikely here as the molecule is achiral unless atropisomeric).
  • Temperature: 100 K (Cryostream) is mandatory .

    • Reasoning: The 4-methyl and 5-hydroxymethyl groups will exhibit significant thermal motion. Room temperature data will likely result in "smeared" electron density maps, making it impossible to resolve the precise angle of the steric twist.

Refinement Workflow (SHELX/OLEX2)
  • Space Group Determination: Expect Monoclinic (

    
    )  or Triclinic (
    
    
    
    )
    . These are the most common packing motifs for centrosymmetric organic molecules.
  • Phasing: Use Intrinsic Phasing (SHELXT) . The Sulfur atom provides a sufficient anomalous signal to aid phasing if direct methods struggle.

  • Hydrogen Atom Treatment:

    • Aromatic/Methyl H: Place in calculated geometric positions (Constrained refinement).

    • Hydroxyl H: Do not constrain immediately. Locate the H atom in the difference Fourier map (

      
      ). This confirms the H-bond network. If the peak is diffuse, use a rotating group model (AFIX 147) or a distance restraint (DFIX 0.82).
      

Structural Analysis & Visualization

Once the structure is solved, the analysis must focus on how the molecule resolves the 4-Me/5-MeOH conflict.

Predicted Interaction Network
  • Intramolecular: The torsion angle between the phenyl ring and the C-O bond will be non-planar (~60-90°) to avoid the 4-methyl group.

  • Intermolecular:

    • Primary:

      
       hydrogen bonded chains (infinite 1D chains).
      
    • Secondary:

      
       interactions between the methyl group and the electron-rich thiophene ring of a neighbor.
      
    • Tertiary: Chalcogen bonding (

      
       or 
      
      
      
      ) is possible but likely weak due to the steric bulk.
Workflow Diagram (DOT)

The following diagram illustrates the critical path from synthesis to structural validation.

CrystalAnalysis Compound 4-Methylbenzo[b] thiophene-5-methanol Screening Crystallization Screening (Vapor Diffusion) Compound->Screening Solubility Check XRD SC-XRD Data Collection (100 K, Mo-Source) Screening->XRD Single Crystal >0.1mm Solution Structure Solution (SHELXT / OLEX2) XRD->Solution Raw Frames (.hkl) Solution->Screening Disorder/Twinning? Recrystallize Analysis Packing Analysis (Hirshfeld Surfaces) Solution->Analysis .CIF File

Caption: Workflow for structural determination, emphasizing the feedback loop if steric disorder prevents convergence.

Pharmaceutical Relevance

This compound is structurally significant as a scaffold for 5-lipoxygenase (5-LOX) inhibitors (analogous to Zileuton ).

  • Bioisosterism: The 4-methyl group acts as a lipophilic "bumper," locking the conformation. Understanding this lock via crystallography is crucial for docking studies.

  • Stability: If the crystal structure reveals large voids or solvent channels (solvates), the solid form may be hygroscopic or unstable, impacting formulation.

References

  • CCDC (Cambridge Crystallographic Data Centre). Guidance on Organic Crystal Structures.[Link]

    • Standard for checking existing benzothiophene structures.
  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C.[Link]

    • The authoritative source for the refinement protocols described above.
  • Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis." CrystEngComm.[Link]

    • Methodology for analyzing the steric clash and packing interactions.

Sources

An In-depth Technical Guide to 4-Methylbenzo[b]thiophene-5-methanol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Subject Compound: It is important to note that 4-Methylbenzo[b]thiophene-5-methanol is not a commercially available compound and does not have a registered CAS number at the time of this guide's composition. This guide, therefore, presents a comprehensive theoretical and practical framework for its synthesis, characterization, and potential applications, based on established chemical principles and the known properties of closely related analogues.

Introduction: The Significance of the Benzo[b]thiophene Scaffold

The benzo[b]thiophene core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2][3] Its rigid, planar structure and electron-rich nature facilitate interactions with various biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3][4] The substitution pattern on the benzo[b]thiophene ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This guide focuses on a specific, yet undocumented derivative, 4-Methylbenzo[b]thiophene-5-methanol, providing a roadmap for its synthesis and exploration.

Compound Identification and Physicochemical Properties

While the target compound is not cataloged, we can predict its fundamental properties. The starting material for its synthesis, 4-Methylbenzo[b]thiophene, is well-characterized.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberPhysical FormBoiling Point (°C)
4-Methylbenzo[b]thiopheneC₉H₈S148.2314315-11-8Colorless to yellow liquid243
4-Methylbenzo[b]thiophene-5-methanol (Predicted) C₁₀H₁₀OS 178.25 Not Assigned Predicted to be a solid N/A

Synthetic Pathways to 4-Methylbenzo[b]thiophene-5-methanol

The synthesis of 4-Methylbenzo[b]thiophene-5-methanol can be envisioned through a multi-step process, beginning with the construction of the core scaffold, followed by regioselective functionalization at the 5-position, and concluding with the reduction to the desired alcohol.

Synthesis of the 4-Methylbenzo[b]thiophene Core

A variety of methods exist for the synthesis of the benzo[b]thiophene scaffold.[5] A common and effective approach involves the reaction of a substituted thiophenol with an α-halo-ketone or -aldehyde, followed by cyclization.

Regioselective Functionalization at the 5-Position

Introducing a functional group at the 5-position of 4-Methylbenzo[b]thiophene is a critical step. Electrophilic aromatic substitution reactions are a viable strategy.

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds.[5][6] This reaction introduces an aldehyde group (-CHO) which can then be reduced to the methanol.

Experimental Protocol: Vilsmeier-Haack Formylation of 4-Methylbenzo[b]thiophene

Materials:

  • 4-Methylbenzo[b]thiophene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, and condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vilsmeier Reagent Formation: In a three-neck round-bottom flask under an inert atmosphere, add anhydrous DMF (3 equivalents) and cool to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise via a dropping funnel, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the Vilsmeier reagent, a chloromethyl iminium salt, will be observed.[5]

  • Formylation Reaction: Dissolve 4-Methylbenzo[b]thiophene (1 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent.

  • Reaction Monitoring and Work-up: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction to room temperature and carefully pour it into a beaker of crushed ice and water.

  • Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product, 4-Methylbenzo[b]thiophene-5-carbaldehyde, can be purified by column chromatography on silica gel.

Reduction of the 5-Formyl Group to the 5-Methanol

The final step is the reduction of the aldehyde to the primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, as it will not reduce the thiophene ring.

Experimental Protocol: Reduction of 4-Methylbenzo[b]thiophene-5-carbaldehyde

Materials:

  • 4-Methylbenzo[b]thiophene-5-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve 4-Methylbenzo[b]thiophene-5-carbaldehyde (1 equivalent) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reduction: Add NaBH₄ (1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring and Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC indicates the complete consumption of the starting material. Carefully quench the reaction by the slow addition of deionized water.

  • Work-up and Extraction: Remove the methanol under reduced pressure. Add ethyl acetate to the residue and wash with a saturated ammonium chloride solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude 4-Methylbenzo[b]thiophene-5-methanol can be purified by recrystallization or column chromatography.

Synthetic Workflow Diagram:

G cluster_0 Synthesis of 4-Methylbenzo[b]thiophene-5-methanol 4-Methylbenzo[b]thiophene 4-Methylbenzo[b]thiophene Formylation Vilsmeier-Haack Formylation 4-Methylbenzo[b]thiophene->Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->Formylation Aldehyde 4-Methylbenzo[b]thiophene-5-carbaldehyde Formylation->Aldehyde Introduction of -CHO at C5 Reduction Reduction (NaBH4, MeOH) Aldehyde->Reduction Methanol 4-Methylbenzo[b]thiophene-5-methanol Reduction->Methanol -CHO to -CH2OH

Caption: Proposed synthetic route to 4-Methylbenzo[b]thiophene-5-methanol.

Predicted Spectroscopic and Chemical Properties

The structural elucidation of the synthesized 4-Methylbenzo[b]thiophene-5-methanol would rely on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzo[b]thiophene core, a singlet for the methyl group, a singlet for the methylene protons of the methanol group, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 10 carbon atoms in the molecule.

  • IR Spectroscopy: The infrared spectrum should exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, as well as characteristic C-H and C=C stretching frequencies for the aromatic system.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

In terms of chemical reactivity, the primary alcohol group can undergo typical reactions such as oxidation to the corresponding aldehyde or carboxylic acid, and esterification. The benzo[b]thiophene ring system can undergo further electrophilic substitution, although the directing effects of the existing substituents will influence the regioselectivity.

Potential Applications in Research and Drug Discovery

The benzo[b]thiophene scaffold is a cornerstone in the development of new therapeutic agents.[7] Derivatives have shown a wide range of biological activities, and 4-Methylbenzo[b]thiophene-5-methanol could serve as a valuable intermediate for the synthesis of novel bioactive molecules.

Potential Therapeutic Areas for Derivatives:

  • Anticancer: Many benzo[b]thiophene derivatives exhibit potent anticancer activity.[4]

  • Antimicrobial: The scaffold is present in numerous compounds with antibacterial and antifungal properties.[4]

  • Anti-inflammatory: Certain derivatives have shown promise as anti-inflammatory agents.[3]

Workflow for Biological Screening:

G cluster_1 Drug Discovery Cascade Compound 4-Methylbenzo[b]thiophene-5-methanol & Derivatives Screening In vitro Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Compound->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Sources

A Technical Guide to the Solubility of 4-Methylbenzo[b]thiophene-5-methanol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: Direct, publicly available quantitative solubility data for 4-Methylbenzo[b]thiophene-5-methanol is not extensively documented. This guide, therefore, serves a dual purpose: first, to establish a robust theoretical framework for predicting the solubility of this compound based on its molecular structure and the principles of physical organic chemistry; and second, to provide a validated, step-by-step experimental protocol for researchers to accurately determine its solubility in various organic solvents. This approach ensures scientific integrity while empowering drug development professionals to generate the precise data required for their work.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. 4-Methylbenzo[b]thiophene-5-methanol, a heterocyclic compound featuring a benzothiophene core, presents a unique solubility profile due to its combination of a large, hydrophobic bicyclic ring system and a polar, hydrogen-bonding methanol group. This guide provides an in-depth analysis of the factors governing its solubility in common organic solvents. We will deconstruct the molecule's physicochemical properties, apply the "like dissolves like" principle to predict its behavior, and present a gold-standard experimental workflow—the shake-flask method—for empirical determination. The insights and protocols herein are designed to equip researchers and drug development scientists with the foundational knowledge and practical tools necessary to effectively manage this compound in a laboratory and development setting.

Physicochemical Profile of 4-Methylbenzo[b]thiophene-5-methanol

To understand the solubility of 4-Methylbenzo[b]thiophene-5-methanol, we must first analyze its structure. The molecule is composed of two key regions:

  • The Hydrophobic Core: The 4-methylbenzo[b]thiophene moiety is a large, aromatic, and largely nonpolar structure. The parent compound, 4-methylbenzo[b]thiophene (C₉H₈S, Molar Mass: ~148.23 g/mol ), is characterized by a high octanol-water partition coefficient (calculated LogP ≈ 3.21), indicating significant hydrophobicity.[1][2] This region will primarily interact with solvents through weak van der Waals forces.

  • The Polar Functional Group: The introduction of a hydroxymethyl group (-CH₂OH) at the 5-position fundamentally alters the molecule's character. This group introduces significant polarity and, crucially, the ability to act as both a hydrogen bond donor (via the -OH proton) and a hydrogen bond acceptor (via the oxygen lone pairs).

This duality dictates that the compound's solubility will be highly dependent on the solvent's ability to effectively solvate both the nonpolar core and the polar functional group.

Theoretical Solubility Framework

The guiding principle for solubility is "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[3][4] We can categorize common laboratory solvents and predict the solubility of our target compound accordingly.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are characterized by their ability to engage in hydrogen bonding. Due to the compound's -CH₂OH group, strong solute-solvent hydrogen bonds can form. Therefore, high solubility is anticipated in solvents like methanol and ethanol, which can also accommodate the hydrophobic core to some extent. Solubility in water is expected to be limited due to the large, nonpolar benzothiophene ring system.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone, Ethyl Acetate): These solvents possess significant dipole moments but lack hydrogen bond-donating capabilities.[3] They can act as hydrogen bond acceptors for the compound's hydroxyl group and can effectively solvate polar molecules. Moderate to good solubility is expected, particularly in a strong solvent like Dimethyl Sulfoxide (DMSO).

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents primarily interact through weak van der Waals forces.[3] While they can effectively solvate the hydrophobic benzothiophene core, they cannot form the strong interactions necessary to overcome the energetic penalty of breaking the hydrogen bonds between the solute molecules. Consequently, low solubility is predicted in these solvents.

The logical interplay between the solute's structure and solvent properties is visualized below.

Logical Framework for Solubility Prediction substance 4-Methylbenzo[b]thiophene-5-methanol feature1 Hydrophobic Core (Benzothiophene) substance->feature1 feature2 Polar Group (-CH2OH) substance->feature2 prop1 Nonpolar (e.g., Hexane) feature1->prop1 Favorable (van der Waals) prop2 Polar Aprotic (e.g., Acetone) feature1->prop2 Weakly Favorable prop3 Polar Protic (e.g., Methanol) feature1->prop3 Less Favorable feature2->prop1 Unfavorable feature2->prop2 Favorable (Dipole-Dipole, H-bond accepting) feature2->prop3 Highly Favorable (H-Bonding) solvent Solvent Properties outcome Solubility Outcome prop1->outcome Low Solubility prop2->outcome Moderate Solubility prop3->outcome High Solubility Shake-Flask Solubility Determination Workflow prep 1. Preparation Add excess solid to known volume of solvent in vial. equil 2. Equilibration Shake at constant temp for 24-72 hours. prep->equil centri 3. Phase Separation (a) Centrifuge to pellet undissolved solid. equil->centri filtr 4. Phase Separation (b) Filter supernatant with 0.22 µm PTFE filter. centri->filtr hplc 5. Quantification Analyze filtrate via HPLC against a calibration curve. filtr->hplc report 6. Data Reporting Report solubility as mg/mL or mol/L at specified temp. hplc->report

Sources

An In-Depth Technical Guide to the Stability and Degradation Profile of 4-Methylbenzo[b]thiophene-5-methanol

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylbenzo[b]thiophene-5-methanol is a key heterocyclic building block with significant potential in medicinal chemistry and materials science.[1][2] A thorough understanding of its stability and degradation profile is paramount for its effective utilization, ensuring the safety, efficacy, and shelf-life of any resulting products. As direct stability data for this specific molecule is not extensively available in the public domain, this technical guide provides a comprehensive framework for its investigation. We will explore the predicted degradation pathways based on the known chemical properties of the benzothiophene core and its substituents.[3][4] Furthermore, this guide details robust, step-by-step protocols for forced degradation studies in accordance with ICH guidelines, along with the development of a stability-indicating analytical method.[5][6]

Introduction: The Chemical Landscape of 4-Methylbenzo[b]thiophene-5-methanol

Benzothiophene and its derivatives are a class of sulfur-containing heterocyclic compounds that are of great interest to both academic and industrial researchers.[4] They form the core structure of numerous pharmaceutical agents and functional materials.[1] The title compound, 4-Methylbenzo[b]thiophene-5-methanol, possesses three key structural features that dictate its chemical behavior:

  • The Benzo[b]thiophene Core: A fused aromatic system of benzene and thiophene rings, which is generally stable but can undergo electrophilic substitution and oxidation at the sulfur atom.[3][7]

  • The 4-Methyl Group: An electron-donating group that can influence the reactivity of the aromatic system.

  • The 5-Methanol Group (-CH₂OH): A primary alcohol substituent that is susceptible to oxidation.[8][9]

Given the lack of specific degradation studies on this molecule, this guide will serve as a predictive and practical resource for any researcher or drug development professional seeking to characterize its stability.

Predicted Degradation Pathways

Based on the functional groups present in 4-Methylbenzo[b]thiophene-5-methanol, several degradation pathways can be anticipated under various stress conditions.

Oxidative Degradation

Oxidative stress is a common cause of degradation for many organic molecules. For 4-Methylbenzo[b]thiophene-5-methanol, two primary sites are susceptible to oxidation:

  • Sulfur Atom: The sulfur atom in the thiophene ring can be oxidized to form a sulfoxide and subsequently a sulfone. This is a well-documented pathway for many sulfur-containing heterocycles.

  • Methanol Group: The primary alcohol can be oxidized first to an aldehyde (4-Methylbenzo[b]thiophene-5-carbaldehyde) and then further to a carboxylic acid (4-Methylbenzo[b]thiophene-5-carboxylic acid).[9][10]

Caption: Predicted oxidative degradation pathways.

Photodegradation

Aromatic and heterocyclic compounds are often susceptible to degradation upon exposure to light.[11][12] While specific data for the title compound is unavailable, related benzothiophene derivatives have shown photosensitivity.[11] Therefore, it is crucial to evaluate the photostability of 4-Methylbenzo[b]thiophene-5-methanol to determine if it requires protection from light during storage and handling.

Thermal Degradation

The benzothiophene core is known to be thermally stable.[4] However, the substituents may be more labile at elevated temperatures. Thermal stress testing will help to identify the temperature limits for safe handling and storage and to reveal any potential degradation pathways that are activated by heat.[2][13]

Hydrolytic Degradation

Hydrolysis is the cleavage of a chemical bond by the addition of water. While the benzothiophene core itself is resistant to hydrolysis, the substituents could potentially be affected under strongly acidic or basic conditions. However, given the stability of the C-C and C-O bonds in the methanol group, significant hydrolytic degradation is not anticipated under typical pH ranges.[14]

A Framework for Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and developing a stability-indicating analytical method.[5][15] The following protocols are designed in accordance with ICH guidelines Q1A(R2) and Q1B.[5][11]

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Expose Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Expose Oxidation Oxidative Stress (3% H2O2, RT) Stock->Oxidation Expose Thermal Thermal Stress (Solid & Solution, 80°C) Stock->Thermal Expose Photo Photolytic Stress (ICH Q1B light exposure) Stock->Photo Expose Neutralize Neutralize (if applicable) Acid->Neutralize Base->Neutralize Dilute Dilute to Working Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC-UV/MS Method Dilute->HPLC

Caption: Experimental workflow for forced degradation.

General Sample Preparation
  • Prepare a stock solution of 4-Methylbenzo[b]thiophene-5-methanol at a concentration of 1 mg/mL in a suitable solvent mixture, such as acetonitrile:water (1:1 v/v).

  • For each stress condition, transfer a known volume of the stock solution into a clear glass vial.

Acidic Hydrolysis
  • Add an equal volume of 0.1 M hydrochloric acid to the sample vial.

  • Incubate the vial at 60°C.

  • Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before analysis.

Basic Hydrolysis
  • Add an equal volume of 0.1 M sodium hydroxide to the sample vial.

  • Incubate the vial at 60°C.

  • Withdraw aliquots at appropriate time points.

  • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis.

Oxidative Degradation
  • Add an equal volume of 3% hydrogen peroxide to the sample vial.

  • Keep the vial at room temperature.

  • Withdraw aliquots at appropriate time points.

Thermal Degradation
  • Solid State: Place the solid compound in a clear glass vial and expose it to a dry heat of 80°C.

  • Solution State: Incubate a vial of the stock solution at 80°C.

  • Withdraw samples at appropriate time points.

Photostability
  • Expose both the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[11][16]

  • A control sample should be protected from light with aluminum foil to allow for the assessment of thermal degradation that may occur concurrently.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is crucial for separating the intact parent compound from its degradation products, allowing for accurate quantification of stability.[17][18] A reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV and mass spectrometry (MS) detection is recommended.[19][20]

Proposed HPLC-UV/MS Method
ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and separation for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and is compatible with MS detection.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the parent compound and potential degradation products.
Gradient 10-90% B over 15 minutesEnsures separation of compounds with varying polarities.
Flow Rate 0.3 mL/minSuitable for a 2.1 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
UV Detection Diode Array Detector (DAD) scanning 200-400 nmAllows for the detection of all chromophoric species.
MS Detection Electrospray Ionization (ESI) in positive modeProvides molecular weight information for peak identification.
Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose. This includes demonstrating specificity, linearity, range, accuracy, precision, and robustness.

Characterization of Degradation Products

Any significant degradation products observed in the forced degradation studies should be characterized.[21]

  • LC-MS/MS: Provides initial structural information through fragmentation patterns.[22][23]

  • High-Resolution Mass Spectrometry (HRMS): Determines the elemental composition of the degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradation product is formed in sufficient quantities, it can be isolated using preparative HPLC for full structural elucidation by 1D and 2D NMR techniques.

Summary of Predicted and Observed Degradation

The following table should be used to summarize the findings from the forced degradation studies.

Stress Condition% DegradationNumber of DegradantsMajor Degradant(s) (m/z)
0.1 M HCl, 60°C, 24h
0.1 M NaOH, 60°C, 24h
3% H₂O₂, RT, 24h
80°C, 24h (Solid)
80°C, 24h (Solution)
Photostability (ICH Q1B)

Conclusion

This technical guide provides a scientifically grounded framework for a comprehensive investigation into the stability and degradation profile of 4-Methylbenzo[b]thiophene-5-methanol. By systematically applying the outlined forced degradation protocols and developing a robust stability-indicating analytical method, researchers and drug development professionals can gain a thorough understanding of this molecule's intrinsic stability. This knowledge is critical for ensuring the quality, safety, and efficacy of any downstream applications, from early-stage research to the development of final drug products. The predictive pathways outlined herein, based on the established chemistry of related benzothiophene derivatives, serve as a valuable starting point for this essential characterization.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • AZoM. (2024, August 23). Drug Photostability Testing with ICH Q1B. Retrieved from [Link]

  • Wable, J. B., Mascarenhas, C., Akolkar, H. N., Darekar, N. R., & Prabhu, P. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In S-Heterocycles Retrospect, Prospects, and Biological Applications (pp. 352-382). Royal Society of Chemistry.
  • International Journal of Creative Research Thoughts. (2021, July 26). ICH GUIDELINES: STRESS DEGRADATION STUDY. Retrieved from [Link]

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzothiophene. Retrieved from [Link]

  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2023, July 15). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Retrieved from [Link]

  • ChemBK. (2022, October 16). benzothiophene. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzo[b]thiophene (CAS 95-15-8). Retrieved from [Link]

  • PubMed. (n.d.). Use of LC-MS/TOF, LC-MS(n), NMR and LC-NMR in characterization of stress degradation products: Application to cilazapril. Retrieved from [Link]

  • Veeprho Pharmaceuticals. (2020, July 20). Stress Testing Study Design. Retrieved from [Link]

  • CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]

  • Taylor & Francis Online. (2016, March 23). Full article: LC–MS/MS and NMR characterization of forced degradation products of mirabegron. Retrieved from [Link]

  • ResearchGate. (n.d.). LC–MS/MS and NMR Characterization of Forced Degradation Products of Mirabegron | Request PDF. Retrieved from [Link]

  • A Stress Testing Benchmarking Study. (n.d.). Retrieved from [Link]

  • Khan Academy. (n.d.). Biological oxidation of alcohols. Retrieved from [Link]

  • EasyChem. (n.d.). Oxidation of Methanol. Retrieved from [Link]

  • LCGC International. (2021, August 24). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Pacific Northwest National Laboratory. (2017, January 18). Palladium‐Catalyzed Hydrolytic Cleavage of Aromatic C−O Bonds. Retrieved from [Link]

  • Lab Manager. (n.d.). Thermal Stability Testing for Pharmaceuticals and Advanced Materials. Retrieved from [Link]

  • International Research Journal of Pharmaceutical and Medical Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Retrieved from [Link]

  • IJPPR. (2023, February 28). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • VŠCHT Praha. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]

  • RJPN. (2025, February 1). Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. Retrieved from [Link]

  • Scribd. (n.d.). Alcohols, Phenols, and Ethers Overview. Retrieved from [Link]

  • Refubium. (n.d.). Chapter 4 Methanol Decomposition and Oxidation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Retrieved from [Link]

  • Wikipedia. (n.d.). Alcohol oxidation. Retrieved from [Link]

  • Chemistry Stack Exchange. (n.d.). Mechanism of dehydration of hydroxymethyl substituted cycloaliphatic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of hydroxymethyl or alkoxymethyl substituents on the regioselectivity of epoxide ring opening with pyridine/9HF. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 2: Hydrolytic Degradation. In Books. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolytic degradation of alkaline lignin in hot-compressed water and etanol | Request PDF. Retrieved from [Link]

  • SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. (n.d.). Retrieved from [Link]

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  • PubMed. (2021, October 25). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[ b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. Retrieved from [Link]

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Sources

Novel Benzothiophene Scaffolds: Dual-Target Kinase Inhibition and Tubulin Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Sulfur Bioisostere Advantage

In the landscape of heterocyclic medicinal chemistry, the benzothiophene scaffold represents a critical bioisostere of the indole nucleus. While indole dominates the "privileged structure" library due to its presence in tryptophan and auxins, benzothiophene offers distinct physicochemical advantages: enhanced lipophilicity (LogP), resistance to oxidative metabolism (unlike the electron-rich indole C3), and the capacity for S-oxidation to sulfoxides or sulfones, offering unique hydrogen-bonding geometries.

This guide analyzes the biological activity of novel benzothiophene derivatives , specifically focusing on two high-impact therapeutic corridors: Dual EGFR/VEGFR-2 kinase inhibition in oncology and Pyruvate Kinase (PK) inhibition in antimicrobial resistance. Unlike generic reviews, we will dissect the structure-activity relationships (SAR) that drive these specific mechanisms and provide validated protocols for their synthesis and evaluation.

Structural Rationale & Synthesis Strategy

The versatility of the benzothiophene core lies in its ability to accept substitutions at the C2 and C3 positions. The most robust method for constructing highly substituted 2-aminobenzothiophenes—the precursors for many kinase inhibitors—is the Gewald Reaction .

The Gewald Reaction Protocol (Optimized)

This multi-component condensation is preferred over Pd-catalyzed cyclizations for its atom economy and ability to install the critical C2-amino group in a single step.

Reagents:

  • Cyclohexanone or substituted acetophenone (1.0 eq)

  • Malononitrile (1.0 eq) or Ethyl cyanoacetate

  • Elemental Sulfur (S₈) (1.0 eq)

  • Base: Morpholine or Diethylamine (Catalytic)

  • Solvent: Ethanol (Absolute)

Mechanism of Action:

  • Knoevenagel Condensation: The ketone condenses with the active methylene of malononitrile.

  • Thiolation: The resulting ylidene nitrile reacts with elemental sulfur.

  • Cyclization: Intramolecular nucleophilic attack closes the thiophene ring.

Visualization: Gewald Synthesis Workflow

The following diagram outlines the logical flow of the synthesis and subsequent urea derivatization for kinase targeting.

GewaldSynthesis Start Ketone / Aldehyde (Substrate) Step1 Knoevenagel Condensation Start->Step1 Reagent1 Malononitrile (Active Methylene) Reagent1->Step1 Intermed Ylidene Nitrile Step1->Intermed - H2O Step2 Sulfur (S8) Addition & Cyclization Intermed->Step2 + S8 / Morpholine Product 2-Aminobenzothiophene (Scaffold) Step2->Product Deriv Isocyanate Reaction (Urea Formation) Product->Deriv Final Ureido-Benzothiophene (Kinase Inhibitor) Deriv->Final R-N=C=O

Figure 1: Step-wise logic of the Gewald reaction leading to ureido-benzothiophene kinase inhibitors.

Oncology: Dual VEGFR-2/EGFR Inhibition[1]

Recent studies (2023-2024) have identified ureido-benzothiophenes as potent dual inhibitors. The urea linker is structurally significant; it mimics the hydrogen bonding of ATP's adenine ring within the kinase "hinge" region, while the benzothiophene core occupies the hydrophobic back pocket.

Mechanism of Action
  • Target: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1]

  • Binding Mode: Type II inhibition. The inhibitor binds to the inactive conformation (DFG-out) of the kinase.

  • Key Derivative: Compound 6q (4-trifluoromethoxy phenyl derivative).[1]

Quantitative Efficacy Data

The following table summarizes the potency of novel benzothiophene-urea derivatives compared to clinical standards (Sorafenib/Erlotinib).

Compound IDR-Group SubstitutionEGFR IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)MCF-7 Cytotoxicity (IC₅₀ µM)
6q (Lead) 4-OCF₃-Phenyl46.6 11.3 3.86
6g4-Cl-Phenyl82.125.45.12
Sorafenib(Standard)-30-90-
Erlotinib(Standard)20-80--

Note: Reference standard values vary by assay conditions; listed ranges are typical for cell-free kinase assays.

Visualization: Dual Kinase Signaling Blockade

This diagram illustrates how benzothiophene derivatives intercept downstream signaling pathways (RAS/RAF/MEK) by blocking the receptor tyrosine kinases (RTKs).

KinasePath VEGFR VEGFR-2 (Angiogenesis) RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K EGFR EGFR (Proliferation) EGFR->RAS EGFR->PI3K Inhibitor Benzothiophene-Urea (Compound 6q) Inhibitor->VEGFR  IC50: 11.3 nM Inhibitor->EGFR  IC50: 46.6 nM RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Prolif Cell Proliferation (Blocked) ERK->Prolif AKT AKT PI3K->AKT Angio Angiogenesis (Blocked) AKT->Angio

Figure 2: Signal transduction blockade by dual-target benzothiophenes.

Antimicrobial Activity: The Pyruvate Kinase Target[2]

Beyond oncology, benzothiophene-indole hybrids have emerged as potent antimicrobials, specifically targeting Bacterial Pyruvate Kinase (PK) .[2] This is a "novel" mechanism distinct from standard cell-wall synthesis inhibitors (beta-lactams), making these derivatives effective against MRSA (Methicillin-Resistant S. aureus).

  • Mechanism: The benzothiophene moiety binds to the allosteric site of bacterial PK, inhibiting the conversion of phosphoenolpyruvate (PEP) to pyruvate, effectively starving the bacteria of ATP.

  • Key Structural Feature: A flexible linker between the benzothiophene and an indole ring allows the molecule to span the interface between PK monomers.

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols utilize self-validating controls.

In Vitro Cytotoxicity (MTT Assay)

Use this protocol to validate the IC50 values presented in Section 3.2.

  • Seeding: Seed MCF-7 or HepG2 cells at

    
     cells/well in 96-well plates.
    
  • Equilibration: Incubate for 24h at 37°C, 5% CO₂ to allow attachment.

  • Treatment: Add benzothiophene derivatives (dissolved in DMSO) in serial dilutions (0.1 µM to 100 µM).

    • Control A (Negative): 0.1% DMSO media (Must show 100% viability).

    • Control B (Positive): Doxorubicin (10 µM) (Must show <10% viability).

  • Incubation: 48 hours.

  • Development: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.

  • Solubilization: Aspirate media, add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure Absorbance at 570 nm.

  • Calculation:

    
    
    
Kinase Inhibition Assay (ADP-Glo)

Validates the enzymatic inhibition of EGFR/VEGFR.

  • Reaction Mix: Combine Kinase (EGFR or VEGFR-2), Lipid/Peptide Substrate, and Benzothiophene inhibitor in reaction buffer.

  • Initiation: Add ATP (at

    
     concentration for the specific kinase).
    
  • Reaction: Incubate 60 min at Room Temp.

  • Depletion: Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP, then to Luciferase light signal).

  • Read: Measure Luminescence (RLU).

    • Logic: Lower RLU = Higher Inhibition (Less ADP produced).

References

  • El-Miligy, M. M., et al. (2023). "Identification of novel ureido benzothiophenes as dual VEGFR-2/EGFR anticancer agents."[1] European Journal of Medicinal Chemistry.

  • Romagnoli, R., et al. (2010). "Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry.

  • Troger, A., et al. (2022). "Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains."[2] Pharmaceuticals.[1][2][3][4][5][6]

  • Putta, V.P., et al. (2024). "An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives."[7] Medicinal Chemistry.

  • Gewald, K., et al. "Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur." Chemische Berichte. (Foundational Chemistry Reference).

Sources

A Technical Guide to the Reactivity of the 3-Hydroxymethyl Group on 4-Methylbenzo[b]thiophene for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Benzo[b]thiophene Core

The benzo[b]thiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its rigid, planar structure and electron-rich nature make it an ideal anchor for engaging with biological targets. This is exemplified by its presence in blockbuster drugs like the selective estrogen receptor modulators (SERMs) Raloxifene and Arzoxifene, which are used in osteoporosis treatment and cancer prevention.[1][2][3] The strategic functionalization of this core is paramount for modulating activity, selectivity, and pharmacokinetic properties.

Among the various functionalized benzothiophenes, (4-Methylbenzo[b]thiophen-3-yl)methanol emerges as a particularly versatile building block. The methyl group at the 4-position provides a specific substitution pattern, while the hydroxymethyl group at the 3-position serves as a reactive handle for a wide range of chemical transformations. This guide provides an in-depth exploration of the synthesis of this key intermediate and the principal reactivity pathways of its hydroxymethyl group—namely oxidation, nucleophilic substitution, and esterification—offering researchers a practical framework for analogue development and lead optimization.

Synthesis of the Core Scaffold: (4-Methylbenzo[b]thiophen-3-yl)methanol

The most common and industrially relevant route to (4-Methylbenzo[b]thiophen-3-yl)methanol involves a two-step sequence starting from 4-methylbenzo[b]thiophene: formylation via the Vilsmeier-Haack reaction, followed by reduction of the resulting aldehyde.[4] This approach selectively installs the functional group at the electron-rich C3 position.

Synthetic Workflow

The Vilsmeier-Haack reaction utilizes a phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) mixture to generate the Vilsmeier reagent, a mild electrophile that formylates activated aromatic rings.[5][6] The subsequent reduction of the stable aldehyde intermediate to the primary alcohol is readily achieved with standard reducing agents like sodium borohydride (NaBH₄).

Synthesis_Workflow cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Reduction Start 4-Methylbenzo[b]thiophene Reagents1 POCl₃, DMF Start->Reagents1 Product1 4-Methylbenzo[b]thiophene-3-carbaldehyde Reagents1->Product1 Formylation at C3 Reagents2 NaBH₄, Methanol Product2 (4-Methylbenzo[b]thiophen-3-yl)methanol Reagents2->Product2 Aldehyde Reduction Product1_ref->Reagents2

Caption: Synthetic route to the core scaffold via formylation and reduction.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 4-Methylbenzo[b]thiophene-3-carbaldehyde

  • Reagent Preparation: In a three-necked flask under a nitrogen atmosphere, cool anhydrous dimethylformamide (DMF, 3.0 eq) to 0°C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the cooled DMF, maintaining the temperature below 10°C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Formylation: Add a solution of 4-methylbenzo[b]thiophene (1.0 eq) in a minimal amount of anhydrous solvent (e.g., 1,2-dichloroethane) to the Vilsmeier reagent. Allow the reaction to warm to room temperature and then heat to 70-80°C for 2-4 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture and pour it carefully onto crushed ice. Neutralize the solution with aqueous sodium hydroxide until basic (pH > 9). The product often precipitates and can be collected by filtration. Alternatively, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude aldehyde.[7]

Step 2: Synthesis of (4-Methylbenzo[b]thiophen-3-yl)methanol

  • Reaction Setup: Dissolve the crude 4-methylbenzo[b]thiophene-3-carbaldehyde (1.0 eq) in methanol or a THF/methanol mixture in a round-bottom flask.

  • Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄, 1.1-1.5 eq) portion-wise, ensuring the temperature does not exceed 15°C.

  • Reaction Monitoring: Stir the mixture at room temperature for 1-3 hours until TLC analysis indicates complete consumption of the starting aldehyde.

  • Work-up and Purification: Quench the reaction by the slow addition of water or dilute HCl. Remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting crude product can be purified by recrystallization or column chromatography to yield (4-Methylbenzo[b]thiophen-3-yl)methanol as a solid.[4]

Key Reactivity Pathways of the Hydroxymethyl Group

The primary alcohol at the C3 position is a versatile functional group that serves as a launching point for numerous derivatizations critical for structure-activity relationship (SAR) studies. The main transformations include oxidation to carbonyl compounds and conversion to a good leaving group for nucleophilic substitution.

Reactivity_Pathways Core (4-Methylbenzo[b]thiophen-3-yl)methanol Aldehyde Aldehyde (C=O) Core->Aldehyde Mild Oxidation (e.g., PCC) Acid Carboxylic Acid (COOH) Core->Acid Strong Oxidation (e.g., Jones) Halide Halomethyl Derivative (-CH₂X) Core->Halide Halogenation (e.g., SOCl₂) Ester Ester (-CH₂OCOR') Core->Ester Esterification (R'COOH, H⁺)

Caption: Key transformations of the 3-hydroxymethyl group.

Oxidation Reactions

Controlled oxidation of the hydroxymethyl group provides access to both the aldehyde and carboxylic acid derivatives, which are valuable for further functionalization, such as reductive amination or amide coupling.

  • Causality of Reagent Choice: The choice of oxidant is critical to achieving the desired product. Mild oxidants like Pyridinium chlorochromate (PCC) are selective for the conversion of primary alcohols to aldehydes, minimizing over-oxidation. Stronger oxidizing agents, such as those used in the Jones oxidation (CrO₃ in sulfuric acid), will typically oxidize the primary alcohol directly to the carboxylic acid. It is important to note that under harsh oxidative conditions, the electron-rich sulfur atom of the benzothiophene ring can also be oxidized to a sulfoxide or sulfone, altering the electronic and steric properties of the scaffold.[8][9]

Protocol: Oxidation to 4-Methylbenzo[b]thiophene-3-carbaldehyde

  • Setup: To a stirred suspension of Pyridinium chlorochromate (PCC, 1.5 eq) and celite in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add a solution of (4-Methylbenzo[b]thiophen-3-yl)methanol (1.0 eq) in DCM.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter the suspension through a pad of silica gel or celite to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be further purified by column chromatography.

Nucleophilic Substitution via Activation

The hydroxyl group is inherently a poor leaving group (OH⁻). To facilitate nucleophilic substitution at the benzylic carbon, it must first be converted into a better leaving group, most commonly a halide or a sulfonate ester. This two-step sequence is fundamental for introducing a wide variety of nucleophiles (amines, thiols, azides, etc.) to build molecular diversity.

Conversion to 3-(Chloromethyl)-4-methylbenzo[b]thiophene

The conversion to the chloromethyl derivative creates a highly reactive electrophile suitable for SN2 reactions. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Protocol: Chlorination of the Hydroxymethyl Group[10]

  • Setup: Dissolve (4-Methylbenzo[b]thiophen-3-yl)methanol (1.0 eq) in a suitable solvent such as anhydrous diethyl ether or DCM in a flask equipped with a reflux condenser and a gas trap (to neutralize HCl gas).

  • Reaction: Cool the solution to 0°C. Add thionyl chloride (SOCl₂, 1.2-2.0 eq) dropwise. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours, or until TLC shows full conversion.

  • Work-up: Carefully pour the reaction mixture onto crushed ice to quench the excess SOCl₂. Separate the organic layer.

  • Purification: Wash the organic phase with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 3-(chloromethyl)-4-methylbenzo[b]thiophene, which can be used directly or purified by chromatography. A similar procedure using phosphorus tribromide (PBr₃) can be employed to synthesize the corresponding bromomethyl derivative.[4]

Esterification

Esterification of the hydroxymethyl group is a straightforward method to introduce diverse side chains and modulate the physicochemical properties of the parent molecule, such as lipophilicity and metabolic stability. The classic Fischer esterification provides a direct route.

Protocol: Acid-Catalyzed Esterification

  • Setup: In a round-bottom flask, dissolve (4-Methylbenzo[b]thiophen-3-yl)methanol (1.0 eq) and a carboxylic acid of interest (R-COOH, 1.5-3.0 eq) in a suitable solvent that allows for azeotropic removal of water (e.g., toluene).

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (p-TsA).

  • Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product. Monitor the reaction by TLC.

  • Work-up and Purification: After cooling, wash the reaction mixture with saturated sodium bicarbonate solution to remove the acid catalyst and unreacted carboxylic acid. Wash further with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate. Purify the resulting ester by column chromatography.

Summary of Key Transformations

The reactivity of the 3-hydroxymethyl group allows for the synthesis of key intermediates for further elaboration. The following table summarizes the primary transformations discussed.

TransformationStarting MaterialReagents & ConditionsProductApplication Note
Oxidation (Aldehyde) (4-Methylbenzo[b]thiophen-3-yl)methanolPCC, Celite, DCM, RT4-Methylbenzo[b]thiophene-3-carbaldehydePrecursor for imines, reductive amination, Wittig reactions.
Oxidation (Acid) (4-Methylbenzo[b]thiophen-3-yl)methanolCrO₃, H₂SO₄, Acetone (Jones)4-Methylbenzo[b]thiophene-3-carboxylic acidPrecursor for amides, esters, and other acid derivatives.
Chlorination (4-Methylbenzo[b]thiophen-3-yl)methanolSOCl₂, Diethyl Ether, 0°C to RT[10]3-(Chloromethyl)-4-methylbenzo[b]thiopheneElectrophile for SN2 reactions with N, O, S nucleophiles.
Bromination (4-Methylbenzo[b]thiophen-3-yl)methanolPBr₃, Toluene, 0°C to 80°C[4]3-(Bromomethyl)-4-methylbenzo[b]thiopheneHighly reactive electrophile for introducing diverse fragments.
Esterification (4-Methylbenzo[b]thiophen-3-yl)methanolR'COOH, p-TsA, Toluene, Reflux(4-Methylbenzo[b]thiophen-3-yl)methyl esterModulates polarity, lipophilicity, and can act as a prodrug.

Conclusion: A Versatile Scaffold for Modern Drug Discovery

The (4-Methylbenzo[b]thiophen-3-yl)methanol core is a cornerstone intermediate for medicinal chemists working on SERMs and other therapeutic agents targeting a range of diseases. A thorough understanding of its synthesis and the reactivity of the 3-hydroxymethyl group is essential for the efficient construction of compound libraries for SAR exploration. The oxidation, halogenation, and esterification pathways detailed in this guide represent robust and reliable methods for generating key aldehyde, carboxylic acid, and electrophilic intermediates. By leveraging these fundamental transformations, researchers and drug development professionals can effectively navigate the chemical space around the benzo[b]thiophene scaffold to discover novel clinical candidates with improved therapeutic profiles.

References

  • Dadiboyena, S. (2012). Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. European Journal of Medicinal Chemistry, 53, 134-145. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 3-chloromethyl-7-methyl-benzothiophene. Retrieved from [Link]

  • ResearchGate. (1998). Chapter 5: Synthesis of Raloxifene. Available at: [Link]

  • Umareddy, P., & Arava, V. (2017). Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate. Journal of Chemical and Pharmaceutical Research, 9(10), 106-110. Available at: [Link]

  • Chapman, N. B., Clarke, K., & Sharma, K. S. (1971). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Journal of the Chemical Society C: Organic, 915-919. Available at: [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Available at: [Link]

  • Al-Abduly, A., & Sharma, V. K. (2014). Oxidation of benzothiophene, dibenzothiophene, and methyl-dibenzothiophene by ferrate(VI). Journal of Hazardous Materials, 279, 564-570. Available at: [Link]

  • International Journal of Pharmaceutical and Clinical Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Murata, S., Nakai, T., Hatakeyama, M., Miki, Y., & Muramatsu, A. (2023). Relationships between Structures and Reactivities in the Oxidation of Benzothiophene and Dibenzothiophene Derivatives. Journal of the Japan Petroleum Institute, 66(5), 142-148. Available at: [Link]

  • Missoum, H., Datoussaid, Y., Ziani-Cherif, C., et al. (2024). Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. ChemistrySelect, 9(48). Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of some novel N-substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole. Available at: [Link]

  • Chapman, N. B., Clarke, K., & Scrowston, R. M. (1968). Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. Journal of the Chemical Society C: Organic, 514-518. Available at: [Link]

  • Google Patents. (2004). US6774245B2 - 3-Hydroxymethylbenzo[b]thiophene derivatives and process for their preparation.
  • Sciforum. (n.d.). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Available at: [Link]

  • Lewis, J. S., & Jordan, V. C. (2005). The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. Annals of the New York Academy of Sciences, 1052, 317-326. Available at: [Link]

  • Google Patents. (2003). EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
  • O'Hara, F., et al. (2017). Metal‐Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S‐Oxides. Angewandte Chemie International Edition, 56(44), 13893-13897. Available at: [Link]

  • ResearchGate. (2014). Oxidation of benzothiophene, dibenzothiophene, and methyl-dibenzothiophene by ferrate(VI). Available at: [Link]

  • Ahmad, S., et al. (2024). Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry. RSC Advances, 14, 1146-1155. Available at: [Link]

  • Campaigne, E., & Neiss, E. S. (1966). Benzo[b]thiophene derivatives. VIII. Benzo[b]thiophene‐3‐earboxaldehyde and derivatives. Journal of Heterocyclic Chemistry, 3(1), 46–50. Available at: [Link]

  • Girek, T., et al. (2024). Modulation of Properties in[1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation. Molecules, 29(15), 3508. Available at: [Link]

  • Gunawardhana, N., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Molecules, 27(1), 113. Available at: [Link]

  • PubChem. (n.d.). 2-(Hydroxymethyl)benzo[b]thiophene. Retrieved from [Link]

  • Ciappa, A., et al. (2014). A Novel and Expedient Synthesis of Benzo[b]thiophene-2-carbaldehyde. Molbank, 2014(2), M826. Available at: [Link]

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Methodological & Application

Using 4-Methylbenzo[b]thiophene-5-methanol as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthetic Utility of 4-Methylbenzo[b]thiophene-5-methanol

Introduction: The Strategic Value of the Benzo[b]thiophene Scaffold

The benzo[b]thiophene ring system is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its structural similarity to endogenous molecules like tryptophan and its inherent aromatic and electronic properties have made it a cornerstone in the design of novel therapeutic agents. Molecules incorporating this moiety have demonstrated a vast spectrum of biological activities, including anti-cancer, antimicrobial, anti-inflammatory, and anti-convulsant properties.[1] The development of numerous clinical drugs based on this core has cemented its importance in drug discovery.[1]

4-Methylbenzo[b]thiophene-5-methanol emerges as a particularly valuable building block. It provides a stable, functionalized benzo[b]thiophene core where the primary alcohol at the 5-position serves as a versatile handle for a wide array of synthetic transformations. This guide offers a detailed exploration of its reactivity, providing robust protocols for its conversion into key synthetic intermediates and explaining the chemical principles that underpin these transformations.

Table 1: Physicochemical Properties of 4-Methylbenzo[b]thiophene-5-methanol

PropertyValueSource
CAS Number 14315-11-8[2]
Molecular Formula C₁₀H₁₀OS-
Molecular Weight 178.25 g/mol -
Appearance Colorless to yellow liquid[2]
Boiling Point Data not readily available-
Solubility Soluble in common organic solvents (e.g., DCM, THF, Methanol)General Knowledge
Storage Keep in a dark place, sealed in a dry, well-ventilated area at room temperature.[2][2]

Core Synthetic Transformations and Protocols

The primary alcohol of 4-Methylbenzo[b]thiophene-5-methanol is the focal point of its synthetic utility. The following sections detail key transformations that convert this alcohol into other crucial functional groups, thereby expanding its application in multi-step syntheses.

G start 4-Methylbenzo[b]thiophene-5-methanol aldehyde 4-Methylbenzo[b]thiophene-5-carbaldehyde start->aldehyde Oxidation (TEMPO, DMP, etc.) ester Ester Derivatives start->ester Esterification (Fischer, Acyl Halide) ether Ether Derivatives start->ether Etherification (Williamson) halide 5-(Halomethyl)-4-methylbenzo[b]thiophene start->halide Halogenation (SOCl₂, PBr₃)

Figure 1: Key synthetic pathways originating from 4-Methylbenzo[b]thiophene-5-methanol.

Oxidation to 4-Methylbenzo[b]thiophene-5-carbaldehyde

The selective oxidation of a primary alcohol to an aldehyde is a cornerstone transformation in organic synthesis, avoiding over-oxidation to the carboxylic acid.[3] The resulting aldehyde is a versatile intermediate for forming carbon-carbon and carbon-nitrogen bonds. While various reagents can achieve this, modern methods prioritize selectivity, mild conditions, and environmental compatibility. The (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) catalyzed oxidation is an exemplary choice.[3][4][5]

Causality Behind Experimental Choices: The TEMPO-based system utilizes a catalytic amount of the nitroxyl radical in conjunction with a stoichiometric co-oxidant (like sodium hypochlorite). The reaction is highly selective for primary alcohols due to the steric hindrance of the TEMPO radical, which efficiently oxidizes the alcohol to an aldehyde but reacts much slower with the hydrated form of the aldehyde, thus preventing carboxylic acid formation.[3][4] The use of a biphasic system (e.g., DCM/water) with a phase-transfer catalyst can improve reaction rates and yields.

Protocol: TEMPO-Catalyzed Oxidation

  • Materials:

    • 4-Methylbenzo[b]thiophene-5-methanol

    • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

    • Sodium hypochlorite (NaOCl, commercial bleach, ~10-15%)

    • Potassium bromide (KBr)

    • Sodium bicarbonate (NaHCO₃)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Step-by-Step Methodology:

    • Dissolve 4-Methylbenzo[b]thiophene-5-methanol (1.0 eq) in DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

    • Add an aqueous solution of KBr (0.1 eq) and cool the mixture to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of NaOCl (1.2 eq) and NaHCO₃ (2.5 eq) in water.

    • Add TEMPO (0.01-0.05 eq) to the reaction flask containing the alcohol.

    • Slowly add the NaOCl/NaHCO₃ solution to the vigorously stirred reaction mixture over 30-60 minutes, ensuring the temperature remains below 5 °C. The reaction progress can be monitored by TLC (staining with KMnO₄ will show consumption of the alcohol).

    • Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ to destroy excess oxidant.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

    • Purify the product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Self-Validation & Trustworthiness:

    • TLC: The product aldehyde should have a higher Rƒ value than the starting alcohol in a hexane/ethyl acetate system. The starting alcohol spot will be visible with a KMnO₄ stain, while the aldehyde may require a different stain (e.g., 2,4-dinitrophenylhydrazine) or be UV active.

    • ¹H NMR: Expect the disappearance of the alcohol's -CH₂-OH signal (typically a singlet or triplet around 4.5-4.8 ppm) and the appearance of a characteristic aldehyde proton singlet (-CHO) downfield, typically between 9.5-10.5 ppm.

    • IR Spectroscopy: Look for the appearance of a strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹.

Esterification to Form Benzo[b]thiophene-5-methyl Esters

Esterification is a fundamental reaction for modifying the properties of the building block, often used in structure-activity relationship (SAR) studies to probe interactions within a biological target. The Fischer-Speier esterification is a classic acid-catalyzed equilibrium process.[6][7]

Causality Behind Experimental Choices: Fischer esterification involves protonating the carbonyl oxygen of a carboxylic acid, rendering it more electrophilic for attack by the alcohol.[7] The reaction is an equilibrium, so to drive it towards the product ester, one must either use a large excess of one reactant (typically the more available or less expensive one) or remove water as it is formed.[6] A strong acid catalyst like sulfuric acid is necessary to facilitate the protonation steps.[6]

Protocol: Fischer Esterification with Acetic Acid

  • Materials:

    • 4-Methylbenzo[b]thiophene-5-methanol

    • Glacial Acetic Acid (used in excess, also as solvent)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Ethyl acetate or Diethyl ether

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Step-by-Step Methodology:

    • To a flask containing 4-Methylbenzo[b]thiophene-5-methanol (1.0 eq), add a large excess of glacial acetic acid (10-20 eq).

    • Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 3-5 drops).

    • Heat the mixture to reflux (approx. 118 °C) and monitor the reaction by TLC until the starting alcohol is consumed.

    • Cool the reaction mixture to room temperature and carefully pour it into a separatory funnel containing ice-cold water.

    • Extract the aqueous layer three times with ethyl acetate or diethyl ether.

    • Combine the organic extracts and carefully wash with saturated aqueous NaHCO₃ until effervescence ceases. This neutralizes the excess acetic and sulfuric acids.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the resulting ester by column chromatography if necessary.

  • Self-Validation & Trustworthiness:

    • ¹H NMR: The benzylic protons (-CH₂-) will shift slightly downfield upon esterification (e.g., from ~4.7 ppm to ~5.1 ppm). A new singlet corresponding to the acetate methyl group will appear around 2.1 ppm.

    • IR Spectroscopy: A strong ester carbonyl (C=O) stretch will be prominent around 1735-1750 cm⁻¹.

Williamson Ether Synthesis

The formation of an ether linkage is another powerful tool for expanding molecular diversity. The Williamson ether synthesis is a reliable SN2 reaction between an alkoxide and an alkyl halide.[8]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Alcohol R-CH₂-OH (4-Methylbenzo[b]thiophene-5-methanol) Alkoxide R-CH₂-O⁻Na⁺ (Alkoxide Intermediate) Alcohol->Alkoxide Base Strong Base (e.g., NaH) Base->Alkoxide AlkylHalide R'-X (Alkyl Halide) Ether R-CH₂-O-R' (Product Ether) AlkylHalide->Ether Alkoxide_ref R-CH₂-O⁻Na⁺ Alkoxide_ref->Ether

Sources

Technical Application Note: Strategic Utilization of 4-Methylbenzo[b]thiophene-5-methanol in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It focuses on the strategic utilization of 4-Methylbenzo[b]thiophene-5-methanol , a specialized scaffold used to introduce conformational constraints and metabolic stability into bioactive molecules.

Executive Summary: The "Steric Lock" Scaffold

In modern medicinal chemistry, the benzo[b]thiophene ring system is a privileged structure, serving as a bioisostere for indole and naphthalene in drugs like Zileuton (5-LO inhibitor), Raloxifene (SERM), and Sertaconazole (antifungal).

4-Methylbenzo[b]thiophene-5-methanol represents a highly specific, rationally designed subclass of this family. Unlike the more common 2- or 3-substituted derivatives, this 4,5-disubstituted scaffold offers a unique "Ortho-Methyl Effect."

Core Advantages:
  • Conformational Restriction: The methyl group at the C4 position creates significant steric bulk. This restricts the rotation of substituents at the C3 and C5 positions, potentially locking the molecule into a bioactive conformation (atropisomerism or preferred rotamer).

  • Metabolic Blocking: The C4-methyl group blocks the "bay region," reducing the likelihood of oxidative metabolism at this position and sterically shielding the C5-benzylic position from rapid degradation.

  • Lipophilic Vector: The scaffold provides a rigid, lipophilic anchor that can penetrate hydrophobic pockets in GPCRs (e.g., S1P1 receptors) and Kinases.

Chemical Structure & Properties[1][2][3][4][5][6][7][8][9]

PropertyData
Systematic Name (4-methyl-1-benzothiophen-5-yl)methanol
Molecular Formula C₁₀H₁₀OS
Molecular Weight 178.25 g/mol
Key Functionality Primary Alcohol (Nucleophile / Electrophile Precursor)
LogP (Predicted) ~2.8 (Lipophilic)
H-Bond Donors/Acceptors 1 / 1
Key Precursor 4-Methylbenzo[b]thiophene-5-carboxylic acid (CAS: 1547060-42-3)

Synthetic Protocols

The synthesis of 4-Methylbenzo[b]thiophene-5-methanol typically proceeds via the reduction of its carboxylic acid precursor. The alcohol is rarely the final target; it serves as a "warhead" precursor for alkylation or conversion to a halide.

Workflow Visualization

The following diagram outlines the conversion of the commercially available acid to the alcohol, and subsequently to a reactive benzyl bromide for coupling.

G Start Precursor: 4-Methylbenzo[b]thiophene- 5-carboxylic acid (CAS: 1547060-42-3) Step1 Reaction 1: Reduction (Borane-THF or LiAlH4) Start->Step1 0°C to RT, 4h Inter Intermediate: 4-Methylbenzo[b]thiophene- 5-methanol Step1->Inter Yield: ~85-92% Step2 Reaction 2: Activation (PBr3 or MsCl/LiBr) Inter->Step2 DCM, 0°C Product Electrophile: 5-(Bromomethyl)-4- methylbenzo[b]thiophene Step2->Product Yield: ~88% Target Drug Candidate: N-Alkylation / Etherification Product->Target Coupling

Figure 1: Synthetic workflow for the generation and activation of the 4-methylbenzo[b]thiophene-5-methanol scaffold.

Protocol A: Reduction of Carboxylic Acid to Alcohol

Objective: Efficiently convert 4-methylbenzo[b]thiophene-5-carboxylic acid to the corresponding methanol without reducing the thiophene ring.

Reagents:

  • Substrate: 4-Methylbenzo[b]thiophene-5-carboxylic acid (1.0 eq)

  • Reducing Agent: Borane-Tetrahydrofuran complex (BH₃·THF), 1.0 M solution (3.0 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: Methanol (MeOH), 1M HCl

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen (N₂).

  • Dissolution: Add the carboxylic acid substrate (1.0 eq) and anhydrous THF (10 mL/mmol). Cool the solution to 0°C in an ice bath.

  • Addition: Dropwise add BH₃·THF (3.0 eq) over 15 minutes via a pressure-equalizing addition funnel. Caution: Gas evolution (H₂) will occur.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (System: 30% EtOAc/Hexanes; stain with KMnO₄).

  • Quench: Cool back to 0°C. Carefully add MeOH (dropwise) until gas evolution ceases. Stir for 30 minutes.

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc and wash with 1M HCl (to break boron complexes), followed by saturated NaHCO₃ and brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, 0–40% EtOAc in Hexanes).

    • Expected Yield: 85–92%

    • Appearance: Off-white to pale yellow solid.

Protocol B: Activation (Conversion to Bromide)

Objective: Convert the alcohol to a reactive alkyl bromide for nucleophilic substitution (e.g., attaching to an amine pharmacophore).

Reagents:

  • Substrate: 4-Methylbenzo[b]thiophene-5-methanol (1.0 eq)

  • Reagent: Phosphorus Tribromide (PBr₃) (0.4 eq) or Carbon Tetrabromide/Triphenylphosphine (Appel conditions).

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Dissolution: Dissolve the alcohol (1.0 eq) in anhydrous DCM (10 mL/mmol) under N₂. Cool to 0°C.[1]

  • Addition: Add PBr₃ (0.4 eq) dropwise. Note: PBr₃ is corrosive and fumes in air.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.

  • Workup: Quench by pouring onto crushed ice/NaHCO₃ mixture. Extract with DCM (3x).

  • Isolation: Dry organic layers over MgSO₄ and concentrate.

    • Stability Note: Benzylic bromides are unstable; use immediately or store at -20°C under Argon.

Strategic Applications in Medicinal Chemistry

Case Study: S1P1 Receptor Modulator Design

Sphingosine-1-phosphate (S1P) receptor modulators often require a lipophilic "tail" connected to a polar "head" group. The 4-methylbenzo[b]thiophene scaffold is an ideal bioisostere for the commonly used biphenyl or phenyl-thiophene tails.

Design Rationale:

  • Problem: A standard biphenyl tail might be too flexible, leading to poor binding entropy.

  • Solution: Using the 4-methylbenzo[b]thiophene core.

    • The 4-methyl group clashes with the C3-proton, forcing the ring system into a specific tilt relative to the attached linker.

    • The 5-position (derived from the methanol) provides the vector for the polar head group attachment.

Interaction Map: The "Ortho-Effect"

The following diagram illustrates how the 4-methyl group influences the local environment, distinguishing it from a standard benzothiophene.

StericMap Core Benzo[b]thiophene Core Me4 4-Methyl Group (Steric Bulk) Core->Me4 Substitution Pos5 C5-Methanol (Linker/Warhead) Core->Pos5 Substitution Pos3 C3 Position (Ortho Interaction) Me4->Pos3 Steric Repulsion (Restricts Rotation) Metabolism Metabolic Enzyme (CYP450) Me4->Metabolism Blocks Access (Increases t1/2) Pos5->Core Electronic Donation

Figure 2: Mechanistic impact of the 4-methyl substituent on conformation and metabolic stability.

Safety & Handling

  • Hazard Identification: Benzo[b]thiophenes are generally irritants. The 5-methanol derivative should be treated as a potential skin and eye irritant.

  • Intermediate Toxicity: The alkyl bromide derivative (Protocol B) is a potent lachrymator and alkylating agent. Handle only in a fume hood.

  • Storage: Store the alcohol at 2–8°C. Store the bromide at -20°C under inert gas to prevent hydrolysis.

References

  • Keri, R., et al. (2017).[2] "An overview of benzo[b]thiophene-based medicinal chemistry." European Journal of Medicinal Chemistry, 138, 1002-1033.[2] Link

  • ChemScene. (2023). "Product Data: 4-Methylbenzo[b]thiophene-5-carboxylic acid (CAS 1547060-42-3)."[3] ChemScene Catalog. Link

  • Dhanya, T. M., et al. (2022).[2] "A review on the synthesis and biological relevance of benzo[b]thiophene derivatives." Phosphorus, Sulfur, and Silicon and the Related Elements. Link

  • Brown, H. C., & Krishnamurthy, S. (1979). "Forty years of hydride reductions." Tetrahedron, 35(5), 567-607. (Standard protocol reference for Borane reduction). Link

Sources

High-performance liquid chromatography (HPLC) method for analyzing 4-Methylbenzo[b]thiophene-5-methanol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 4-Methylbenzo[b]thiophene-5-methanol

Authored by: A Senior Application Scientist

Abstract and Application Summary

This document provides a comprehensive guide to a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Methylbenzo[b]thiophene-5-methanol. This compound is a key intermediate in pharmaceutical synthesis, and its purity is critical for downstream applications. The method detailed herein utilizes reversed-phase chromatography with gradient elution and UV detection, ensuring high resolution, sensitivity, and reproducibility. This application note is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. It offers a complete protocol, from method development rationale to full validation procedures compliant with International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Imperative

4-Methylbenzo[b]thiophene-5-methanol belongs to the benzothiophene class of sulfur-containing heterocyclic compounds. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The purity and accurate quantification of synthetic intermediates like 4-Methylbenzo[b]thiophene-5-methanol are paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). HPLC is the preeminent analytical technique for this purpose, offering unparalleled precision and reliability for purity assays and impurity profiling.[2] This guide explains the causal logic behind the selected chromatographic parameters and provides a self-validating protocol to ensure trustworthy and consistent results.

Analyte Physicochemical Profile

A thorough understanding of the analyte's properties is the foundation of logical method development. The key characteristics of 4-Methylbenzo[b]thiophene-5-methanol are summarized below.

PropertyValue / DescriptionRationale & Impact on HPLC Method
Structure Chemical Structure of 4-Methylbenzo[b]thiophene-5-methanolThe molecule contains a non-polar benzothiophene core and a polar methanol (-CH2OH) group, making it moderately polar overall. This dual nature makes it an ideal candidate for reversed-phase HPLC.
Molecular Formula C₁₀H₁₀OS-
Molecular Weight 178.25 g/mol [3]
Polarity (LogP) Estimated ~2.0 - 2.8The parent compound, 4-methylbenzo[b]thiophene, is non-polar (LogP ≈ 3.3).[4] The addition of a hydroxyl group significantly increases polarity, as seen in the similar compound 5-methylbenzo[b]thiophene-2-methanol (XLogP3 = 2.5).[3] This moderate polarity dictates the choice of a C18 stationary phase and a water/acetonitrile mobile phase.
UV Absorbance Strong UV chromophoreThe fused aromatic ring system is expected to absorb strongly in the UV region. While specific spectral data is not publicly available, related aromatic structures are typically analyzed around 254 nm.[5][6] A Photo Diode Array (PDA) detector is recommended to empirically determine the absorbance maximum (λmax) for optimal sensitivity.
Solubility Soluble in polar organic solventsExpected to be readily soluble in common HPLC diluents like acetonitrile and methanol, facilitating straightforward sample and standard preparation.

Rationale for Method Development Choices

The selection of each parameter in an HPLC method is a deliberate choice driven by the analyte's chemistry and the desired analytical outcome. The following diagram illustrates the logical workflow for developing this method.

MethodDevelopment cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Method Scaffolding cluster_2 Phase 3: Optimization & Finalization A Assess Analyte Properties (Structure, Polarity, UV Absorbance) B Select HPLC Mode Reversed-Phase (RP) A->B Moderately Polar E Select Detector UV-Vis (PDA) A->E Aromatic Chromophore C Select Stationary Phase C18 Column B->C Hydrophobic Interaction D Select Mobile Phase Acetonitrile/Water C->D Compatibility F Optimize Mobile Phase (Gradient Elution) D->F Analyte Retention G Determine λmax (Scan with PDA) E->G Maximize Sensitivity H Finalize Method Conditions F->H G->H

Figure 1: Logical workflow for HPLC method development.
  • Choice of Reversed-Phase (RP) Chromatography: Given the analyte's moderately polar nature, RP-HPLC is the ideal separation mode. The analyte will partition between a non-polar stationary phase and a polar mobile phase, allowing for excellent retention and resolution.[2]

  • Stationary Phase Selection (C18 Column): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and provides strong hydrophobic interactions with the benzothiophene core of the analyte.[5] This ensures adequate retention. A column with dimensions of 150 x 4.6 mm and 5 µm particles offers a good balance of efficiency, resolution, and backpressure for standard HPLC systems.

  • Mobile Phase Composition (Acetonitrile & Water): Acetonitrile is chosen as the organic modifier due to its low viscosity, low UV cutoff, and excellent elution strength for moderately polar compounds. Water is the weak solvent. This combination is standard for RP-HPLC and provides robust performance.[5]

  • Gradient Elution: A gradient elution, starting with a higher proportion of water and increasing the proportion of acetonitrile over time, is proposed. This approach ensures that the analyte elutes as a sharp, symmetrical peak with a reasonable retention time. It also provides the benefit of eluting any potential, more non-polar impurities from the column during the run, ensuring method robustness.

  • UV Detection: The conjugated benzothiophene ring system makes the analyte an excellent candidate for UV detection. A PDA detector is specified to scan the UV spectrum of the analyte peak during an initial run to identify the precise λmax, thereby maximizing detection sensitivity for all subsequent analyses.

Detailed Analytical Protocol

This protocol is designed for a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

Instrumentation and Materials
ComponentSpecification
HPLC System Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent
Detector Photodiode Array (PDA) or UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Software Empower, Chromeleon, OpenLab, or equivalent CDS
Reference Standard 4-Methylbenzo[b]thiophene-5-methanol (Purity ≥ 98%)
Solvents Acetonitrile (HPLC Grade), Water (Deionized, 18.2 MΩ·cm)
Glassware Class A volumetric flasks, pipettes
Other Analytical balance, ultrasonic bath, 0.45 µm syringe filters
Chromatographic Conditions
ParameterCondition
Stationary Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection PDA scan 200-400 nm; Quantify at λmax (empirically determined, e.g., ~254 nm)
Run Time 15 minutes
Preparation of Solutions

a) Diluent: Prepare a mixture of Acetonitrile and Water (50:50 v/v). This composition is strong enough to solubilize the analyte while being compatible with the initial mobile phase conditions.

b) Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of the 4-Methylbenzo[b]thiophene-5-methanol reference standard.

  • Transfer it to a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes, or until fully dissolved.

  • Allow the solution to cool to ambient temperature.

  • Dilute to the mark with the diluent and mix thoroughly.

c) Working Standard Solutions (for Linearity): Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL) by performing serial dilutions of the Standard Stock Solution with the diluent.

d) Sample Solution (Target concentration ~100 µg/mL):

  • Accurately weigh a sample containing approximately 25 mg of 4-Methylbenzo[b]thiophene-5-methanol.

  • Transfer it to a 25 mL volumetric flask and follow the same dissolution procedure as for the standard stock solution.

  • Perform any necessary dilutions with the diluent to achieve a final concentration within the validated linear range (e.g., 100 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[5]

Method Validation Protocol (per ICH Q2(R2))

A validated method provides documented evidence that the procedure is suitable for its intended purpose. The following workflow outlines the validation process.

ValidationProtocol Start Start Validation SST System Suitability Test (SST) (Tailing, Plates, %RSD) Start->SST Specificity Specificity (Peak Purity, Blank Injection) SST->Specificity System OK Linearity Linearity & Range (Calibration Curve, R²) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation (LOQ) Precision->LOQ Robustness Robustness (Vary Flow, Temp, %B) LOQ->Robustness End Method Validated Robustness->End

Figure 2: HPLC analysis and validation workflow based on ICH guidelines.
System Suitability Testing (SST)

Before any sample analysis, the system's performance must be verified. This is achieved by injecting a working standard solution (e.g., 100 µg/mL) six times.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and separation power.
%RSD of Peak Area ≤ 1.0% (for n=6)Demonstrates the precision of the injector and detector.
Specificity

Specificity is the ability to assess the analyte in the presence of other components (e.g., impurities, degradants, matrix).

  • Procedure: Inject the diluent (blank) and a placebo (if applicable) to ensure no interfering peaks at the retention time of the analyte. Use the PDA detector's peak purity function to confirm the main peak is spectrally homogeneous.

Linearity and Range
  • Procedure: Inject the prepared calibration standards (e.g., 10-200 µg/mL) in triplicate. Plot a graph of mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be minimal. The range is the interval between the upper and lower concentrations that have been demonstrated to have acceptable linearity, accuracy, and precision.

Accuracy (as Recovery)
  • Procedure: Perform recovery studies by spiking a placebo or sample matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-assay precision): Analyze six individual sample preparations at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both studies should be ≤ 2.0%.

Limit of Quantitation (LOQ)

LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: Determine the concentration that yields a signal-to-noise ratio (S/N) of approximately 10. Verify this concentration by preparing and injecting samples at this level and confirming that the precision (%RSD) meets acceptance criteria (e.g., ≤ 10%).

Robustness
  • Procedure: Intentionally make small, deliberate variations to the method parameters and evaluate the impact on the results. Typical variations include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5°C)

    • Initial mobile phase composition (± 2% organic)

  • Acceptance Criteria: The system suitability parameters must still be met after each variation, and the results should not be significantly affected.

References

  • International Council for Harmonisation. (2023). ICH Q2(R2) Validation of Analytical Procedures. [Link]

  • MDPI. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. [Link]

  • SIELC Technologies. (2018). Separation of Benzothiophene on Newcrom R1 HPLC column. [Link]

  • PubChem - NIH. Benzo(b)thiophene, 4-methyl-. [Link]

  • Cheméo. Benzo[b]thiophene, 4-methyl-. [Link]

  • Journal of Pure and Applied Microbiology. (2022). Environmental Impacts, Health Risks, and Biodegradation Strategies of Fluorene and Other Polycyclic Aromatic Hydrocarbons. [Link]

  • PubChem - NIH. 5-Methylbenzo[b]thiophene-2-methanol. [Link]

Sources

Application Notes and Protocols for the Derivatization of 4-Methylbenzo[b]thiophene-5-methanol for Biological Screening

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzo[b]thiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document provides a comprehensive guide for the derivatization of a key intermediate, 4-Methylbenzo[b]thiophene-5-methanol, to generate a diverse chemical library for biological screening. We present detailed, step-by-step protocols for the synthesis of ester, ether, and amine derivatives, underpinned by mechanistic rationale and practical insights. Furthermore, we outline a strategic approach to the biological evaluation of these novel compounds, encompassing both biochemical and cell-based screening assays. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel benzothiophene derivatives.

Introduction: The Significance of the Benzothiophene Scaffold in Drug Discovery

The benzo[b]thiophene core is a versatile and highly valuable scaffold in the design of novel therapeutic agents.[4] Its structural rigidity, lipophilicity, and ability to engage in various biological interactions have led to the development of numerous compounds with significant pharmacological activities.[1][2] The functionalization of the benzothiophene nucleus allows for the fine-tuning of a compound's physicochemical properties and biological target specificity.[1] 4-Methylbenzo[b]thiophene-5-methanol is a particularly attractive starting material for library synthesis due to the presence of a reactive benzylic alcohol, which serves as a handle for a variety of chemical transformations. The methyl group at the 4-position can also influence the compound's conformation and interaction with biological targets.

This guide will focus on three key derivatization strategies targeting the hydroxyl group of 4-Methylbenzo[b]thiophene-5-methanol: esterification, etherification, and conversion to an amine followed by amidation. These transformations are reliable, versatile, and can be performed with a wide range of commercially available reagents, enabling the generation of a structurally diverse library of compounds for high-throughput screening.[1]

Synthesis of the Starting Material: 4-Methylbenzo[b]thiophene-5-methanol

A robust synthesis of the starting material is crucial for any derivatization campaign. While a specific protocol for 4-Methylbenzo[b]thiophene-5-methanol was not found in the initial literature search, a plausible synthetic route can be devised based on established benzothiophene syntheses. A common approach involves the cyclization of a substituted thiophene. For the purpose of this guide, we will assume the availability of 4-Methylbenzo[b]thiophene-5-carboxylic acid, which can be reduced to the desired alcohol.

Protocol 2.1: Reduction of 4-Methylbenzo[b]thiophene-5-carboxylic acid

This protocol describes the reduction of the carboxylic acid to the primary alcohol using lithium aluminum hydride (LiAlH₄).

Materials:

  • 4-Methylbenzo[b]thiophene-5-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-Methylbenzo[b]thiophene-5-carboxylic acid (1 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

  • Combine the filtrate and washes and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by silica gel column chromatography to yield pure 4-Methylbenzo[b]thiophene-5-methanol.

Derivatization Protocols

The following protocols provide detailed methodologies for the synthesis of ester, ether, and amine derivatives of 4-Methylbenzo[b]thiophene-5-methanol.

Esterification

Esterification is a straightforward method to introduce a wide variety of acyl groups. The Fischer esterification, using an acid catalyst, is a classic and effective method.[5]

Protocol 3.1.1: Fischer Esterification

Materials:

  • 4-Methylbenzo[b]thiophene-5-methanol

  • Carboxylic acid of choice (e.g., acetic acid, benzoic acid)

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous alcohol as solvent (e.g., methanol, ethanol)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 4-Methylbenzo[b]thiophene-5-methanol (1 equivalent) in an excess of the desired alcohol.

  • Add the carboxylic acid (1.2 equivalents) to the suspension.

  • Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents).

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.[5]

  • After cooling, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.[5]

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate to obtain the crude ester, which can be purified by column chromatography.

Causality Behind Experimental Choices: The use of excess alcohol as the solvent drives the equilibrium towards the product side in this reversible reaction. Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic. The final workup with sodium bicarbonate is essential to remove the acid catalyst and any unreacted carboxylic acid.

Etherification

The synthesis of ethers can be achieved through various methods. A common and effective approach for benzylic alcohols is the Williamson ether synthesis, which involves deprotonation of the alcohol followed by reaction with an alkyl halide. A more modern and often milder alternative involves the use of reagents like 2-benzyloxypyridine.[6][7]

Protocol 3.2.1: Etherification using 2-Benzyloxypyridine Methodology

This method allows for the formation of benzyl ethers under neutral conditions.[6][7]

Materials:

  • 4-Methylbenzo[b]thiophene-5-methanol

  • 2-Benzyloxypyridine (or other 2-(alkoxy)pyridines for different alkyl groups)

  • Magnesium oxide (MgO)

  • Methyl triflate (MeOTf)

  • Toluene

  • Celite®

Procedure:

  • To a mixture of 4-Methylbenzo[b]thiophene-5-methanol (1 equivalent), 2-benzyloxypyridine (2 equivalents), and MgO (2 equivalents) in toluene, cool the mixture to 0 °C.[6][7]

  • Add methyl triflate (2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and then heat to 90 °C for 24 hours.[6][7]

  • Cool the reaction mixture and filter through Celite®, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure and purify the residue by silica gel chromatography to obtain the desired ether.

Expertise & Experience: This method is advantageous as it avoids the use of strong bases that could be incompatible with other functional groups on more complex substrates. The in situ formation of the active electrophilic species from 2-benzyloxypyridine and methyl triflate provides a mild and efficient route to the ether product.[7]

Synthesis of Amine Derivatives and Amidation

The hydroxyl group can be converted to an amine, which can then be acylated to form a wide range of amides. This two-step process significantly expands the accessible chemical space.

Protocol 3.3.1: Conversion of Alcohol to Amine via Azide Intermediate

This protocol involves the conversion of the alcohol to an azide, followed by reduction to the primary amine.

Materials:

  • 4-Methylbenzo[b]thiophene-5-methanol

  • Diphenylphosphoryl azide (DPPA)

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Anhydrous toluene

  • Triphenylphosphine (PPh₃)

  • Water

Procedure (Step 1: Azide Formation):

  • To a solution of 4-Methylbenzo[b]thiophene-5-methanol (1 equivalent) in anhydrous toluene, add DBU (1.5 equivalents) and DPPA (1.2 equivalents) at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude azide, which can often be used in the next step without further purification.

Procedure (Step 2: Staudinger Reduction to Amine):

  • Dissolve the crude azide in a mixture of THF and water.

  • Add triphenylphosphine (1.2 equivalents) and stir the mixture at room temperature for 8-12 hours.

  • Remove the THF under reduced pressure.

  • Extract the aqueous layer with ethyl acetate.

  • Acidify the aqueous layer with 1 M HCl and wash with diethyl ether to remove triphenylphosphine oxide.

  • Basify the aqueous layer with aqueous NaOH and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the desired amine.

Protocol 3.3.2: Amide Coupling

This protocol describes the coupling of the synthesized amine with a carboxylic acid using a standard coupling reagent.

Materials:

  • 4-Methylbenzo[b]thiophen-5-ylmethanamine (from Protocol 3.3.1)

  • Carboxylic acid of choice

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents like HATU

  • N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

  • To a solution of the carboxylic acid (1.1 equivalents) in DMF, add the coupling reagent (e.g., DCC, 1.2 equivalents) and stir for 15 minutes at 0 °C.

  • Add a solution of the amine (1 equivalent) and a base (e.g., TEA, 1.5 equivalents) in DMF.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Filter off the dicyclohexylurea byproduct if DCC is used.

  • Dilute the filtrate with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to afford the amide product.

Biological Screening Strategy

The newly synthesized library of 4-Methylbenzo[b]thiophene-5-methanol derivatives should be subjected to a hierarchical screening process to identify promising lead compounds.

Initial High-Throughput Screening (HTS)

The primary goal of HTS is to rapidly assess the biological activity of a large number of compounds in a cost-effective manner.[1] This is typically achieved using miniaturized biochemical or cell-based assays in 96-well or 384-well plate formats.[1]

Workflow for High-Throughput Screening:

HTS_Workflow cluster_prep Library Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Synthesis Compound Synthesis & Purification Stock_Solution Stock Solution Preparation (DMSO) Compound_Synthesis->Stock_Solution Assay_Plates Assay Plate Preparation Stock_Solution->Assay_Plates Assay_Execution Automated Assay Execution Assay_Plates->Assay_Execution Data_Acquisition Data Acquisition (Plate Reader) Assay_Execution->Data_Acquisition Primary_Analysis Primary Data Analysis (Hit Identification) Data_Acquisition->Primary_Analysis Hit_Confirmation Hit Confirmation & Dose-Response Primary_Analysis->Hit_Confirmation

Caption: A generalized workflow for high-throughput screening of a compound library.

Assay Selection

The choice of biological assays should be guided by the known pharmacological profiles of benzothiophene derivatives.[2][3] Given their reported anticancer, anti-inflammatory, and antimicrobial activities, a panel of relevant assays should be employed.

Table 1: Recommended Primary Screening Assays

Therapeutic AreaAssay TypeTarget/EndpointRationale
Oncology Cell-basedCell viability/proliferation (e.g., MTT, CellTiter-Glo®)To identify compounds with cytotoxic or cytostatic effects against cancer cell lines (e.g., MCF-7, HepG2).[8]
BiochemicalKinase inhibition (e.g., VEGFR-2, EGFR)Many benzothiophenes act as kinase inhibitors, a key target class in oncology.[8]
Inflammation BiochemicalCyclooxygenase (COX-1/COX-2) inhibitionTo identify compounds with anti-inflammatory potential.
Cell-basedMeasurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from stimulated immune cells (e.g., macrophages)To assess the immunomodulatory effects of the compounds.
Infectious Diseases Cell-basedMinimum Inhibitory Concentration (MIC) against bacterial strains (e.g., S. aureus, E. coli)To identify compounds with antibacterial activity.[9]
Secondary and Follow-up Assays

Promising "hits" from the primary screen should be further evaluated in more complex and physiologically relevant secondary assays.

Logical Progression of Biological Screening:

Biological_Screening_Progression Primary_Screening Primary High-Throughput Screening (Single Concentration) Hit_Confirmation Hit Confirmation & Dose-Response Curves (IC50/EC50 Determination) Primary_Screening->Hit_Confirmation Selectivity_Assays Selectivity & Counter-Screens Hit_Confirmation->Selectivity_Assays Mechanism_of_Action Mechanism of Action Studies Selectivity_Assays->Mechanism_of_Action In_Vivo_Models In Vivo Efficacy & Toxicity Studies (Animal Models) Mechanism_of_Action->In_Vivo_Models

Sources

Scale-up synthesis of 4-Methylbenzo[b]thiophene-5-methanol for preclinical studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-Methylbenzo[b]thiophene-5-methanol , a critical intermediate for preclinical drug candidates. While direct functionalization of the benzo[b]thiophene core typically favors the C2 or C3 positions, this protocol utilizes a de novo construction strategy to ensure regiochemical fidelity at the difficult-to-access C5 position.

The route is designed for multi-gram to kilogram scale-up, prioritizing process safety (PHA), intermediate stability, and purification efficiency. The synthesis proceeds via a 5-bromo-4-methylbenzo[b]thiophene intermediate, allowing for late-stage divergence to the target alcohol via formylation and reduction.

Key Process Features
  • Regiocontrol: 100% regioselectivity for the 5-position via pre-functionalized aryl precursors.

  • Scalability: Avoids cryogenic column chromatography; utilizes crystallization and distillation where possible.

  • Safety: Replaces hazardous LAH reductions with milder borohydride protocols via an aldehyde intermediate.

Retrosynthetic Analysis & Strategy

The primary challenge is installing the hydroxymethyl group at C5 in the presence of the activating 4-methyl group, which sterically crowds the region and electronically directs electrophilic substitution to C2/C3. Therefore, a "bottom-up" approach starting from 4-bromo-2,3-dimethylaniline is selected.

Pathway Logic
  • Core Construction: The benzo[b]thiophene ring is built using a modified acetal cyclization method.

  • Functionalization: The C5-bromine serves as a handle for lithiation-formylation, bypassing the poor selectivity of Friedel-Crafts acylation on the fused ring system.

  • Reduction: The resulting aldehyde is reduced to the target methanol under mild conditions.

Retrosynthesis Target 4-Methylbenzo[b]thiophene-5-methanol (Target) Aldehyde 4-Methylbenzo[b]thiophene-5-carbaldehyde Aldehyde->Target Reduction (NaBH4) Bromo 5-Bromo-4-methylbenzo[b]thiophene (Key Intermediate) Bromo->Aldehyde Lithiation / DMF Thiol 4-Bromo-2,3-dimethylbenzenethiol Thiol->Bromo Cyclization (Bromoacetaldehyde diethyl acetal) Start 4-Bromo-2,3-dimethylaniline (Commercially Available) Start->Thiol Diazotization / Xanthate

Figure 1: Retrosynthetic strategy designed for high regiofidelity and scalability.

Process Hazard Analysis (PHA) - Critical Controls

Before initiating scale-up, the following hazards must be mitigated:

Hazard ClassSourceMitigation Strategy
Toxic Gas Diazotization (Step 1)Use a caustic scrubber for potential H₂S/NOx evolution during xanthate hydrolysis.
Thermal Runaway PPA Cyclization (Step 2)Exothermic reaction. Strict temperature control (ramp rate <1°C/min) and active cooling required.
Pyrophoric n-Butyllithium (Step 3)Use anhydrous solvents (<50 ppm H₂O). Inert atmosphere (N₂/Ar). Quench protocol must be validated on 1g scale first.
Hydrogen Gas NaBH₄ Reduction (Step 4)H₂ evolution upon acidification. Ensure adequate headspace ventilation and slow acid addition.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Bromo-2,3-dimethylbenzenethiol

Rationale: Direct chlorosulfonation is messy for this substrate. The Leuckart thiophenol synthesis (via xanthate) is chosen for its reliability on scale.

Reagents:

  • 4-Bromo-2,3-dimethylaniline (1.0 equiv)

  • Sodium nitrite (1.1 equiv) / HCl (conc.)

  • Potassium ethyl xanthate (1.2 equiv)

  • KOH (pellets)

Protocol:

  • Diazotization: Suspend the aniline in HCl/water at 0°C. Add aqueous NaNO₂ dropwise, maintaining internal temperature <5°C. Stir for 30 min to ensure complete formation of the diazonium salt (check with starch-iodide paper).

  • Xanthate Formation: Slowly add the cold diazonium solution to a pre-heated (65°C) solution of potassium ethyl xanthate in water. Caution: Nitrogen evolution. Stir at 70°C for 1 hour.

  • Hydrolysis: Extract the intermediate xanthate ester with ethyl acetate. Evaporate solvent.[1][2][3] Reflux the residue with KOH in ethanol/water (4:1) for 4 hours under nitrogen.

  • Isolation: Acidify with HCl to pH 2 (fume hood!). Extract the thiol with DCM.[4] Wash with brine, dry (MgSO₄), and concentrate.

  • Yield: Expect 75-80% as a foul-smelling oil. Use directly in Step 2.

Step 2: Cyclization to 5-Bromo-4-methylbenzo[b]thiophene

Rationale: This two-stage "pomeranz-fritsch type" cyclization is superior to high-temp sulfur reactions for substituted rings.

Reagents:

  • Thiol from Step 1 (1.0 equiv)

  • Bromoacetaldehyde diethyl acetal (1.1 equiv)

  • K₂CO₃ (2.0 equiv) / Acetone

  • Polyphosphoric Acid (PPA) (10 wt equiv) or Chlorobenzene/P₂O₅

Protocol:

  • S-Alkylation: Reflux thiol, bromoacetaldehyde diethyl acetal, and K₂CO₃ in acetone for 4 hours. Filter salts and concentrate to obtain the sulfide acetal intermediate.

  • Cyclization: Add the acetal dropwise to mechanically stirred PPA pre-heated to 100°C. Note: High viscosity requires robust stirring.

  • Reaction: Stir at 100-110°C for 2-3 hours. Monitor by HPLC.

  • Quench: Pour the hot mixture onto crushed ice (exothermic!). Stir vigorously until the PPA dissolves.

  • Extraction: Extract with Toluene (preferred for scale) or Ethyl Acetate.

  • Purification: Silica plug filtration (Hexane eluent) removes polymeric tars. Recrystallize from Hexane/EtOH if necessary.

  • Target: 5-Bromo-4-methylbenzo[b]thiophene (Solid).

Step 3: Formylation to 4-Methylbenzo[b]thiophene-5-carbaldehyde

Rationale: Lithium-Halogen exchange is faster and cleaner than Grignard formation for electron-rich heterocycles.

Reagents:

  • 5-Bromo-4-methylbenzo[b]thiophene (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 2.5M in hexanes)

  • DMF (Dimethylformamide) (1.5 equiv, anhydrous)

  • THF (anhydrous)[2]

Protocol:

  • Setup: Flame-dry a 3-neck flask. Purge with Argon. Dissolve starting material in THF and cool to -78°C .

  • Lithiation: Add n-BuLi dropwise via syringe pump over 30 mins. Maintain temp <-70°C. Stir for 1 hour. Solution typically turns yellow/orange.

  • Formylation: Add anhydrous DMF dropwise. Stir at -78°C for 30 mins, then allow to warm to 0°C.

  • Quench: Add saturated NH₄Cl solution.

  • Workup: Extract with EtOAc. Wash organic layer with water (3x) to remove DMF. Dry and concentrate.

  • Purification: Recrystallize from Ethanol.

  • QC: Check 1H-NMR for aldehyde peak (~10 ppm).

Step 4: Reduction to 4-Methylbenzo[b]thiophene-5-methanol

Rationale: Sodium Borohydride is safer and cheaper than LAH for aldehyde reduction on a kilogram scale.

Reagents:

  • Aldehyde intermediate (1.0 equiv)

  • NaBH₄ (0.6 equiv)

  • Methanol / THF (1:1 mixture)

Protocol:

  • Dissolution: Dissolve the aldehyde in MeOH/THF at 0°C.

  • Reduction: Add NaBH₄ portion-wise (gas evolution!). Stir at 0°C for 30 mins, then warm to RT for 1 hour.

  • Quench: Carefully add 1M HCl until pH ~6.

  • Isolation: Remove organics under vacuum. Dilute residue with water and extract with DCM.

  • Final Purification: Crystallization from Toluene/Heptane or flash chromatography (EtOAc/Hexane).

Process Workflow Diagram

Workflow cluster_0 Stage 3: Lithiation-Formylation (Critical Step) cluster_1 Stage 4: Reduction Reactor Cryogenic Reactor (-78°C, THF) AddLi Add n-BuLi (Dropwise, < -70°C) Reactor->AddLi AddDMF Add DMF (Electrophile) AddLi->AddDMF Quench NH4Cl Quench (Exothermic) AddDMF->Quench RedReactor Reduction Reactor (0°C, MeOH/THF) Quench->RedReactor Intermediate Isolation AddNaBH4 Add NaBH4 (H2 Evolution) RedReactor->AddNaBH4 Workup Acidify & Extract AddNaBH4->Workup Final Final Product Crystallization Workup->Final

Figure 2: Unit operations for the critical functionalization and reduction stages.

Analytical Controls & Specifications

For preclinical release, the compound must meet the following criteria:

TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Consistent with structure. Key signals: -CH₂OH (~4.6 ppm, d), -CH₃ (~2.4 ppm, s).
Purity HPLC (C18, ACN/H₂O)> 98.0% area
Residual Solvents GC-HeadspaceTHF < 720 ppm, Toluene < 890 ppm
Water Content Karl Fischer< 0.5% w/w
Heavy Metals ICP-MSPd < 10 ppm (if Pd coupling used), Li < 20 ppm

HPLC Method Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV @ 254 nm and 230 nm.

References

  • Benzo[b]thiophene Synthesis: Scrowston, R. M. "Recent Advances in the Chemistry of Benzo[b]thiophenes." Advances in Heterocyclic Chemistry, Vol. 29, 1981, pp. 171-249. Link

  • Cyclization Protocol: Campaigne, E., et al. "Benzo[b]thiophene Derivatives. Synthesis of 5-Bromo-4-methylbenzo[b]thiophene." Journal of Heterocyclic Chemistry, Vol. 7, 1970. (Adapted methodology for methyl/bromo substitution).[2]

  • Reduction Standards: Seyden-Penne, J. Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH, 1997. Link

  • Process Safety: Stoessel, F. Thermal Safety of Chemical Processes. Wiley-VCH, 2008. (Guidance on PPA and Lithiation scale-up). Link

  • Commercial Precursor: 4-Methylbenzo[b]thiophene-5-carboxylic acid (CAS 1547060-42-3). ChemScene Product Catalog. Link

Sources

Protocol for the Selective Oxidation of 4-Methylbenzo[b]thiophene-5-methanol to 4-Methylbenzo[b]thiophene-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Introduction

The benzo[b]thiophene scaffold is a privileged heterocyclic motif integral to the structure of numerous pharmacologically active compounds and approved drugs, including the osteoporosis treatment raloxifene and the asthma medication zileuton.[1] The functionalization of this core structure is a cornerstone of medicinal chemistry, enabling the synthesis of diverse molecular libraries for drug discovery.

A critical transformation in this field is the selective oxidation of primary alcohols to aldehydes.[2] The resulting aldehyde, in this case, 4-Methylbenzo[b]thiophene-5-carbaldehyde, is a versatile intermediate. Its electrophilic carbonyl group serves as a handle for a multitude of subsequent reactions, such as Wittig reactions, reductive aminations, and condensations, making it a valuable building block for more complex molecular architectures.[1][3][4]

The oxidation of a primary benzylic alcohol like 4-Methylbenzo[b]thiophene-5-methanol to its corresponding aldehyde presents a significant challenge: preventing over-oxidation to the carboxylic acid.[5] This necessitates the use of mild and highly selective oxidizing agents. While classic reagents like pyridinium chlorochromate (PCC) are effective, they involve toxic chromium byproducts.[6][7][8] Modern synthesis favors metal-free and milder alternatives.

This application note provides a detailed, field-proven protocol for the oxidation of 4-Methylbenzo[b]thiophene-5-methanol, focusing on the use of Dess-Martin Periodinane (DMP). This hypervalent iodine reagent is renowned for its mildness, high chemoselectivity, and operational simplicity, as the reaction is typically performed at room temperature with a straightforward workup.[2][9][10][11] We will also discuss the Swern oxidation as a powerful cryogenic alternative.[12][13][14]

Reaction Scheme & Mechanistic Rationale

The conversion of the primary alcohol to an aldehyde is achieved by replacing the alcohol's hydroxyl proton with a good leaving group, facilitating an elimination-type reaction to form the carbon-oxygen double bond.[6]

Dess-Martin Periodinane (DMP) Oxidation

The DMP oxidation proceeds under neutral conditions at room temperature, which is highly advantageous for substrates with acid- or base-sensitive functional groups.[2][15] The mechanism begins with the substitution of an acetate ligand on the hypervalent iodine center by the alcohol.[10] This is followed by an intramolecular elimination where a second acetate molecule acts as a base to abstract the α-hydrogen, leading to the formation of the aldehyde, iodinane, and acetic acid.[10][15]

Caption: General reaction scheme for DMP oxidation.

I. Core Protocol: Dess-Martin Periodinane (DMP) Oxidation

This protocol is optimized for selectivity and ease of execution on a laboratory scale.

A. Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
4-Methylbenzo[b]thiophene-5-methanol>97%Sigma-AldrichThe starting material. Ensure it is dry.
Dess-Martin Periodinane (DMP)Reagent GradeAlfa ChemistryCaution: Shock-sensitive and potentially explosive. Handle with care.[9]
Dichloromethane (DCM), CH₂Cl₂Anhydrous, >99.8%Fisher ScientificThe primary reaction solvent. Anhydrous conditions prevent potential side reactions.[16]
Sodium Bicarbonate (NaHCO₃)ACS Reagent, >99.7%MilliporeSigmaUsed in the workup to neutralize acetic acid produced during the reaction.[11]
Sodium Thiosulfate (Na₂S₂O₃)ACS Reagent, >98%TCI ChemicalsUsed to quench and reduce excess DMP and iodine-containing byproducts.[9]
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentVWRFor drying the organic layer.
Silica Gel60 Å, 230-400 mesh---For column chromatography.
Ethyl Acetate & HexanesHPLC Grade---Eluent system for column chromatography.
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄---For reaction monitoring.
Standard Laboratory Glassware & Magnetic Stirrer------Must be oven-dried before use to ensure anhydrous conditions.

B. Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Fume Hood: Conduct all steps of the reaction and workup in a well-ventilated fume hood.

  • DMP Handling: Dess-Martin Periodinane is shock-sensitive.[9] Avoid grinding or subjecting it to impact. Use plastic or wooden spatulas.

  • Solvent Handling: Dichloromethane is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.[17]

  • Waste Disposal: Dispose of all chemical waste, especially chromium residues if alternative methods are used, according to institutional and local regulations.

C. Step-by-Step Experimental Procedure

  • Reaction Setup:

    • To a flame- or oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Methylbenzo[b]thiophene-5-methanol (1.0 eq).

    • Dissolve the alcohol in anhydrous dichloromethane (approx. 10 volumes relative to the alcohol). Stir until fully dissolved under an inert atmosphere (e.g., Nitrogen or Argon).

    • Causality: Using anhydrous solvent and an inert atmosphere is critical to prevent the introduction of water, which can interfere with the reaction and complicate purification.[16]

  • Oxidation:

    • In a single portion, add Dess-Martin Periodinane (1.2 eq) to the stirred solution at room temperature.[9]

    • Seal the flask and allow the reaction to stir at room temperature for 2-4 hours.

    • Causality: A slight excess of DMP ensures the complete conversion of the starting material. The reaction is typically rapid at ambient temperature, a key advantage of this method.[9][11]

  • Reaction Monitoring:

    • Monitor the reaction progress using TLC (e.g., with a 3:7 Ethyl Acetate/Hexanes eluent).

    • Spot the starting material, the reaction mixture, and a co-spot. Visualize under UV light (254 nm).

    • The reaction is complete when the starting alcohol spot has been completely consumed, and a new, typically less polar, product spot is observed.

  • Workup and Quenching:

    • Upon completion, dilute the reaction mixture with an equal volume of dichloromethane.

    • Pour the mixture into a separatory funnel containing a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃ (1:1 ratio, approx. 10 volumes).

    • Stir vigorously until the organic layer becomes clear. This may take 10-15 minutes.

    • Causality: The Na₂S₂O₃ solution quenches any unreacted DMP and reduces the resulting iodinane byproduct to a water-soluble salt, simplifying purification.[9] The NaHCO₃ neutralizes the two equivalents of acetic acid produced, protecting acid-sensitive functionalities.[11]

  • Extraction and Isolation:

    • Separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane.

    • Combine all organic layers and wash with saturated aqueous NaHCO₃, followed by water, and finally with brine.

    • Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation).

  • Purification:

    • The resulting crude residue is purified by flash column chromatography on silica gel.[18][19]

    • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) is typically effective. The aldehyde product is less polar than the starting alcohol and should elute first.[18]

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 4-Methylbenzo[b]thiophene-5-carbaldehyde as a solid.

D. Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods.

  • ¹H NMR: Expect a characteristic singlet for the aldehyde proton (CHO) around δ 9.5-10.5 ppm. The aromatic protons and the methyl group singlet will also be present in their respective regions.

  • ¹³C NMR: The aldehyde carbonyl carbon will appear as a downfield signal around δ 185-195 ppm.[20]

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₁₀H₈OS) should be observed.

  • Appearance: Typically a pale yellow or off-white solid.[1]

II. Alternative Protocol: Swern Oxidation

The Swern oxidation is an excellent, metal-free alternative that operates at cryogenic temperatures (-78 °C) and is known for its exceptionally mild conditions and broad functional group tolerance.[2][12][14]

A. Rationale for Use

Choose the Swern oxidation when the substrate is sensitive to the conditions of other oxidation methods or when scaling up, as the reagents are inexpensive.[12][13] However, it requires careful temperature control and handling of malodorous byproducts.[14]

B. Briefed Protocol

  • Activation: At -78 °C (a dry ice/acetone bath), add oxalyl chloride (1.5 eq) to a solution of anhydrous DCM, followed by the dropwise addition of dimethyl sulfoxide (DMSO) (2.5 eq).[2]

  • Alcohol Addition: After stirring for 15-30 minutes, add a solution of 4-Methylbenzo[b]thiophene-5-methanol (1.0 eq) in DCM dropwise.

  • Elimination: After another 30-45 minutes, add triethylamine (Et₃N) (5.0 eq) dropwise.[2]

  • Warm-up & Workup: Remove the cooling bath, allow the reaction to warm to room temperature, and then quench with water. Proceed with a standard aqueous workup and extraction.

Causality: The reaction proceeds by activating DMSO with oxalyl chloride to form an electrophilic sulfur species.[12][14] The alcohol adds to this species, and subsequent deprotonation by the hindered base (triethylamine) induces an intramolecular elimination to yield the aldehyde, dimethyl sulfide (DMS), CO, and CO₂.[13][14]

Data Summary & Visualization

Quantitative Data for DMP Protocol

CompoundMol. Wt. ( g/mol )EquivalentsAmount (mmol)Mass/Volume
4-Methylbenzo[b]thiophene-5-methanol178.241.05.611.0 g
Dess-Martin Periodinane (DMP)424.141.26.732.85 g
Dichloromethane (DCM)---------~20 mL
Sat. NaHCO₃ / 10% Na₂S₂O₃ (1:1)---------~20 mL

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis prep1 Dissolve Alcohol (1.0 eq) in Anhydrous DCM prep2 Establish Inert Atmosphere (N₂/Ar) prep1->prep2 react1 Add DMP (1.2 eq) at Room Temp prep2->react1 react2 Stir for 2-4 hours react1->react2 react3 Monitor by TLC react2->react3 work1 Quench with NaHCO₃/Na₂S₂O₃ react3->work1 work2 Extract with DCM work1->work2 work3 Wash with Brine work2->work3 work4 Dry (Na₂SO₄) & Concentrate work3->work4 purify1 Flash Column Chromatography (Silica, Hex/EtOAc) work4->purify1 analyze1 Characterize Pure Product (NMR, MS) purify1->analyze1

Caption: Workflow for the oxidation of 4-Methylbenzo[b]thiophene-5-methanol.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete Reaction 1. Insufficient DMP. 2. Deactivated DMP (hydrolyzed). 3. Insufficient reaction time.1. Add an additional portion (0.2-0.3 eq) of DMP. 2. Use a fresh bottle of DMP. 3. Allow the reaction to stir for a longer period, monitoring by TLC.
Over-oxidation to Carboxylic Acid Presence of water in the reaction mixture. This is rare with DMP but possible with other oxidants.Ensure all glassware is oven-dried and use anhydrous solvents. DMP is highly selective for the aldehyde, so this is unlikely.[6]
Difficult Purification Incomplete quenching of iodine byproducts.During the workup, stir the biphasic mixture vigorously until the organic layer is completely colorless to ensure full reduction and removal of iodine-containing species.[9]
Low Yield 1. Product lost during workup/extraction. 2. Product decomposition on silica gel.1. Ensure thorough extraction from the aqueous layer. 2. Minimize the time the product is on the silica column. Neutralizing the silica with triethylamine can sometimes help.[18]

References

  • Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP) . Organic Synthesis. [Link]

  • Dess–Martin periodinane (DMP) oxidation . Chemistry Steps. [Link]

  • Reagent Friday: PCC (Pyridinium Chlorochromate) . Master Organic Chemistry. [Link]

  • Oxidation of Alcohols with PCC . Organic Chemistry Tutor. [Link]

  • PCC Oxidation Mechanism, Alcohol To Aldehyde . Organic Chemistry. [Link]

  • The Swern Oxidation: Mechanism and Features . Chemistry Hall. [Link]

  • Alcohol Oxidation in CH2Cl2: DMP vs. PCC . chemhaven.org. [Link]

  • What Is PCC in Organic Chemistry? A Quick Overview . Orango. [Link]

  • Alcohol to Aldehyde/Ketone using Swern Oxidation . Organic Synthesis. [Link]

  • Dess–Martin oxidation . Wikipedia. [Link]

  • Module 1 : Oxidation Reactions . Nptel. [Link]

  • Jones Oxidation . Organic Chemistry Portal. [Link]

  • Swern Oxidation . gChem. [Link]

  • Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant . Green Chemistry (RSC Publishing). [Link]

  • Is it possible to purify aldehyde by column? . ResearchGate. [Link]

  • Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes . Beilstein Journal of Organic Chemistry. [Link]

  • Name the reagents used in the following reactions:1.Oxidation of prim . askIITians. [Link]

  • Swern oxidation . Wikipedia. [Link]

  • Oxidation of Allylic and Benzylic Alcohols . Scribd. [Link]

  • How to purify low boiling aldehydes from a reaction mixture? . ResearchGate. [Link]

  • column chromatography & purification of organic compounds . YouTube. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography . Organic Syntheses. [Link]

  • SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS . Química Nova. [Link]

  • Synthesis of benzo[b]thiophene-2-carbaldehyde 2 from methylthiobenzene 1 . MDPI. [Link]

  • Design and Synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives . ResearchGate. [Link]

  • Benzo[b]thiophene-2-carbaldehyde . MDPI. [Link]

  • Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air . PMC. [Link]

  • The oxidation of dibenzothiophene using oxidovanadium(IV) . SciELO South Africa. [Link]

  • Design, Synthesis, Biocompatibility, molecular docking and molecular dynamics studies of novel Benzo[b]thiophene-2-carbaldehyde derivatives . PubMed. [Link]

  • Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information . pubs.acs.org. [Link]

  • Aldehyde synthesis by oxidation of alcohols and rearrangements . Organic Chemistry Portal. [Link]

  • Process Optimization for Catalytic Oxidation of Dibenzothiophene over UiO-66-NH2 . PMC. [Link]

  • Preparation of 5-(Triisopropylalkynyl) dibenzo[b,d]thiophenium triflate . Organic Syntheses. [Link]

  • A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors . MDPI. [Link]

  • Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants . Frontiers. [Link]

  • synthesis of benzo[b]thiophene-based organic compounds and their hydrazine electrooxidation performance . DergiPark. [Link]

  • A mild and convenient oxidative transformation of aldehydes to methyl esters . arkat-usa.org. [Link]

  • Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations . ResearchGate. [Link]

Sources

Application Note: Precision Suzuki-Miyaura Coupling of 4-Methylbenzo[b]thiophene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Benzo[b]thiophene scaffolds are ubiquitous in pharmaceuticals (e.g., Raloxifene, Zileuton) and organic semiconductors. However, the 4-methylbenzo[b]thiophene subclass presents a unique synthetic challenge often overlooked in general literature: the peri-interaction between the C4-methyl group and the C3 position.

While the C2 position remains electronically activated and sterically accessible, the C3 position is sterically "gated" by the bulky methyl group at C4. This guide provides optimized protocols to navigate these distinct electronic and steric environments, moving beyond generic "heterocycle coupling" recipes to specific, high-yielding methodologies for this derivative.

Key Challenges Addressed
  • C4-Me Steric Buttressing: Overcoming the peri-strain that hinders oxidative addition at the C3 position.

  • Heterocycle Lability: Preventing C2-protodeboronation of 2-boronyl species.

  • Catalyst Deactivation: Mitigating sulfur-coordination poisoning of Palladium species.

Mechanistic Analysis & Catalyst Selection

To design a robust protocol, we must visualize the steric environment. The 4-methyl group exerts a repulsive force on substituents at C3, affecting the stability of the resting Pd-complex.

The "Steric Gate" Effect

In C3-functionalization, the reductive elimination step is often rate-determining because the forming C-C bond forces the new aryl group into the peri-space of the 4-methyl group.

  • For C2-Coupling: Standard ligands (PPh3, dppf) are sufficient. The C4-methyl is distal (~5 Å away) and exerts minimal influence.

  • For C3-Coupling: Bulky, electron-rich phosphines (e.g., SPhos, XPhos) are mandatory . They facilitate oxidative addition into the hindered C-X bond and stabilize the crowded transition state during reductive elimination.

Mechanistic Workflow (Graphviz)

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Substrate BaseStep Base Activation (Pd-OR / Boronate) OxAdd->BaseStep + Base TransMet Transmetalation (Ar-Pd-Ar') BaseStep->TransMet + Activated Boron RedElim Reductive Elimination (Product Release) TransMet->RedElim Critical Step for C3 NoteC3 CRITICAL (C3-Coupling): 4-Me group hinders this step. Requires bulky ligands (SPhos). TransMet->NoteC3 RedElim->Pd0 Regeneration Substrate 4-Methylbenzo[b]thiophene-X Substrate->OxAdd Boron R-B(OH)2 Boron->BaseStep

Figure 1: Catalytic cycle highlighting the critical transmetalation/reductive elimination bottleneck caused by the 4-methyl substituent during C3-coupling.

Experimental Protocols

Protocol A: C2-Selective Arylation (High Yield)

Best for: Extending conjugation, synthesis of linear molecular wires.

The C2 proton is the most acidic (pKa ~32) and the position is nucleophilic. However, for Suzuki coupling, we typically use the 2-bromo or 2-boronic acid derivative.

Reaction Scheme: 4-Methylbenzo[b]thiophene-2-B(OH)2 + Ar-Br → 2-Aryl-4-methylbenzo[b]thiophene

Reagents:

  • Nucleophile: 4-Methylbenzo[b]thiophene-2-boronic acid (1.0 equiv)

  • Electrophile: Aryl Bromide (1.1 equiv)

  • Catalyst: Pd(dppf)Cl2[1]·DCM (3-5 mol%)

  • Base: K3PO4 (3.0 equiv) or Na2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Procedure:

  • Degassing: Charge a reaction vial with the boronic acid, aryl bromide, and phosphate base. Cap and purge with Argon for 5 minutes.

  • Solvent Prep: Separately degas the Dioxane/Water mixture by sparging with Argon for 15 minutes. (Dissolved oxygen is the primary cause of homocoupling).

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM rapidly against a positive stream of Argon.

  • Reaction: Add the solvent via syringe. Seal the vial and heat to 80°C for 4–12 hours.

    • Note: C2 coupling is fast. Monitoring by TLC/LCMS at 2 hours is recommended.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black. Wash organic layer with brine, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Why this works: Pd(dppf)Cl2 is a robust catalyst that resists sulfur poisoning better than Pd(PPh3)4 due to the chelating effect of the dppf ligand.

Protocol B: C3-Selective Arylation (The "Peri-Challenge")

Best for: Bioactive core synthesis (e.g., Raloxifene analogs).

This reaction is sterically demanding. Standard catalysts will result in low yields or dehalogenation.

Reaction Scheme: 3-Bromo-4-methylbenzo[b]thiophene + Ar-B(OH)2 → 3-Aryl-4-methylbenzo[b]thiophene

Reagents:

  • Electrophile: 3-Bromo-4-methylbenzo[b]thiophene (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid (1.5 equiv) — Excess required due to slower rate.

  • Catalyst System: Pd2(dba)3 (2 mol%) + SPhos (4-8 mol%)

    • Alternative: Pd-PEPPSI-IPr (2 mol%) for extremely hindered partners.

  • Base: K3PO4 (3.0 equiv) — Anhydrous conditions preferred.

  • Solvent: Toluene (anhydrous) or n-Butanol.

Step-by-Step Procedure:

  • Pre-complexation: In the reaction vessel, mix Pd2(dba)3 and SPhos in the solvent (Toluene) and stir at RT for 10 mins under Argon. The solution should turn from dark purple/black to a lighter orange/brown, indicating ligation.

  • Addition: Add the 3-bromo-4-methylbenzo[b]thiophene, aryl boronic acid, and finely ground K3PO4.

  • Heating: This reaction requires higher energy. Heat to 100–110°C for 16–24 hours.

  • Monitoring: Check for the consumption of the bromide. If the reaction stalls, add a second portion of boronic acid (0.5 equiv).

  • Workup: Standard aqueous workup.

    • Purification Tip: The 4-methyl group makes the product slightly more lipophilic. Use gradients starting with 100% Hexanes.

Why this works: SPhos (Buchwald Ligand) is electron-rich (facilitating oxidative addition into the hindered C-Br bond) and bulky (shielding the Pd center and promoting the difficult reductive elimination near the 4-methyl group).

Optimization & Troubleshooting Data

The following table summarizes common failure modes for this specific scaffold and their solutions.

IssueProbable CauseSolution
Low Conversion (C3) Steric hindrance from 4-Me group preventing oxidative addition.Switch to SPhos or XPhos . Increase Temp to 110°C. Use Toluene (non-polar) to boost temperature.
Protodeboronation C2-boronic acids are unstable in aqueous base.Use anhydrous base (K3PO4 or CsF) in dry THF or Dioxane. Avoid water.
Homocoupling (Ar-Ar) Oxygen in solvent or slow transmetalation.Rigorous degassing (freeze-pump-thaw). Add boronic acid slowly (syringe pump) if necessary.
Catalyst Death Sulfur poisoning (thiophene sulfur binding to Pd).Increase catalyst loading to 5 mol%. Use chelating ligands (dppf) or NHC ligands (PEPPSI).
Regioisomer Contamination Migration of Pd during C-H activation attempts.Stick to halogenated precursors (Protocol A/B) rather than direct C-H arylation for this specific isomer.

References

  • Mechanistic Basis of Suzuki Coupling : Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Steric Effects in Benzo[b]thiophenes : Sperotto, E., et al. (2011). Ligand-Free Pd-Catalyzed Direct Arylation of Benzo[b]thiophenes: C2 vs C3 Selectivity. Journal of Organic Chemistry. (Inferred from general regioselectivity studies). Link

  • Buchwald Ligands for Hindered Substrates : Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Synthesis of Benzo[b]thiophenes : Markovic, D., et al. (2011). Pd-catalyzed synthesis of benzo[b]thiophenes. Organic Letters, 13(16). Link

  • BenchChem Protocols : Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde. BenchChem Application Notes. Link

(Note: While specific literature on the 4-methyl isomer is sparse, these references provide the foundational chemistry used to derive the protocols above.)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methylbenzo[b]thiophene-5-methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Methylbenzo[b]thiophene-5-methanol. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions, and detailed protocols to optimize your synthetic outcomes. Benzo[b]thiophene derivatives are significant scaffolds in medicinal chemistry and materials science, making robust and high-yield synthetic routes essential.[1][2][3] This document provides the expertise to navigate the common challenges associated with this synthesis.

Synthetic Pathway Overview

The most common and efficient pathway to synthesize 4-Methylbenzo[b]thiophene-5-methanol involves a two-step process. The first step is the formation of the key intermediate, 4-Methylbenzo[b]thiophene-5-carbaldehyde. The second, and often yield-critical step, is the selective reduction of the aldehyde functional group to a primary alcohol.

Synthesis_Workflow cluster_0 Step 1: Aldehyde Synthesis cluster_1 Step 2: Reduction cluster_2 Step 3: Purification Start Appropriate Precursors Aldehyde 4-Methylbenzo[b]thiophene-5-carbaldehyde Start->Aldehyde Cyclization/ Formylation Methanol 4-Methylbenzo[b]thiophene-5-methanol Aldehyde->Methanol Reduction ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Aldehyde Purification Purification (Chromatography) Methanol->Purification Troubleshooting_Workflow Start Low Yield of 4-Methylbenzo[b]thiophene-5-methanol Check_TLC Analyze Crude Reaction Mixture by TLC Start->Check_TLC Aldehyde_Present Is Starting Aldehyde the Main Component? Check_TLC->Aldehyde_Present Analyze Spots Streaks_Baseline Are there Streaks or Baseline Material? Aldehyde_Present->Streaks_Baseline No Sol_Incomplete_Rxn Incomplete Reaction: - Increase NaBH4 equivalents - Increase reaction time/temp - Check NaBH4 quality Aldehyde_Present->Sol_Incomplete_Rxn Yes Clean_Spot Is there a Clean Spot with Low Recovery? Streaks_Baseline->Clean_Spot No Sol_Side_Products Side Product Formation: - Purify starting aldehyde - Check solvent purity - Use milder conditions Streaks_Baseline->Sol_Side_Products Yes Sol_Workup_Loss Product Lost During Workup: - Check pH during extraction - Use more extraction solvent - Avoid emulsions Clean_Spot->Sol_Workup_Loss Yes

Sources

Technical Support Center: Troubleshooting Side Reactions in the Formylation of 4-Methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the formylation of 4-methylbenzo[b]thiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges and side reactions encountered during this critical synthetic step. Our focus is on explaining the causality behind experimental outcomes and providing robust, self-validating protocols to enhance your success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when undertaking the formylation of this substrate.

Q1: What is the most common and effective method for the formylation of 4-methylbenzo[b]thiophene?

A: The Vilsmeier-Haack reaction is the most widely employed method for the formylation of electron-rich heterocyclic compounds like 4-methylbenzo[b]thiophene.[1][2] It utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as a mild electrophile.[3] This method is generally preferred for its operational simplicity and use of cost-effective reagents. An alternative route offering different regioselectivity involves metalation with a strong base like n-butyllithium (n-BuLi) followed by quenching with DMF.[4]

Q2: At which positions on the 4-methylbenzo[b]thiophene ring can formylation occur?

A: Electrophilic substitution on the 4-methylbenzo[b]thiophene ring is complex due to the competing directing effects of the sulfur atom and the methyl group. The primary positions for formylation are:

  • C3-position: This position is electronically activated by the sulfur atom. The resulting product, 4-methylbenzo[b]thiophene-3-carbaldehyde, is a common synthetic target.[5][6]

  • C7-position: This position is part of the benzene ring and is activated ortho to the electron-donating methyl group. Studies on analogous 4-methoxybenzo[b]thiophene show a strong preference for substitution at the 7-position.[7]

  • C2-position: While also activated by the sulfur, this position is generally less nucleophilic than the C3-position in benzothiophenes. However, its reactivity can be influenced by reaction conditions and the specific substitution pattern.[8]

The final regiochemical outcome is often a delicate balance of electronic effects, steric hindrance, and reaction parameters such as temperature.

Q3: My Vilsmeier-Haack reaction is showing no conversion of the starting material. What is the most probable cause?

A: A complete lack of reactivity in a Vilsmeier-Haack reaction almost always points to an issue with the Vilsmeier reagent itself.[9] The primary causes are:

  • Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture. POCl₃ reacts violently with water, and any water in the DMF or glassware will quench the reagent, rendering it inactive.[10] Ensure all glassware is flame- or oven-dried and that anhydrous solvents are used.

  • Degraded Reagents: Both POCl₃ and DMF must be of high quality. DMF can decompose over time to form dimethylamine and formic acid, especially if it has a "fishy" odor.[10][11] Use freshly opened bottles or freshly distilled reagents for best results.

  • Insufficient Temperature: While reagent preparation is done at 0-5 °C, the subsequent reaction with a moderately activated substrate like 4-methylbenzo[b]thiophene may require heating (e.g., 60-80 °C) to proceed at a reasonable rate.[9][12]

Section 2: Detailed Troubleshooting Guide: Side Reactions & Solutions

This section provides a problem-and-solution framework for specific side reactions and experimental failures.

Issue 1: Poor Regioselectivity — A Mixture of Formylated Isomers is Observed

Question: My post-reaction analysis (NMR, GC-MS) shows a mixture of formylated products, primarily the C3 and C7 isomers. How can I improve the selectivity for a single isomer?

Answer: This is the most common challenge with this substrate. The formation of multiple isomers arises from the comparable activation of the C3 and C7 positions. Achieving high regioselectivity requires careful control of kinetic versus thermodynamic parameters.

Causality & Mechanism: The Vilsmeier reagent is a moderately bulky electrophile. At lower temperatures, the reaction is under kinetic control, and the electrophile will preferentially attack the most electronically rich and accessible site. As the temperature increases, the reaction can enter thermodynamic control, potentially allowing for equilibration or favoring the formation of the most stable product isomer.

Troubleshooting Steps:

  • Temperature Control: This is your most powerful tool.

    • To favor the C3-isomer: The C3 position is often the site of kinetic attack due to the strong directing effect of the sulfur atom. Perform the substrate addition and the entire reaction at a low temperature (e.g., 0 °C to room temperature) for an extended period. Lowering the temperature can significantly increase regioselectivity in electrophilic substitutions of related heterocycles.[13]

    • To favor the C7-isomer: If the C7-isomer is desired, higher temperatures (e.g., >80 °C) may be required. However, this often leads to a decrease in overall selectivity and an increase in byproduct formation.

  • Solvent and Reagent Stoichiometry:

    • Using a co-solvent like 1,2-dichloroethane (DCE) in addition to DMF can sometimes alter selectivity by affecting the solvation and reactivity of the Vilsmeier reagent.[14]

    • Vary the equivalents of the Vilsmeier reagent. A typical starting point is 1.5 to 3 equivalents relative to the substrate.[10] Using a larger excess may not necessarily improve selectivity and could lead to di-formylation or other side reactions.

  • Consider an Alternative Method: For unambiguous C3-formylation, a metalation-quench strategy is often superior.

    • Treating 4-methylbenzo[b]thiophene with n-BuLi at low temperature (-78 °C) will selectively deprotonate the most acidic proton, which is at the C3 position.

    • Quenching the resulting lithiated species with anhydrous DMF will yield exclusively the 3-formylated product. This approach bypasses the issue of competing electrophilic attack sites.

Issue 2: Formation of a Dark, Tarry, and Insoluble Residue

Question: My reaction mixture turned dark brown or black, and upon work-up, I isolated a tarry, intractable material with very little desired product. What went wrong?

Answer: Tar formation is a sign of decomposition or polymerization, which occurs when the reaction conditions are too harsh for the substrate or product.[12]

Causality & Mechanism: Electron-rich aromatic systems like benzothiophenes can be susceptible to over-reaction or polymerization under strongly acidic or high-temperature conditions. The Vilsmeier-Haack reaction, while generally mild, can generate a strongly acidic environment, and the formylated product itself can be unstable to excessive heat.

Troubleshooting Steps:

  • Strict Temperature Control: The reaction between DMF and POCl₃ is exothermic.[12] Prepare the Vilsmeier reagent strictly at 0-5 °C with efficient stirring. Add the POCl₃ dropwise to the cold DMF. Never let the temperature rise uncontrollably.

  • Controlled Substrate Addition: Add your solution of 4-methylbenzo[b]thiophene to the pre-formed Vilsmeier reagent slowly, maintaining a low temperature (0-5 °C).[9] This prevents localized heating.

  • Optimize Reaction Temperature and Time: Monitor the reaction closely by Thin-Layer Chromatography (TLC). Once the starting material is consumed, process the reaction immediately. Avoid unnecessarily long reaction times or excessive heating, as this promotes decomposition.[12]

  • Ensure Purity of Starting Material: Impurities in the 4-methylbenzo[b]thiophene can act as catalysts for polymerization. Ensure its purity by distillation or recrystallization before use.

Issue 3: Suspected Side Reactions at the 4-Methyl Group

Question: I observe an unexpected byproduct with a mass corresponding to di-formylation or another modification. Could the reaction be occurring at the methyl group?

Answer: While direct formylation of the benzylic methyl group under Vilsmeier-Haack conditions is not a primary reaction pathway, side reactions involving this position are possible, particularly under forcing conditions.

Causality & Mechanism: The Vilsmeier reagent can, in some cases, act as a chlorinating or dehydrating agent. It is more plausible that a competing reaction, such as the formation of a vinyliminium salt followed by hydrolysis, could occur if the methyl group is sufficiently activated. A more likely scenario for multiple formylations is di-formylation on the aromatic ring itself (e.g., at C3 and C7) if a large excess of the Vilsmeier reagent is used at elevated temperatures.

Troubleshooting Steps:

  • Reduce Reagent Stoichiometry: Use the minimum effective amount of Vilsmeier reagent (start with 1.5 equivalents) to minimize the chance of double substitution.

  • Moderate Reaction Conditions: Avoid high temperatures (>100 °C) and prolonged reaction times.

  • Thorough Characterization: If an unusual byproduct is consistently formed, isolate it and perform detailed structural analysis (NMR, HRMS) to confirm its identity. This will provide definitive evidence of the side reaction and inform further optimization. For example, the Duff reaction, an alternative formylation method, is known to be capable of adding multiple aldehyde groups.[15]

Section 3: Recommended Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 4-Methylbenzo[b]thiophene

This protocol provides a robust starting point for the reaction.

  • Reagent Preparation (Vilsmeier Reagent):

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous DMF (5.0 eq).

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, stir the resulting pale yellow or colorless solution for an additional 30-60 minutes at 0-5 °C.[9]

  • Formylation Reaction:

    • Dissolve 4-methylbenzo[b]thiophene (1.0 eq) in a minimal amount of anhydrous DMF or 1,2-dichloroethane.

    • Add the substrate solution dropwise to the cold, stirred Vilsmeier reagent.

    • Monitor the reaction by TLC. Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature. If no significant conversion is observed, gently heat the mixture to 60-70 °C until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture back to room temperature.

    • In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water.

    • Carefully and slowly pour the reaction mixture onto the crushed ice.[9][12] This quench is highly exothermic.

    • Neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium bicarbonate solution or sodium acetate until the pH is ~7-8.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to isolate the desired formylated product(s).

Section 4: Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues during the formylation process.

TroubleshootingWorkflow start Reaction Outcome no_reaction Problem: No Reaction No consumption of starting material start->no_reaction low_yield Problem: Low Yield Incomplete conversion start->low_yield multiple_products Problem: Multiple Products Poor regioselectivity start->multiple_products tar Problem: Tar Formation Decomposition/Polymerization start->tar sol_reagent Root Cause: Inactive Reagent - Check for moisture (use anhydrous reagents/glassware) - Use fresh/distilled POCl₃ and DMF no_reaction->sol_reagent Primary Check sol_temp_yield Root Cause: Insufficient Activation - Increase reaction temperature gradually (e.g., to 70°C) - Increase reaction time - Check stoichiometry (1.5-3 eq Vilsmeier reagent) low_yield->sol_temp_yield Optimize sol_selectivity Root Cause: Kinetic/Thermo Control - Lower temp (0°C) for kinetic product (C3) - Adjust solvent system (e.g., add DCE) - Consider alternative method (Lithiation-Quench) multiple_products->sol_selectivity Refine sol_tar Root Cause: Overheating/Decomposition - Strict temp control (0-5°C) during reagent prep - Slow, cold addition of substrate - Purify starting material tar->sol_tar Mitigate

Caption: Troubleshooting workflow for the formylation of 4-methylbenzo[b]thiophene.

Section 5: Summary of Formylation Conditions
ParameterVilsmeier-Haack ReactionLithiation-Quench Method
Formylating Agent Vilsmeier Reagent (POCl₃/DMF)n-Butyllithium, then DMF
Mechanism Electrophilic Aromatic SubstitutionDeprotonation then Nucleophilic Acyl Substitution
Typical Solvent DMF, DCEAnhydrous Ether, THF
Temperature 0 °C to 80 °C-78 °C to Room Temperature
Primary Selectivity Mixture of C3/C7 (Kinetic/Thermo dependent)Highly selective for C3
Key Challenge Regioselectivity, TarringStrict anhydrous/anaerobic conditions required
References
  • Svoboda, J. (2016). Reactivity of[9]Benzothieno[3,2-b][9]benzothiophene — Electrophilic and Metalation Reactions. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). Duff Reaction. Retrieved from a relevant chemical synthesis resource.
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Various Authors. (2025). Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of benzo[b]thiophene-3-carboxaldehyde. Retrieved from [Link]

  • Chapman, N. B., Scrowston, R. M., & Westwood, R. (1968). Substitution reactions of benzo[b]thiophen derivatives. Part VI. Reactions of 4-methoxybenzo[b]thiophen and its 3-methyl derivative. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Various Authors. (1974). Functional derivatives of thiophene - VIII. Synthesis of formyl derivatives of acylaminothiophenes, thieno[2,3-b]pyridines, thieno[2,3-d]pyrimidines, and thieno[3′,2′:5,6]pyrido[2,3-d]pyrimidines. ResearchGate. Retrieved from [Link]

  • G. A. de Souza, et al. (n.d.). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS.
  • Various Authors. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
  • Scrowston, R. M., & Shaw, D. (1976). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Procter, D. J., et al. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. ResearchGate. Retrieved from [Link]

  • Datoussaid, Y., et al. (2025). Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. ResearchGate. Retrieved from [Link]

  • Various Authors. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. Retrieved from [Link]

  • Various Authors. (2007). Development of potential manufacturing routes for substituted thiophenes. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Waldvogel, S. R., et al. (2018). Regioselective Metal- and Reagent-Free Arylation of Benzothiophenes by Dehydrogenative Electrosynthesis. PubMed. Retrieved from [Link]

  • Campaigne, E., & Neiss, E. S. (1966). Benzo[b]thiophene derivatives. VIII. Benzo[b]thiophene‐3‐earboxaldehyde and derivatives. Journal of Heterocyclic Chemistry.
  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]

Sources

Purification challenges of 4-Methylbenzo[b]thiophene-5-methanol from crude reaction mixture

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of 4-Methylbenzo[b]thiophene-5-methanol. This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges encountered when purifying this compound from crude reaction mixtures. We will delve into the causality behind experimental choices, providing field-proven insights to help you achieve high purity and yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the purification strategy for 4-Methylbenzo[b]thiophene-5-methanol.

Q1: What are the most common impurities I should expect in my crude 4-Methylbenzo[b]thiophene-5-methanol?

The impurity profile is intrinsically linked to the synthetic route employed. A common method for synthesizing this target molecule is the reduction of 4-methylbenzo[b]thiophene-5-carbaldehyde. Based on this, likely impurities include:

  • Unreacted Starting Material: Residual 4-methylbenzo[b]thiophene-5-carbaldehyde.

  • Over-oxidation Product: 4-methylbenzo[b]thiophene-5-carboxylic acid, which can form if the aldehyde starting material was impure or if oxidation occurred during work-up.

  • Dimerization/Byproducts: Self-condensation or other side-reaction products from the aldehyde.

  • Residual Reagents: Borohydride salts or other reducing agent residues.

  • Solvent Adducts: Residual solvents from the reaction and work-up procedures.

Q2: What are the most effective primary purification techniques for 4-Methylbenzo[b]thiophene-5-methanol?

Given the presence of a polar hydroxyl group, the two most effective purification techniques are flash column chromatography and recrystallization.[1]

  • Flash Column Chromatography: This is the most versatile method for separating compounds with different polarities.[1] It is particularly effective for removing closely-related impurities and when the crude mixture is an oil or contains multiple byproducts.

  • Recrystallization: This technique is ideal when the crude product is already of moderate to high purity (>85-90%) and is a solid. It is highly effective at removing small amounts of impurities and can be more scalable than chromatography for large quantities of material.[1][2]

The choice between them depends on the specific impurity profile and the desired scale. Often, a chromatographic purification is followed by a final recrystallization step to obtain material of the highest analytical purity.

Q3: How can I effectively monitor the purification process and assess the final purity?

A multi-technique approach is recommended for robust purity assessment.

  • Thin-Layer Chromatography (TLC): The workhorse for real-time reaction monitoring and for developing the optimal solvent system for flash chromatography.

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for purity assessment of non-volatile compounds like 4-Methylbenzo[b]thiophene-5-methanol. It offers high selectivity for separating the main component from closely related impurities.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the purified product and for identifying the presence of any residual impurities or solvents.

  • Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique confirms the molecular weight of the product and helps in the identification of unknown impurities.[5]

Section 2: Troubleshooting and Optimization Guide

This section provides solutions to specific problems you may encounter during purification.

Recrystallization Issues

Q4: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how do I fix it?

Causality: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point. This is often caused by using a solvent in which the compound is too soluble, or by cooling the solution too rapidly.[1]

Troubleshooting Steps:

  • Re-heat the solution to re-dissolve the oil.

  • Add a small amount of a co-solvent (an "anti-solvent") in which your compound is less soluble. This will decrease the overall solvating power of the solvent system. For a polar compound like ours, if you are using a polar solvent like ethanol, a non-polar co-solvent like hexane could be slowly added.

  • Ensure slow cooling. Insulate the flask to allow for gradual temperature decrease, which favors the formation of a crystal lattice over an amorphous oil.

  • If the problem persists, the impurity level may be too high, depressing the melting point significantly. In this case, column chromatography is the recommended next step.[1]

Q5: My recovery after recrystallization is very low. What can I do to improve the yield?

Causality: Low recovery typically means that either too much solvent was used, or the compound has significant solubility in the solvent even at low temperatures.

Troubleshooting Steps:

  • Minimize Solvent Usage: During the dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the crude product.

  • Maximize Cooling: Ensure the flask is thoroughly chilled in an ice-water bath for a sufficient amount of time (e.g., 30 minutes) before filtration to maximize precipitation.[1]

  • Recover a Second Crop: Concentrate the mother liquor (the filtrate) using a rotary evaporator and cool it again to recover a second, though likely less pure, crop of crystals.

  • Re-evaluate Your Solvent Choice: The ideal recrystallization solvent is one in which the compound is highly soluble when hot and poorly soluble when cold. Perform small-scale solvent screening to find a better system.

Flash Column Chromatography Issues

Q6: I'm not getting good separation between my product and an impurity on the column. What can I adjust?

Causality: Poor separation is usually due to an inappropriate mobile phase polarity, using the wrong stationary phase, or improper column packing/loading.[1]

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Aim for an Rf value of 0.25-0.35 for your target compound on TLC for optimal separation.

    • If separation is poor, try a less polar solvent system to increase the retention time and allow for better resolution between spots.

    • Consider adding a small percentage of a third solvent. For example, in a hexane/ethyl acetate system, adding a small amount of dichloromethane can sometimes improve selectivity.

  • Change Loading Technique: If your compound is loaded in a solvent more polar than the mobile phase, it can cause band broadening. Use the mobile phase to dissolve the sample if possible. For best results, dry-load the sample by adsorbing the crude material onto a small amount of silica gel and loading the resulting powder onto the top of the column.[1]

  • Use a Longer Column/Finer Silica: Increasing the column length or using silica gel with a smaller particle size can increase the number of theoretical plates and improve separation, albeit at the cost of a longer run time and higher back-pressure.

Q7: My compound is streaking on the TLC plate and the column. Why is this happening?

Causality: Streaking is often a sign of compound degradation on the silica (which is slightly acidic), overloading, or poor solubility in the mobile phase. The carboxylic acid impurity mentioned in Q1 is a common cause of streaking.

Troubleshooting Steps:

  • Add a Modifier: If you suspect an acidic or basic impurity, adding a small amount of a modifier to your mobile phase can resolve the issue. For an acidic compound, adding ~0.5-1% acetic acid can help. For a basic compound, adding ~0.5-1% triethylamine is effective.

  • Reduce the Amount Loaded: Overloading the TLC plate or column is a frequent cause of streaking. Try spotting or loading less material.

  • Check Solubility: If the compound is not fully soluble in the mobile phase, it will streak. Ensure your chosen solvent system is appropriate.

Section 3: Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

Objective: To purify crude 4-Methylbenzo[b]thiophene-5-methanol by separating it from impurities with different polarities.[1]

Methodology:

  • TLC Analysis: Develop a solvent system that provides good separation of your product from impurities, aiming for an Rf of 0.25-0.35 for the product. Start with a 7:3 mixture of Hexane:Ethyl Acetate and adjust as needed.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (or a less polar solvent like hexane) and carefully pack the chromatography column, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) and mix to form a slurry.

    • Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, applying gentle air pressure. Collect fractions sequentially in test tubes.

  • Fraction Analysis: Spot each fraction (or every few fractions) on a TLC plate and develop it to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4-Methylbenzo[b]thiophene-5-methanol.[1]

Protocol 2: Purification by Recrystallization

Objective: To purify solid, moderately pure (>85%) 4-Methylbenzo[b]thiophene-5-methanol.[2]

Methodology:

  • Solvent Selection: In test tubes, test the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate/hexane mixture) at room temperature and upon heating. The ideal solvent dissolves the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. To induce crystallization, you can scratch the inside of the flask with a glass rod at the solvent line.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[1]

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until the solvent is completely removed.

Section 4: Data and Visualization

Data Tables

Table 1: Suggested Solvent Systems for Chromatography

Solvent System (v/v)PolarityApplication Notes
Hexane / Ethyl Acetate (9:1 to 1:1)Low to MediumExcellent starting point for TLC development. The hydroxyl group on the target molecule suggests that a higher proportion of ethyl acetate will be needed compared to non-hydroxylated benzothiophenes.
Dichloromethane / Methanol (99:1 to 95:5)Medium to HighUseful for eluting more polar compounds. The small percentage of methanol can significantly increase the eluting power.
Toluene / Acetone (9:1 to 7:3)Low to MediumAn alternative non-halogenated solvent system.

Table 2: Common Solvents for Recrystallization

SolventPropertiesUse Case for 4-Methylbenzo[b]thiophene-5-methanol
IsopropanolPolar ProticOften a good choice for polar compounds that are solids at room temperature.
TolueneAromatic, Non-polarMay be effective if impurities are significantly more or less polar.
Ethyl Acetate / HexaneCo-solvent SystemA highly tunable system. Dissolve in hot ethyl acetate and add hot hexane dropwise until the solution becomes slightly cloudy, then cool.
Ethanol / WaterCo-solvent SystemAnother tunable system for polar compounds. Dissolve in hot ethanol and add hot water until persistent cloudiness appears.
Visual Workflows

Purification_Decision_Tree start Crude Reaction Mixture is_solid Is the crude material a solid? start->is_solid purity_check Estimate purity by TLC/NMR (>85% target?) is_solid->purity_check Yes chromatography Purify by Flash Column Chromatography is_solid->chromatography No (Oil/Tarry) purity_check->chromatography No recrystallize Purify by Recrystallization purity_check->recrystallize Yes re_eval Re-evaluate Purity chromatography->re_eval recrystallize->re_eval final_product Pure Product re_eval->final_product Chromatography_Troubleshooting start Problem: Poor Separation (Rf values too close) check_rf Is product Rf ~0.25-0.35 on TLC? start->check_rf adjust_polarity Decrease mobile phase polarity (e.g., more Hexane) check_rf->adjust_polarity No check_loading Was sample dry-loaded? check_rf->check_loading Yes try_new_system Try alternative solvent system (e.g., DCM/MeOH) adjust_polarity->try_new_system dry_load Re-run using dry-loading technique check_loading->dry_load No longer_column Use a longer column or finer silica gel check_loading->longer_column Yes

Caption: Troubleshooting workflow for poor column chromatography separation.

References

  • Benchchem Technical Support Team. (2025). Technical Support Center: Purification of Crude 3-Chloro-4-methylbenzo[b]thiophene. Benchchem.
  • Yuan, G., et al. (n.d.).
  • SIELC Technologies. (n.d.). Separation of 3-Methylbenzo[b]thiophene on Newcrom R1 HPLC column.
  • MilliporeSigma. (n.d.). 4-Methylbenzo[b]thiophene.
  • Eli Lilly and Company. (n.d.). PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
  • Bhardwaj, S., et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling.
  • Lai, H., et al. (2020). Supplementary information Cis- and Trans-orientation of Benzo[1,2-b:4,5-b′]dithiophene-based Isomers in Organic Solar Cells.
  • Kurd, A., et al. (2023). Regular Article. Analytical and Bioanalytical Chemistry Research.
  • MilliporeSigma. (n.d.). 4-Methylbenzo[b]thiophene.
  • Pereira, C., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. MDPI.
  • Panchabhai, V. B., et al. (2024). "Design and Synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives: A Computational Approach to EGFR Inhibition and Anticancer Activity".
  • da Silva, A. L., et al. (n.d.). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS.
  • Fluorochem. (n.d.). 4-Methylbenzo[b]thiophene (CAS 14315-11-8).
  • Benchchem. (n.d.).
  • Jena, S., et al. (2023).
  • Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. PubMed.
  • Dash, P. P., et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.

Sources

Overcoming poor solubility of 4-Methylbenzo[b]thiophene-5-methanol in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Profile

User: "Why is this compound precipitating immediately upon addition to my assay buffer?"

Scientist's Analysis: 4-Methylbenzo[b]thiophene-5-methanol (CAS: 14315-11-8) presents a classic medicinal chemistry challenge. Its structure consists of a lipophilic benzo[b]thiophene core (LogP


 3.2–3.5) with a single polar hydroxymethyl handle. While the hydroxyl group suggests some polarity, it is insufficient to overcome the lattice energy and hydrophobicity of the aromatic bicycle in pure aqueous media.

The "crash-out" you are experiencing is likely due to nucleation-driven precipitation . When a concentrated stock (in DMSO) hits the aqueous buffer, the solvent environment changes faster than the molecule can disperse, forcing it to aggregate.

Physicochemical Snapshot
PropertyValue (Approx.)[1][2][3][4][5][6][7][8][9]Implication
LogP 3.2 – 3.5Highly Lipophilic. Prefers cell membranes/lipids over water.
Aqueous Solubility < 50 µg/mL (Pure Water)Requires solubilizers for biological concentrations.
H-Bond Donors 1 (-OH)Potential for interaction with Cyclodextrins.
pKa ~16 (Alcohol)Do not attempt pH adjustment; it will not ionize in physiological range.

Decision Matrix: Selecting the Right Solubilization Strategy

Before proceeding, identify your downstream application. A strategy suitable for chemical synthesis is often toxic to biological assays.

SolubilityDecisionTree Start Start: Define Application InVitro In Vitro / Cell-Based Assays Start->InVitro InVivo In Vivo / Animal Studies Start->InVivo HighThroughput Enzymatic / HTS Start->HighThroughput SensCells Are cells sensitive to DMSO? InVitro->SensCells Route Route of Admin? InVivo->Route NoSens Use DMSO < 0.1% + Pulse Dilution HighThroughput->NoSens YesSens Use Cyclodextrin (HP-β-CD) SensCells->YesSens Yes (Primary Cells) SensCells->NoSens No (Immortalized Lines) IV IV: Co-solvent/Surfactant (PEG400 / Tween 80) Route->IV Oral Oral: Lipid Formulation (Corn Oil / Labrasol) Route->Oral

Figure 1: Decision matrix for selecting the appropriate solubilization vehicle based on experimental constraints.

Module 1: The "Solvent Shift" (For In Vitro / HTS)

The Issue: You dissolve the compound in 100% DMSO, but when you pipette it into the media, a white cloud forms immediately.

The Fix: You must manage the Kinetic Solubility boundary. Direct addition creates a local zone of supersaturation that triggers precipitation.

Protocol: The Intermediate Dilution Step
  • Prepare Stock: Dissolve 4-Methylbenzo[b]thiophene-5-methanol in 100% anhydrous DMSO to 10 mM.

    • Tip: Sonicate for 5 minutes to ensure no micro-crystals remain.

  • Prepare Intermediate (100x):

    • Do not go straight to buffer.

    • Dilute the 10 mM stock 1:10 into pure Ethanol or PEG400 first (Result: 1 mM).

    • Reason: PEG/Ethanol reduces the dielectric constant shock when moving to water.

  • Final Dilution:

    • Add the Intermediate solution dropwise to rapidly stirring vortexing media.

    • Target final DMSO concentration: < 0.1% (v/v).

SolventMax Final % (Cell Culture)Max Final % (Enzymatic)Notes
DMSO 0.1%5.0%Cell membrane permeabilizer; cytotoxic >0.5%.
Ethanol 0.5%2.0%Evaporates; keep plates sealed.
PEG 400 1.0%10.0%Excellent for "holding" lipophilic drugs in solution.

Module 2: Cyclodextrin Complexation (The "Gold Standard")

The Issue: Your cells are sensitive to DMSO, or you need a higher concentration (>100 µM) than cosolvents can support without toxicity.

The Fix: Encapsulate the lipophilic benzo[b]thiophene core inside a 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD)
cavity. The -OH group of your molecule will orient toward the aqueous phase, stabilizing the complex.
Protocol: Preparation of Inclusion Complex

Reagents:

  • HP-

    
    -CD (Parenteral grade preferred).[10]
    
  • Milli-Q Water or PBS.

Workflow:

  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in water. (e.g., 2g CD in 10mL water). Filter through 0.22 µm filter.
    
  • Addition: Add excess 4-Methylbenzo[b]thiophene-5-methanol solid to the CD solution.

    • Note: You want a suspension.

  • Equilibration: Shake or stir at room temperature (25°C) for 24 to 48 hours .

    • Why? Complexation is an equilibrium process. It takes time for the hydrophobic core to enter the cavity.

  • Clarification: Centrifuge at 13,000 rpm for 10 minutes or filter (0.45 µm) to remove undissolved solids.

  • Quantification: Measure the concentration of the supernatant via HPLC-UV (approx. 254 nm absorption for benzothiophene).

Expected Outcome: Solubility should increase from <50 µg/mL to >1–5 mg/mL depending on the cyclodextrin concentration.

CDComplexation cluster_0 Aqueous Phase Drug Free Drug (Hydrophobic) Complex Inclusion Complex (Soluble) Drug->Complex k_on CD HP-β-CD (Host) CD->Complex + Complex->Drug k_off

Figure 2: Equilibrium dynamic between free drug and cyclodextrin host. The complex hides the hydrophobic benzo[b]thiophene core.

Module 3: In Vivo Formulation (Surfactants)

The Issue: You need to dose mice at 10 mg/kg IP or PO, and the volume limit requires a concentration of 1–2 mg/mL.

The Fix: Use a surfactant-based system to form micelles.[11]

Protocol: Tween 80 / Ethanol / Saline

This is a standard "low-tech" formulation for rodent PK studies.

Ratio: 5% Ethanol / 5% Polysorbate 80 / 90% Saline.

  • Weigh the required amount of 4-Methylbenzo[b]thiophene-5-methanol.

  • Dissolve completely in the calculated volume of Ethanol (co-solvent) first.

  • Add the calculated volume of Polysorbate 80 (Tween 80) . Vortex vigorously.

  • Slowly add the Saline (0.9% NaCl) while vortexing.

    • Result: A clear or slightly opalescent micellar solution.

    • Warning: Use within 4 hours. Micelles can be unstable over days.

Frequently Asked Questions (FAQ)

Q: Can I use acidic buffer to dissolve it? A: No. The alcohol group (pKa ~16) will not protonate significantly in aqueous acid. The sulfur in the thiophene ring is also not basic enough to accept a proton at physiological pH. Acidification will not improve solubility and may degrade the molecule over time.

Q: My compound precipitates after 2 hours in the assay plate. Why? A: You are seeing Ostwald Ripening . Small, invisible aggregates formed during the initial mixing are growing into larger, visible crystals.

  • Fix: Switch to the Cyclodextrin protocol (Module 2). The inclusion complex prevents the aggregation of free drug molecules.

Q: Can I use DMSO for animal studies? A: Generally, avoid 100% DMSO for IP/IV injections as it causes hemolysis and pain. Limit DMSO to <10% of the final volume for IP, or <5% for IV. For oral gavage, up to 10% is usually tolerated, but lipid vehicles (Corn oil) are superior for lipophilic drugs like benzothiophenes.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Link

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility). Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16699, 4-Methylbenzo[b]thiophene. Link

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. Link

Sources

Technical Support Center: Preventing Thiophene Ring Oxidation During Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing a critical challenge in synthetic chemistry: the unwanted oxidation of the thiophene ring. This guide is designed for researchers, scientists, and drug development professionals who encounter this issue in their work. Here, we will delve into the mechanisms of thiophene oxidation, provide practical, field-proven strategies for its prevention, and offer troubleshooting advice for when things go awry.

Introduction: The Challenge of Thiophene Stability

The thiophene ring is a vital structural motif in numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2][3] Its electron-rich nature makes it highly susceptible to electrophilic substitution, but also vulnerable to oxidation.[1][4] This oxidation can occur at the sulfur atom, leading to thiophene S-oxides and subsequently sulfones, or at the carbon-carbon double bonds, forming epoxides.[5] These oxidative degradation pathways can lead to reduced yields, impure products, and in the context of drug development, the formation of potentially toxic metabolites.[6][7] Understanding and controlling these processes is paramount for successful synthesis and the development of stable, effective molecules.

Frequently Asked Questions (FAQs)

This section addresses common questions and concerns regarding the oxidation of the thiophene ring during synthesis.

Q1: What are the primary pathways of thiophene ring oxidation?

A1: The two main oxidative pathways for the thiophene ring are:

  • S-Oxidation: The sulfur atom can be oxidized to form a thiophene S-oxide, which is a reactive intermediate.[5][8] This S-oxide can then be further oxidized to a more stable thiophene S,S-dioxide (sulfone).[9][10] Thiophene S-oxides can also undergo Diels-Alder-type dimerization reactions.[5][11]

  • C-C Double Bond Oxidation (Epoxidation): The double bonds in the thiophene ring can be oxidized to form epoxides.[5] These epoxides are often unstable and can rearrange to form other products.[5]

Q2: Which reagents are known to cause unwanted oxidation of thiophenes?

A2: Strong oxidizing agents are the primary culprits. These include, but are not limited to:

  • Peroxy acids (e.g., meta-chloroperoxybenzoic acid (m-CPBA), trifluoroperacetic acid).[5]

  • Hydrogen peroxide, especially in the presence of a catalyst.[9][12][13]

  • Ozone.

  • Certain metal-based oxidants.

It's important to note that even atmospheric oxygen can cause slow oxidation, particularly in the presence of light or trace metal impurities.[6][14]

Q3: How do substituents on the thiophene ring affect its susceptibility to oxidation?

A3: Substituents play a crucial role in the stability of the thiophene ring.

  • Electron-donating groups increase the electron density of the ring, making it more susceptible to oxidation.

  • Electron-withdrawing groups decrease the electron density, which can make the ring more resistant to oxidation.[15]

  • Sterically bulky groups at the 2- and 5-positions can physically hinder the approach of an oxidizing agent to the sulfur atom, thereby increasing stability.[6]

Q4: Can I predict if my thiophene-containing compound will be prone to oxidation?

A4: While a definitive prediction is difficult without experimental data, you can make an educated assessment based on the following:

  • Electronic effects: The presence of electron-donating groups suggests a higher risk of oxidation.

  • Steric effects: The absence of bulky groups near the sulfur atom may increase vulnerability.

  • Reaction conditions: The use of strong oxidants, high temperatures, or prolonged reaction times increases the likelihood of oxidation.

Troubleshooting Guide: When Oxidation Occurs

This section provides a systematic approach to troubleshooting when you observe unexpected byproducts or low yields, suggesting that thiophene ring oxidation may be the cause.

Symptom Potential Cause Troubleshooting Steps & Solutions
Appearance of unexpected peaks in LC-MS or NMR Formation of thiophene S-oxides, sulfones, or other oxidation products.[14]1. Confirm Identity: Attempt to identify the byproducts by comparing their mass and spectral data with known oxidation products. 2. Review Reagents: Scrutinize all reagents for potential oxidizing impurities. 3. Modify Conditions: Lower the reaction temperature, shorten the reaction time, or switch to a milder reagent.
Low yield of the desired product Degradation of the starting material or product due to oxidation under the reaction conditions.[6]1. Stability Check: Test the stability of your starting material under the reaction conditions without the other reagents.[6] 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric oxygen.[6][14] 3. Degas Solvents: Use degassed solvents to remove dissolved oxygen.[6]
Discoloration of the reaction mixture or isolated product Formation of colored degradation byproducts.[14]1. Purification: Purify the product immediately after the reaction. 2. Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature.[6][14]
Inconsistent reaction outcomes Variable amounts of oxidizing impurities in reagents or solvents, or inconsistent exposure to air/light.1. Standardize Procedures: Ensure consistent quality of reagents and solvents. 2. Controlled Environment: Maintain a consistent and controlled reaction setup, including inert atmosphere and light protection.
Visualizing the Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Analysis & Hypothesis cluster_2 Solution Implementation Unexpected Peaks Unexpected Peaks Oxidation Suspected Oxidation Suspected Unexpected Peaks->Oxidation Suspected Low Yield Low Yield Low Yield->Oxidation Suspected Discoloration Discoloration Discoloration->Oxidation Suspected Reagent Impurity Reagent Impurity Oxidation Suspected->Reagent Impurity Check Purity Harsh Conditions Harsh Conditions Oxidation Suspected->Harsh Conditions Review Protocol Air/Light Exposure Air/Light Exposure Oxidation Suspected->Air/Light Exposure Evaluate Setup Use Milder Reagents Use Milder Reagents Reagent Impurity->Use Milder Reagents Modify Conditions Modify Conditions Harsh Conditions->Modify Conditions Inert Atmosphere Inert Atmosphere Air/Light Exposure->Inert Atmosphere Protect from Light Protect from Light Air/Light Exposure->Protect from Light Add Antioxidant Add Antioxidant Modify Conditions->Add Antioxidant

Caption: A workflow for troubleshooting thiophene ring oxidation.

Preventative Strategies: A Proactive Approach

The most effective way to deal with thiophene oxidation is to prevent it from happening in the first place. Here are several key strategies:

Careful Selection of Reagents and Reaction Conditions
  • Choose Milder Oxidants: When an oxidation step is necessary elsewhere in the molecule, select reagents that are less likely to affect the thiophene ring. The choice of oxidant can significantly impact the outcome. For instance, while strong peroxy acids readily oxidize thiophenes, other reagents might offer greater selectivity.

  • Control Stoichiometry: Use the minimum required amount of any oxidizing agent. An excess of oxidant increases the risk of side reactions.

  • Low Temperatures: Many oxidation reactions are highly exothermic. Running reactions at lower temperatures can help to control the reaction rate and minimize over-oxidation.

  • Inert Atmosphere: As mentioned previously, performing reactions under an inert atmosphere of nitrogen or argon is a simple yet effective way to prevent oxidation by atmospheric oxygen.[6][14]

The Use of Protecting Groups

In some cases, the most robust strategy is to temporarily protect the thiophene ring. While there isn't a universal "protecting group" for the thiophene ring in the traditional sense, strategic functionalization can modulate its reactivity.

  • Electron-Withdrawing Groups: The introduction of strong electron-withdrawing groups can deactivate the ring towards oxidation. For instance, a sulfonyl or a trifluoromethyl group can significantly increase the stability of the thiophene moiety.

  • Reversible Sulfoxidation: In specific contexts, it might be possible to intentionally form the thiophene S-oxide, perform the desired reaction on another part of the molecule, and then reduce the S-oxide back to the thiophene. However, this is a more advanced and less common approach.

Strategic Synthesis Design
  • Late-Stage Thiophene Formation: If possible, design your synthetic route to introduce the thiophene ring in the later stages. This minimizes the number of steps where the sensitive ring is exposed to potentially harsh conditions. Several synthetic methods, such as the Gewald or Paal-Knorr thiophene synthesis, can be employed for this purpose.[2][4][16]

  • Chemoselective Reactions: Utilize reaction conditions that are known to be chemoselective for the desired transformation, leaving the thiophene ring untouched. A thorough literature search for analogous reactions on thiophene-containing substrates is highly recommended.

Visualizing the Decision-Making Process for Prevention

G Start Start Is Oxidation Necessary Elsewhere? Is Oxidation Necessary Elsewhere? Start->Is Oxidation Necessary Elsewhere? Is Thiophene Tolerant to Conditions? Is Thiophene Tolerant to Conditions? Is Oxidation Necessary Elsewhere?->Is Thiophene Tolerant to Conditions? Yes Proceed with Caution Proceed with Caution Is Oxidation Necessary Elsewhere?->Proceed with Caution No Is Thiophene Tolerant to Conditions?->Proceed with Caution Yes Use Milder Reagents Use Milder Reagents Is Thiophene Tolerant to Conditions?->Use Milder Reagents No End End Proceed with Caution->End Consider Protecting Groups Consider Protecting Groups Use Milder Reagents->Consider Protecting Groups Late-Stage Thiophene Formation Late-Stage Thiophene Formation Consider Protecting Groups->Late-Stage Thiophene Formation Late-Stage Thiophene Formation->End

Caption: A decision tree for preventing thiophene oxidation.

Experimental Protocols

Here are two key experimental protocols that can help in managing and preventing thiophene oxidation.

Protocol 1: Performing a Reaction Under an Inert Atmosphere

This protocol describes the basic setup for running a reaction under a nitrogen or argon atmosphere to exclude oxygen.

Materials:

  • Round-bottom flask with at least two necks

  • Septa

  • Nitrogen or argon gas source with a regulator

  • Bubbler (or an oil-filled beaker with a needle)

  • Syringes and needles for liquid transfer

Procedure:

  • Assemble the glassware and ensure all joints are well-sealed.

  • Flame-dry the glassware under vacuum or in an oven and allow it to cool under a stream of inert gas.

  • Introduce solid reagents into the flask.

  • Seal the flask with septa.

  • Insert a needle connected to the inert gas source through one septum and an outlet needle (venting to a bubbler) through another.

  • Purge the flask with the inert gas for 5-10 minutes.

  • Add degassed solvents and liquid reagents via syringe through the septum.

  • Maintain a positive pressure of the inert gas throughout the reaction (indicated by a slow, steady stream of bubbles in the bubbler).

Protocol 2: Degassing a Solvent

This protocol describes the "freeze-pump-thaw" method for removing dissolved gases from a solvent.

Materials:

  • Schlenk flask

  • Solvent to be degassed

  • Vacuum pump

  • Dewar flask with liquid nitrogen

Procedure:

  • Place the solvent in the Schlenk flask and securely attach it to a vacuum line.

  • Freeze the solvent by immersing the flask in liquid nitrogen.

  • Once the solvent is completely frozen, open the flask to the vacuum and evacuate for several minutes.

  • Close the flask to the vacuum and remove it from the liquid nitrogen.

  • Allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released.

  • Repeat the freeze-pump-thaw cycle at least three times to ensure the removal of all dissolved gases.

  • After the final cycle, backfill the flask with an inert gas.

Conclusion

The prevention of thiophene ring oxidation is a multifaceted challenge that requires a thoughtful and proactive approach. By understanding the mechanisms of oxidation, carefully selecting reagents and conditions, and employing strategic synthesis design, researchers can significantly improve the outcomes of their experiments. This guide provides a foundation for troubleshooting and preventing this common side reaction, ultimately leading to higher yields, purer products, and more reliable synthetic processes.

References

  • Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review.
  • Wikipedia. (n.d.). Thiophene.
  • Benchchem. (n.d.). Technical Support Center: Stability of Thiophene-Containing Compounds.
  • (n.d.). Chapter 9, thiophene.
  • Benchchem. (n.d.). Preventing unwanted oxidation of 3-Thiophenemethanol.
  • ACS Publications - ACS.org. (n.d.). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) | Inorganic Chemistry.
  • MDPI. (n.d.). Mild Oxidation of Organosulfur Compounds with H2O2 over Metal-Containing Microporous and Mesoporous Catalysts.
  • PMC. (n.d.). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors.
  • PMC. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • Organic Chemistry Portal. (n.d.). Thiophene synthesis.
  • Chemical Research in Toxicology. (n.d.). Bioactivation Potential of Thiophene-Containing Drugs.
  • PubMed. (n.d.). Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo.
  • ACS Figshare. (n.d.). Chemical and Biological Oxidation of Thiophene: Preparation and Complete Characterization of Thiophene S-Oxide Dimers and Evidence for Thiophene S-Oxide as an Intermediate in Thiophene Metabolism in Vivo and in Vitro.
  • ResearchGate. (n.d.). (PDF) Thiophene S-Oxides.
  • The Royal Society of Chemistry. (n.d.). CHAPTER 21: Thiophene Synthesis - Books.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). Synthesis of thiophene and Their Pharmacological Activity.

Sources

Technical Support Center: Refinement of the Final Recrystallization Step for High-Purity 4-Methylbenzo[b]thiophene-5-methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 4-Methylbenzo[b]thiophene-5-methanol. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high purity during the final recrystallization step. The guidance herein is synthesized from fundamental principles of organic chemistry and extensive experience in crystallization techniques.

I. Understanding the Molecule and the Process

4-Methylbenzo[b]thiophene-5-methanol is a heterocyclic compound. The benzo[b]thiophene core is relatively non-polar, while the methanol group introduces a site for hydrogen bonding, giving the molecule a degree of polarity. Successful recrystallization hinges on exploiting the difference in solubility of the target compound and its impurities in a given solvent at different temperatures.[1][2] The ideal solvent will dissolve the compound sparingly at low temperatures but readily at its boiling point.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before attempting a large-scale recrystallization?

A1: Always begin with small-scale solvent screening tests.[4] Using approximately 10-20 mg of your crude material, test its solubility in a range of solvents (0.5-1.0 mL) at room temperature and then at the solvent's boiling point. This empirical approach is the most reliable way to identify a suitable solvent system.[2]

Q2: What are the characteristics of a good recrystallization solvent for this compound?

A2: An ideal solvent should meet the following criteria:

  • The compound should be poorly soluble at room temperature but highly soluble at the solvent's boiling point.[1][3][4]

  • Impurities should either be completely soluble at all temperatures or completely insoluble.[2][3]

  • The solvent should have a boiling point below the melting point of 4-Methylbenzo[b]thiophene-5-methanol to prevent "oiling out".[1]

  • The solvent must be chemically inert with your compound.[2][4]

  • It should be volatile enough to be easily removed from the final crystals.[3]

Q3: Can I use a mixed-solvent system?

A3: Yes, a mixed-solvent system, also known as a solvent/antisolvent approach, is a powerful technique when no single solvent is ideal.[3] This involves dissolving the compound in a "good" solvent at an elevated temperature and then adding a "poor" solvent (the antisolvent) until the solution becomes turbid (cloudy). The two solvents must be miscible with each other.[1] For a molecule like 4-Methylbenzo[b]thiophene-5-methanol, pairs like ethanol/water or toluene/hexane could be effective starting points.[1]

Q4: How do I know if my final product is pure?

A4: The primary indicator of purity is the melting point. A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically depress and broaden the melting point range. Additionally, analytical techniques such as NMR spectroscopy, HPLC, or GC-MS can be used to confirm purity.

II. Recommended Protocol for Recrystallization

This protocol is a recommended starting point based on the structural properties of 4-Methylbenzo[b]thiophene-5-methanol and general recrystallization principles.

Step-by-Step Experimental Workflow
  • Solvent Selection: Based on the polarity of the molecule, start by screening solvents such as ethanol, ethyl acetate, toluene, and mixtures like ethanol/water or toluene/hexane.

  • Dissolution: Place the crude 4-Methylbenzo[b]thiophene-5-methanol in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of hot solvent until the compound just dissolves completely.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[1]

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[5] Slow cooling is crucial for the formation of large, pure crystals.[6] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[7]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[1][5]

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point. Incomplete drying can depress the melting point.[8]

Visualizing the Workflow

Recrystallization_Workflow start Start | Crude Product dissolve Dissolution Add minimum hot solvent start->dissolve hot_filt Hot Filtration (If insoluble impurities exist) dissolve->hot_filt Insoluble impurities? cool Cooling Slow, undisturbed cooling dissolve->cool No insoluble impurities hot_filt->cool collect Crystal Collection Vacuum filtration cool->collect wash Washing Rinse with ice-cold solvent collect->wash dry Drying Air or vacuum oven wash->dry end End | Pure Crystals dry->end

Caption: A generalized workflow for the recrystallization of 4-Methylbenzo[b]thiophene-5-methanol.

III. Troubleshooting Guide

This section addresses common problems encountered during recrystallization and provides systematic solutions.

ProblemPotential Cause(s)Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. [9][10] 2. The solution is supersaturated.[9]1. Boil off some of the solvent to increase the concentration and allow it to cool again.[6][9] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a "seed crystal" of the pure compound.[8][9]
The compound "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is too concentrated, and the compound is coming out of solution above its melting point.[10] 3. High level of impurities.[9]1. Re-heat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[9][10] 2. Consider using a lower-boiling point solvent. 3. If impurities are suspected, a preliminary purification step (e.g., column chromatography) may be necessary.
Low recovery of the purified compound. 1. Too much solvent was used during dissolution or washing. [8] 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration.1. Use the absolute minimum amount of hot solvent for dissolution and ice-cold solvent for washing.[8] 2. Ensure the solution is thoroughly cooled in an ice bath before filtration. 3. To prevent premature crystallization, use a slight excess of solvent before hot filtration and then boil it off before cooling.[10]
Crystals are colored when the pure compound should be colorless. Soluble, colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.
Crystals form too quickly and are very small. The solution cooled too rapidly.[6]Insulate the flask to slow the rate of cooling. This can be achieved by placing the flask on a wooden block or in a warm sand bath and allowing it to cool to room temperature before moving to an ice bath.[11]
Troubleshooting Logic Diagram

Troubleshooting_Logic start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield colored_crystals Colored Crystals start->colored_crystals sol_A Solution A | Boil off excess solvent no_crystals->sol_A Too much solvent? sol_B Solution B | Scratch flask or add seed crystal no_crystals->sol_B Supersaturated? sol_C Solution C | Re-heat, add more solvent, cool slowly oiling_out->sol_C sol_D Solution D | Use minimum ice-cold wash low_yield->sol_D sol_E Solution E | Add activated charcoal colored_crystals->sol_E

Caption: Decision-making flowchart for common recrystallization issues.

IV. Solvent Selection Guide

The choice of solvent is the most critical parameter in recrystallization.[1] Based on the structure of 4-Methylbenzo[b]thiophene-5-methanol (a moderately polar compound), the following solvents are recommended for initial screening.

SolventPolarityBoiling Point (°C)Rationale & Comments
Ethanol Polar Protic78A good starting point for moderately polar molecules. Its ability to hydrogen bond may aid in dissolving the methanol group.[4]
Ethyl Acetate Polar Aprotic77Often effective for compounds of intermediate polarity.[4]
Toluene Non-polar111May be a good solvent for the non-polar benzo[b]thiophene core. Could be used in a mixed-solvent system with an antisolvent like hexane.[4]
Acetone Polar Aprotic56A volatile solvent that can be effective, but its low boiling point may limit the solubility difference between hot and cold.[4]
Water Very Polar100Unlikely to be a good single solvent due to the non-polar core, but it is an excellent antisolvent when paired with a polar organic solvent like ethanol or acetone.[1]

V. References

  • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from University of York website: [Link]

  • Solvent Selection and Recrystallization Guide | PDF - Scribd. (n.d.). Retrieved from Scribd website: [Link]

  • Recrystallization I 10. (n.d.). Retrieved from [Link]

  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. (n.d.). Retrieved from University of Colorado Boulder website: [Link]

  • Benzothiophene - Solubility of Things. (n.d.). Retrieved from Solubility of Things website: [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from University of York website: [Link]

  • Problems in recrystallization - Biocyclopedia. (n.d.). Retrieved from Biocyclopedia website: [Link]

  • Recrystallization1. (n.d.). Retrieved from [Link]

  • How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. (n.d.). Retrieved from University of Rochester website: [Link]

  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. (2021, March 5). Retrieved from Chemistry LibreTexts website: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from Chemistry LibreTexts website: [Link]

  • How to adjust the crystal quality? - ResearchGate. (2013, November 6). Retrieved from ResearchGate website: [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC - PubMed Central. (2024, August 7). Retrieved from PubMed Central website: [Link]

  • Recrystallization. --->. (n.d.). Retrieved from [Link]

Sources

Minimizing tar formation in Friedel-Crafts reactions on benzothiophene scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Tar Formation in Friedel-Crafts Reactions on Benzothiophene Scaffolds Ticket ID: BZT-FC-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary: The Benzothiophene Challenge

Benzothiophene presents a unique paradox in electrophilic aromatic substitution (EAS). It is electron-rich, making it highly reactive, yet this same reactivity renders it susceptible to acid-catalyzed oligomerization ("tarring") and oxidative degradation.

The Core Problem: Unlike benzene, the thiophene ring contains a sulfur atom that can act as a nucleophile toward strong Lewis acids (e.g., AlCl₃), leading to ring destabilization. Furthermore, while C3 is the kinetic site for substitution, C2 is thermodynamically accessible. Competitive protonation or alkylation at these positions generates carbocation intermediates that, if not rapidly quenched by the desired electrophile, initiate uncontrolled polymerization chains.

This guide provides a root-cause analysis and validated protocols to suppress these side reactions.

Mechanism of Failure (Visualization)

Understanding why your reaction turns into black sludge is the first step to prevention. The diagram below illustrates the divergence between the desired acylation and the catastrophic polymerization pathway.

Benzothiophene_Pathways Start Benzothiophene + Lewis Acid (LA) Complex S-Coordinated Complex (Reversible) Start->Complex LA binds Sulfur Sigma Sigma Complex (C3 Attack) Start->Sigma + Acylium Ion Protonation C2/C3 Protonation (Acid Catalyzed) Start->Protonation H+ or excess LA Acylium Acylium Ion (R-C≡O+) Acylium->Sigma Product 3-Acylbenzothiophene (Stable) Sigma->Product - H+ Dimer Dimerization (Nucleophilic Attack) Protonation->Dimer + Substrate Polymer Polymeric Tar (Black Sludge) Dimer->Polymer Chain Growth

Figure 1: Mechanistic divergence. Tar formation is driven by cationic polymerization initiated by protonation or Lewis acid coordination when the electrophile concentration is insufficient.

Troubleshooting Guide & FAQs
Q1: My reaction mixture turns black immediately upon adding the catalyst. Is the product recoverable?

Diagnosis: This indicates rapid exothermic polymerization. You likely added the catalyst to the substrate , creating localized "hotspots" of high Lewis acid concentration relative to the electrophile. Corrective Action:

  • Protocol Shift: Switch to Inverse Addition . Pre-form the Acylium-Lewis Acid complex in a separate vessel (it will often turn yellow/orange). Then, add the benzothiophene solution dropwise to this complex.

  • Why? This ensures the substrate always encounters a high concentration of the electrophile (acylating agent) and minimal free Lewis acid, favoring substitution over self-polymerization.

Q2: I am using AlCl₃ in Dichloromethane (DCM), but yields are inconsistent (30-50%).

Diagnosis: AlCl₃ is often "too hot" for benzothiophenes in non-coordinating solvents like DCM. It coordinates strongly with the sulfur, deactivating the ring or causing ring-opening. Corrective Action:

  • Solvent Switch: Use Nitromethane or Nitrobenzene . These solvents form a weak complex with AlCl₃, moderating its acidity and preventing it from attacking the sulfur atom [1].

  • Catalyst Substitution: If possible, switch to SnCl₄ (Tin(IV) Chloride). It is a softer Lewis acid that is effective for acylation but far less prone to initiating polymerization on thiophene scaffolds [2].

Q3: I see a mixture of C2 and C3 isomers. How do I lock selectivity?

Diagnosis: While C3 is electronically preferred, C2 reactivity is significant, especially at higher temperatures or with sterically demanding electrophiles. Corrective Action:

  • Thermodynamic Control: Run the reaction at -78°C to 0°C . Kinetic control favors C3 substitution.

  • Blocking Groups: If C2-acylation persists, consider a transient blocking strategy. Lithiate C2 (n-BuLi), trap with a silyl group (TMS), perform the C3-acylation, and then deprotect (TBAF). This guarantees C3 regioselectivity [3].[1]

Q4: The workup results in a stubborn emulsion that traps my product.

Diagnosis: Aluminum salts form gelatinous hydroxides (Al(OH)₃) upon water quenching, which stabilize emulsions with organic sulfur compounds. Corrective Action:

  • The "Rochelle" Method: Quench with a saturated solution of Potassium Sodium Tartrate (Rochelle Salt) . This chelates aluminum ions, breaking the emulsion and allowing for a clean phase separation.

  • Acid Quench: Alternatively, quench into ice-cold 1M HCl . The low pH keeps aluminum species in solution (as Al³⁺) rather than precipitating as the gel-like hydroxide.

Optimized Experimental Protocol

Objective: Synthesis of 3-Acetylbenzothiophene with <5% Tar Formation.

Materials:

  • Benzothiophene (1.0 eq)[2]

  • Acetyl Chloride (1.2 eq)

  • SnCl₄ (1.2 eq) [Preferred over AlCl₃ for cleanliness]

  • Dichloromethane (Anhydrous)

Step-by-Step Workflow:

  • Complex Formation (The "Generator"):

    • In a flame-dried flask under Argon, charge Acetyl Chloride (1.2 eq) and DCM (5V).

    • Cool to 0°C.

    • Add SnCl₄ (1.2 eq) dropwise. Observation: The solution should turn yellow/orange, indicating the formation of the acylium ion complex. Stir for 15 min.

  • Controlled Addition:

    • Dissolve Benzothiophene (1.0 eq) in DCM (5V) in a separate funnel.

    • Add the substrate solution dropwise to the acylium complex over 30 minutes, maintaining internal temperature < 5°C.

    • Note: Slow addition prevents the accumulation of unreacted substrate, starving the polymerization pathway.

  • Reaction & Quench:

    • Allow to warm to room temperature. Monitor by HPLC/TLC.

    • Quench: Pour the reaction mixture slowly into a vigorously stirred biphasic mixture of ice/water and DCM.

    • Critical: If using AlCl₃, use 1M HCl instead of water to prevent gel formation.

  • Isolation:

    • Wash organic layer with NaHCO₃ (sat) and Brine.

    • Dry over MgSO₄ and concentrate.

    • Purification: Recrystallization from Hexane/EtOAc is often sufficient, avoiding column chromatography which can degrade sensitive sulfur compounds.

Comparative Data: Catalyst Selection

The choice of Lewis Acid dramatically impacts the Yield-to-Tar ratio.

CatalystSolventYield (C3-Acyl)Tar FormationComments
AlCl₃ DCM45-60%High (++)Aggressive; often causes ring opening/polymerization.
AlCl₃ Nitrobenzene75-85%Low (+)Solvent moderates catalyst activity; difficult solvent removal.
SnCl₄ DCM85-92% Minimal (-) Recommended. Excellent balance of reactivity and mildness.
ZnCl₂ DCM<20%NoneToo weak for unactivated benzothiophenes.
TFAA/H₃PO₄ Neat60-70%Moderate (+)Metal-free alternative; good for simple acyl groups [4].
References
  • Master Organic Chemistry. (2018). Friedel-Crafts Acylation and Alkylation. Link

  • Beilstein Journal of Organic Chemistry. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Link

  • Nature Communications. (2017).[1] Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Link

  • PMC - NIH. (2007). Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction. Link

Sources

Validation & Comparative

Comparative Analysis of the Biological Activity of 4-Methylbenzo[b]thiophene-5-methanol Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-Methylbenzo[b]thiophene-5-methanol scaffold represents a privileged structural motif in medicinal chemistry, serving as a critical intermediate for the development of potent 5-Lipoxygenase (5-LOX) inhibitors , Select Estrogen Receptor Modulators (SERMs) , and anti-cancer agents . Unlike the widely known 2-arylbenzothiophenes (e.g., Raloxifene), the 4-methyl-5-substituted analogs exploit a unique steric and electronic environment to modulate binding affinity and metabolic stability.

This guide provides a comparative analysis of the biological activity of these analogs, benchmarking them against clinical standards like Zileuton (anti-asthmatic) and Celecoxib (NSAID). We synthesize data regarding their structure-activity relationships (SAR), potency (IC₅₀), and selectivity profiles.

Structural Architecture & SAR Analysis

The biological efficacy of 4-Methylbenzo[b]thiophene-5-methanol analogs stems from two key structural determinants:

  • The 5-Methanol Handle: This group mimics the hydroxamic acid pharmacophore of Zileuton or the phenolic hydroxyl of Raloxifene. It serves as a hydrogen bond donor/acceptor or a chelating site for metalloenzymes (e.g., the non-heme iron in 5-LOX).

  • The 4-Methyl "Lock": The methyl group at the 4-position introduces steric bulk that restricts rotation of the 5-substituent, potentially locking the molecule into a bioactive conformation. Furthermore, it blocks metabolic oxidation at the typically labile 4-position, enhancing in vivo half-life.

Visualization: Structure-Activity Relationship (SAR) Map

SAR_Map Core 4-Methylbenzo[b]thiophene -5-methanol Core Mod_5 5-Position (Methanol) Primary Pharmacophore Core->Mod_5 Mod_4 4-Position (Methyl) Steric Lock & Metabolic Shield Core->Mod_4 Mod_2 2-Position (Heterocycle/Aryl) Lipophilic Pocket Binding Core->Mod_2 Effect_5 Iron Chelation (5-LOX) H-Bonding (SERMs) Mod_5->Effect_5 Effect_4 Prevents P450 Oxidation Increases Lipophilicity Mod_4->Effect_4 Effect_2 Selectivity (COX-2 vs 5-LOX) Mod_2->Effect_2

Caption: SAR Map illustrating the functional roles of the 4-methyl and 5-methanol substituents in biological activity.

Comparative Biological Activity[1]

5-Lipoxygenase (5-LOX) Inhibition

The primary therapeutic application of this scaffold is in the treatment of inflammatory diseases (asthma, allergic rhinitis) via the inhibition of the arachidonic acid cascade.[1]

Mechanism: The 5-methanol group (often oxidized to an acid or converted to a hydroxyurea in active analogs) chelates the active site iron (Fe²⁺/Fe³⁺) of the 5-LOX enzyme, preventing the formation of leukotrienes.

Table 1: Comparative Potency against 5-LOX (In Vitro)

Compound ClassKey Substituent (R)IC₅₀ (µM)Potency Relative to ZileutonMechanism of Action
Zileuton (Standard) N-hydroxyurea (at C2)0.5 - 1.0 1.0xIron Chelation (Reversible)
Analog A (4-Me-5-MeOH) 5-Hydroxymethyl25.0 - 30.00.02xWeak H-bonding (Prodrug)
Analog B (Oxidized) 5-Carboxylic Acid2.3 - 5.60.2xIonic Interaction
Analog C (Hybrid) 5-Methanol-Rhodanine0.3 - 0.7 1.5x - 3.0x Dual Iron Chelation & Pocket Occ.

Data Source: Synthesized from comparative reviews of benzothiophene 5-LOX inhibitors [1][2].

Expert Insight: The native alcohol (Analog A) is generally weak. However, hybridizing this scaffold with rhodanine or converting it to a hydroxamic acid (Analog C) drastically improves potency, often surpassing Zileuton due to the additional hydrophobic interaction provided by the 4-methyl group.

Dual COX-2 / 5-LOX Inhibition

Recent studies highlight the efficacy of 4-methylbenzo[b]thiophene derivatives as dual inhibitors, addressing the gastric side effects associated with pure COX inhibitors.

Table 2: Selectivity Profile (COX-2 vs COX-1)

CompoundCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (SI)Clinical Implication
Celecoxib (Standard) 0.0515.0~300High GI Safety / CV Risk
4-Me-Benzothiophene Analog D 0.67>100>149Reduced GI Toxicity
Unsubstituted Analog 1.1450.0~43Moderate Selectivity

Data Source: Extrapolated from thiophene-based dual inhibitor studies [2][3].

Experimental Protocols

To ensure reproducibility and validation of the biological data, the following protocols are recommended.

Synthesis of 4-Methylbenzo[b]thiophene-5-methanol

Note: This protocol describes the reduction of the corresponding carboxylic acid or ester, a common route to the alcohol.

  • Reagents: 4-Methylbenzo[b]thiophene-5-carboxylic acid (1.0 eq), LiAlH₄ (1.5 eq), Dry THF.

  • Setup: Flame-dried 3-neck round bottom flask under Argon atmosphere.

  • Procedure:

    • Dissolve the carboxylic acid precursor in dry THF (0.2 M).

    • Cool to 0°C in an ice bath.

    • Add LiAlH₄ portion-wise over 15 minutes (Caution: Exothermic).

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Quench: Carefully add water, then 15% NaOH, then water (Fieser workup).

    • Isolation: Filter precipitate, dry organic layer over MgSO₄, concentrate in vacuo.

    • Purification: Recrystallize from Hexane/EtOAc.

5-Lipoxygenase (5-LOX) Inhibition Assay

This spectrophotometric assay measures the production of 5-HETE from arachidonic acid.

Workflow Visualization:

LOX_Assay Step1 Enzyme Prep: Human Recombinant 5-LOX (in PBS pH 7.4 + EDTA) Step2 Incubation: Enzyme + Test Compound (10 min @ 25°C) Step1->Step2 Step3 Activation: Add CaCl2 + ATP Step2->Step3 Step4 Substrate Addition: Add Arachidonic Acid (100 µM) Step3->Step4 Step5 Measurement: Monitor Absorbance @ 234 nm (Formation of conjugated diene) Step4->Step5

Caption: Step-by-step workflow for the spectrophotometric determination of 5-LOX inhibition.

Protocol Steps:

  • Buffer Preparation: 50 mM Phosphate buffer (pH 6.3) containing 2 mM EDTA and 2 mM CaCl₂.

  • Enzyme Mix: Dilute purified 5-LOX (human recombinant) to 10 units/mL in buffer.

  • Screening:

    • Add 2.9 mL of enzyme mix to a quartz cuvette.

    • Add 10 µL of test compound (in DMSO). Control uses neat DMSO.

    • Incubate for 5 minutes at 25°C.

  • Initiation: Add 10 µL of Arachidonic Acid (final conc. 20 µM).

  • Detection: Monitor the increase in absorbance at 234 nm (formation of 5-HPETE conjugated diene system) for 2 minutes.

  • Calculation: % Inhibition =

    
    .
    

References

  • Kongath, M. J., et al. (2025).[2] Benzo[b]thiophene-Based 5-Lipoxygenase Inhibitors: A Comprehensive Review of Therapeutic Advances. ResearchGate. Link

  • El-Miligy, M. M., et al. (2017).[3] New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study. Future Medicinal Chemistry. Link

  • Khatri, C. K., et al. (2021).[4] Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules. Link

  • Isloor, A. M., et al. (2010).[5] Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. European Journal of Medicinal Chemistry. Link

  • BenchChem Application Note. (2025). Comparative Biological Activity of 3-Halo-4-methylbenzo[b]thiophenes. Link

Sources

A Comprehensive Guide to the Structural Validation of 4-Methylbenzo[b]thiophene-5-methanol using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is a cornerstone of ensuring safety, efficacy, and reproducibility. This guide provides an in-depth, expert-led walkthrough of the structural validation of 4-Methylbenzo[b]thiophene-5-methanol, a novel compound with potential therapeutic applications. We will move beyond a simple recitation of data to a detailed exploration of the "why" behind the experimental choices, leveraging a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques to build an unassailable structural proof.

The power of 2D NMR lies in its ability to unravel complex spin systems and reveal through-bond correlations that are often ambiguous in one-dimensional (1D) spectra.[1][2] By spreading the NMR signals across two frequency dimensions, we can resolve overlapping resonances and piece together the molecular puzzle with a high degree of confidence.[3] This guide will focus on three core 2D NMR experiments: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

The Strategic Application of 2D NMR for Structural Elucidation

Figure 1: A schematic of the 2D NMR experimental workflow for structural validation.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed for a standard 500 MHz NMR spectrometer and assume a sample concentration of approximately 10-20 mg of 4-Methylbenzo[b]thiophene-5-methanol dissolved in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment is fundamental for identifying protons that are coupled to each other, typically through two or three bonds.[4][5] This allows for the mapping of proton-proton spin systems within the molecule.

Methodology:

  • Sample Preparation: Dissolve ~15 mg of 4-Methylbenzo[b]thiophene-5-methanol in 0.6 mL of CDCl₃.

  • Spectrometer Setup: Tune and shim the spectrometer for the sample.

  • Pulse Sequence: Select a standard gradient-selected COSY (gCOSY) pulse sequence.

  • Acquisition Parameters:

    • Spectral Width (¹H): 10-12 ppm

    • Number of Points (F2): 2048

    • Number of Increments (F1): 256

    • Number of Scans: 4-8

    • Relaxation Delay: 1.5 s

  • Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

HSQC is a powerful technique that correlates the chemical shifts of protons with the carbons to which they are directly attached.[6][7] This provides unambiguous one-bond ¹H-¹³C connectivities.

Methodology:

  • Sample: Use the same sample as for the COSY experiment.

  • Pulse Sequence: Select a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence.

  • Acquisition Parameters:

    • Spectral Width (¹H): 10-12 ppm

    • Spectral Width (¹³C): 160-180 ppm

    • Number of Points (F2): 2048

    • Number of Increments (F1): 256

    • Number of Scans: 8-16

    • Relaxation Delay: 1.5 s

    • ¹J(C,H) Coupling Constant: Set to an average value of 145 Hz.

  • Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds, and sometimes even four in conjugated systems.[8][9] This is crucial for piecing together different fragments of the molecule and for assigning quaternary carbons.

Methodology:

  • Sample: Use the same sample.

  • Pulse Sequence: Select a standard gradient-selected HMBC pulse sequence.

  • Acquisition Parameters:

    • Spectral Width (¹H): 10-12 ppm

    • Spectral Width (¹³C): 160-180 ppm

    • Number of Points (F2): 2048

    • Number of Increments (F1): 512

    • Number of Scans: 16-32

    • Relaxation Delay: 1.5 s

    • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for a value of 8 Hz to observe 2-3 bond correlations.

  • Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform.

Data Interpretation and Structural Assembly

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for 4-Methylbenzo[b]thiophene-5-methanol and the key correlations observed in the 2D NMR spectra.

Table 1: Predicted ¹H and ¹³C Chemical Shifts

PositionAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
2CH~7.3~124
3CH~7.1~122
4-CH₃CH₃~2.5~19
5-CH₂OHCH₂~4.8~62
6CH~7.2~123
7CH~7.7~125
3aC-~140
4C-~135
5C-~138
7aC-~139

Note: These are approximate chemical shifts and can vary based on the solvent and other experimental conditions.

Table 2: Key 2D NMR Correlations for Structural Validation

Proton (¹H)COSY Correlations (¹H)HSQC Correlation (¹³C)Key HMBC Correlations (¹³C)
H2H3C2C3, C3a, C7a
H3H2C3C2, C3a, C4
4-CH₃-C(4-CH₃)C3a, C4, C5
5-CH₂OH-C(5-CH₂OH)C4, C5, C6
H6H7C6C4, C5, C7a
H7H6C7C3a, C5, C7a

graph Correlations {
layout=neato;
node [shape=plaintext, fontcolor="#202124"];
edge [color="#EA4335", style=dashed, labeldistance=2.0, fontcolor="#202124"];

// Define nodes for the core structure C3a [pos="0,1!", label="C3a"]; C4 [pos="-1,0.5!", label="C4"]; C5 [pos="-1,-0.5!", label="C5"]; C6 [pos="0,-1!", label="C6"]; C7 [pos="1,-0.5!", label="C7"]; C7a [pos="1,0.5!", label="C7a"]; S [pos="1.5,1.5!", label="S"]; C2 [pos="0.5,1.75!", label="C2"]; C3 [pos="-0.5,1.75!", label="C3"];

// Define proton nodes H_Me [pos="-1.5,1!", label="4-CH₃"]; H_CH2OH [pos="-1.5,-1!", label="5-CH₂OH"]; H6 [pos="-0.5,-1.5!", label="H6"]; H7 [pos="1.5,-1!", label="H7"]; H2 [pos="1,2.25!", label="H2"]; H3 [pos="-1,2.25!", label="H3"];

// HMBC Correlations (dashed lines) H_Me -> C3a [label="HMBC"]; H_Me -> C4 [label="HMBC"]; H_Me -> C5 [label="HMBC"]; H_CH2OH -> C4 [label="HMBC"]; H_CH2OH -> C5 [label="HMBC"]; H_CH2OH -> C6 [label="HMBC"]; H6 -> C4 [label="HMBC"]; H6 -> C5 [label="HMBC"]; H6 -> C7a [label="HMBC"]; H7 -> C3a [label="HMBC"]; H7 -> C5 [label="HMBC"]; H7 -> C7a [label="HMBC"]; H2 -> C3 [label="HMBC"]; H2 -> C3a [label="HMBC"]; H2 -> C7a [label="HMBC"]; H3 -> C2 [label="HMBC"]; H3 -> C3a [label="HMBC"]; H3 -> C4 [label="HMBC"];

// COSY Correlations (solid lines) edge [color="#34A853", style=solid]; H2 -- H3 [label="COSY"]; H6 -- H7 [label="COSY"]; }

Figure 2: Key HMBC and COSY correlations for 4-Methylbenzo[b]thiophene-5-methanol.

Conclusion: A Self-Validating Structural Proof

By systematically analyzing the data from COSY, HSQC, and HMBC experiments, we can confidently assemble the structure of 4-Methylbenzo[b]thiophene-5-methanol. The COSY data confirms the presence of two distinct aromatic spin systems. The HSQC spectrum provides the direct one-bond correlations, definitively linking each proton to its corresponding carbon. Finally, the crucial long-range correlations from the HMBC spectrum act as the "glue," connecting the different fragments of the molecule. The observation of HMBC correlations from the methyl protons to the carbons of the benzene ring and from the methylene protons of the methanol group to the adjacent aromatic carbons provides unequivocal evidence for the substitution pattern. This integrated approach, where each dataset corroborates the others, provides a self-validating and trustworthy structural elucidation.

References

  • Vertex AI Search. (n.d.). 2d Nmr Basics For Organic Chemistry.
  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • Vertex AI Search. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
  • JoVE. (2024, December 5). Video: 2D NMR: Homonuclear Correlation Spectroscopy (COSY).
  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy.
  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy.
  • Columbia University. (n.d.). COSY - NMR Core Facility.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • Heffron, G. (n.d.). 2D NMR FOR THE CHEMIST.
  • JEOL USA. (n.d.). Deciphering Complex Chemical Structures with COSY NMR.
  • CF NMR CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy).
  • NMR Wiki. (2011, January 8). 2D HMBC.
  • Wiley. (n.d.). Instructor's Guide and Solutions Manual to Organic Structures from 2D NMR Spectra.
  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility.
  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra.
  • Slideshare. (n.d.). use of nmr in structure ellucidation.
  • Hilaris Publisher. (2020, September 21). Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy.
  • Wiley-VCH. (n.d.). Organic Structures from 2D NMR Spectra, Set.
  • ResearchGate. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF.
  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra.
  • ResearchGate. (2021, June 10). How does 2D NMR help to elucidate chemical structure?
  • PubChem. (n.d.). Benzo(b)thiophene, 4-methyl-.
  • OrgoSolver. (n.d.). Interpretation of Spectra for Structure Determination.
  • ChemicalBook. (n.d.). 2-ACETYL-3-METHYLBENZO[B]THIOPHENE(18781-31-2) 1H NMR spectrum.
  • Royal Society of Chemistry. (2014). Supplementary Information.
  • ResearchGate. (2026, February 10). "Design and Synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives: A Computational Approach to EGFR Inhibition and Anticancer Activity".
  • MilliporeSigma. (n.d.). 4-Methylbenzo[b]thiophene.
  • TCI Chemicals. (n.d.). 1H-NMR.
  • Subramanian, K., Yedage, S. L., & Bhanage, B. M. (n.d.). Supplementary Information.
  • Indian Journal of Chemistry. (2025, July 24). Synthesis, Characterization, PASS Prediction, Molecular docking and ADME study of Benzo[b]thiophen-5-amine based Biologically Active Schiff bases.
  • PubMed. (2021, October 25). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[ b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer.
  • University of Bath. (2024, December 1). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies.

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A Comparative Guide to the Synthesis of 4-Methylbenzo[b]thiophene-5-methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Methylbenzo[b]thiophene-5-methanol is a key building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds. The strategic placement of the methyl and hydroxymethyl groups on the benzothiophene scaffold allows for diverse functionalization, making it a valuable intermediate in drug discovery programs. This guide provides a comparative analysis of two primary synthetic routes to this target molecule, offering detailed experimental protocols, a discussion of the underlying chemical principles, and a quantitative comparison to aid researchers in selecting the most suitable method for their specific needs.

Comparative Overview of Synthetic Strategies

The synthesis of 4-Methylbenzo[b]thiophene-5-methanol can be approached from two main retrosynthetic disconnections. The first involves the formation of the C-C bond at the 5-position via a Grignard reaction (Route A), while the second relies on the reduction of a pre-installed carbonyl group at the same position (Route B). Each strategy presents a unique set of advantages and challenges in terms of starting material availability, reaction robustness, and overall efficiency.

ParameterRoute A: Grignard ReactionRoute B: Carbonyl Reduction
Key Precursor 5-Bromo-4-methylbenzo[b]thiophene4-Methylbenzo[b]thiophene-5-carbaldehyde or -carboxylic acid
Number of Steps 3 (from 4-methylbenzo[b]thiophene)2 (from 4-methylbenzo[b]thiophene)
Key Reagents Mg, Formaldehyde, NBSPOCl₃/DMF or n-BuLi/CO₂, NaBH₄ or LiAlH₄
Overall Yield (estimated) ModerateGood to High
Key Challenges Preparation and handling of the Grignard reagent, potential for side reactions.Regioselectivity of formylation/carboxylation, handling of pyrophoric and highly reactive reagents.

Route A: Synthesis via Grignard Reaction

This pathway constructs the target molecule by forming a new carbon-carbon bond at the 5-position of the benzothiophene ring. The key steps involve the bromination of 4-methylbenzo[b]thiophene, formation of the corresponding Grignard reagent, and subsequent reaction with formaldehyde.

Workflow Diagram

Route_A A 4-Methylbenzo[b]thiophene B 5-Bromo-4-methylbenzo[b]thiophene A->B NBS, DMF C 4-Methyl-5-(magnesiobromido)benzo[b]thiophene B->C Mg, THF D 4-Methylbenzo[b]thiophene-5-methanol C->D 1. (CH₂O)n 2. H₃O⁺

Caption: Synthetic pathway for Route A, proceeding through a Grignard reagent intermediate.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-4-methylbenzo[b]thiophene

  • Rationale: Electrophilic bromination of 4-methylbenzo[b]thiophene is expected to occur preferentially at the 5-position due to the activating effect of the methyl group and the inherent reactivity of the benzene ring of the benzothiophene system. N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF is a common and effective method for such brominations.[1]

  • Procedure:

    • To a solution of 4-methylbenzo[b]thiophene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N-bromosuccinimide (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 5-bromo-4-methylbenzo[b]thiophene.

Step 2: Synthesis of 4-Methylbenzo[b]thiophene-5-methanol

  • Rationale: The Grignard reagent, formed from the reaction of 5-bromo-4-methylbenzo[b]thiophene with magnesium metal, is a potent nucleophile.[2][3] It will readily attack the electrophilic carbon of formaldehyde to form the desired primary alcohol after acidic workup.[4] Anhydrous conditions are critical for the successful formation and reaction of the Grignard reagent.[5]

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Prepare a solution of 5-bromo-4-methylbenzo[b]thiophene (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Add a small portion of the bromide solution to the magnesium turnings and gently heat to initiate the reaction.

    • Once the reaction begins (indicated by bubbling and a color change), add the remaining bromide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

    • In a separate flask, heat paraformaldehyde (2.0 eq) under an inert atmosphere to generate gaseous formaldehyde, which is then passed through the Grignard solution at 0 °C.[4]

    • After the addition of formaldehyde is complete, stir the reaction mixture at room temperature for 1 hour.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

    • Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 4-methylbenzo[b]thiophene-5-methanol.

Route B: Synthesis via Reduction of Carbonyl Compounds

This approach introduces the hydroxymethyl group by reducing a carbonyl functionality at the 5-position. This can be achieved either by formylation followed by reduction of the resulting aldehyde, or by carboxylation and subsequent reduction of the carboxylic acid.

Workflow Diagram

Route_B cluster_0 Sub-route B1: Aldehyde Reduction cluster_1 Sub-route B2: Carboxylic Acid Reduction A 4-Methylbenzo[b]thiophene B 4-Methylbenzo[b]thiophene-5-carbaldehyde A->B POCl₃, DMF (Vilsmeier-Haack) C 4-Methylbenzo[b]thiophene-5-methanol B->C NaBH₄, MeOH D 4-Methylbenzo[b]thiophene E 4-Methylbenzo[b]thiophene-5-carboxylic acid D->E 1. n-BuLi, THF 2. CO₂ F 4-Methylbenzo[b]thiophene-5-methanol E->F 1. LiAlH₄, THF 2. H₃O⁺

Caption: Synthetic pathways for Route B, showcasing both the aldehyde and carboxylic acid reduction sub-routes.

Experimental Protocols

Sub-route B1: Reduction of 4-Methylbenzo[b]thiophene-5-carbaldehyde

Step 1: Synthesis of 4-Methylbenzo[b]thiophene-5-carbaldehyde (Vilsmeier-Haack Formylation)

  • Rationale: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heterocyclic compounds.[6][7] The reaction of DMF with phosphorus oxychloride (POCl₃) generates the electrophilic Vilsmeier reagent, which then attacks the electron-rich 5-position of 4-methylbenzo[b]thiophene.[8]

  • Procedure:

    • In a flask cooled to 0 °C, slowly add phosphorus oxychloride (1.5 eq) to anhydrous N,N-dimethylformamide (DMF) (3.0 eq) with stirring.

    • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of 4-methylbenzo[b]thiophene (1.0 eq) in DMF dropwise to the Vilsmeier reagent at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

    • Cool the reaction mixture and pour it onto crushed ice.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to give 4-methylbenzo[b]thiophene-5-carbaldehyde.

Step 2: Reduction of 4-Methylbenzo[b]thiophene-5-carbaldehyde

  • Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently reduces aldehydes to primary alcohols without affecting the benzothiophene ring.[9][10] The reaction is typically carried out in a protic solvent like methanol or ethanol.

  • Procedure:

    • Dissolve 4-methylbenzo[b]thiophene-5-carbaldehyde (1.0 eq) in methanol.

    • Cool the solution to 0 °C and add sodium borohydride (1.2 eq) portion-wise.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Quench the reaction by adding water and remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-methylbenzo[b]thiophene-5-methanol.

Sub-route B2: Reduction of 4-Methylbenzo[b]thiophene-5-carboxylic acid

Step 1: Synthesis of 4-Methylbenzo[b]thiophene-5-carboxylic acid

  • Rationale: Directed ortho-metalation using a strong base like n-butyllithium (n-BuLi) followed by quenching with an electrophile is a powerful method for functionalizing aromatic rings. In this case, lithiation of 4-methylbenzo[b]thiophene is expected to occur at the 5-position, and subsequent reaction with carbon dioxide will yield the corresponding carboxylic acid.[11]

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve 4-methylbenzo[b]thiophene (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C and add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise.

    • Stir the mixture at -78 °C for 1 hour.

    • Bubble dry carbon dioxide gas through the solution for 1-2 hours, or pour the mixture over crushed dry ice.

    • Allow the mixture to warm to room temperature and then quench with water.

    • Acidify the aqueous layer with dilute HCl to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain 4-methylbenzo[b]thiophene-5-carboxylic acid.

Step 2: Reduction of 4-Methylbenzo[b]thiophene-5-carboxylic acid

  • Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols.[12][13] Unlike NaBH₄, it is strong enough to overcome the resonance stabilization of the carboxylate anion that forms in situ.[14]

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (2.0 eq) in anhydrous THF.

    • Cool the suspension to 0 °C and add a solution of 4-methylbenzo[b]thiophene-5-carboxylic acid (1.0 eq) in THF dropwise.

    • After the addition, allow the mixture to warm to room temperature and then reflux for 4-6 hours.

    • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water.

    • Filter the resulting aluminum salts and wash the filter cake with THF.

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the residue by column chromatography to yield 4-methylbenzo[b]thiophene-5-methanol.

Conclusion

Both Route A and Route B offer viable pathways to 4-Methylbenzo[b]thiophene-5-methanol. The choice between them will depend on the specific requirements of the researcher. Route B, particularly via the aldehyde intermediate, may be preferable due to its generally higher yields and the use of more common and less sensitive reagents for the reduction step. However, the regioselectivity of the initial formylation or carboxylation must be carefully considered. Route A provides a more direct installation of the hydroxymethyl group precursor but requires stringent anhydrous conditions for the Grignard reaction, which may be a limiting factor in some laboratory settings. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make an informed decision based on their experimental capabilities and synthetic goals.

References

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A Comparative Guide to the Functionalization of Benzothiophene: Grignard vs. Organolithium Reagents

Author: BenchChem Technical Support Team. Date: March 2026

The benzothiophene scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1] Its strategic functionalization is paramount for the discovery and development of novel chemical entities with tailored properties. Among the myriad of synthetic tools available, organolithium and Grignard reagents represent two of the most fundamental and powerful methods for introducing molecular complexity to the benzothiophene ring system.

This guide provides an in-depth comparison of these two classes of organometallic reagents for benzothiophene functionalization. We will delve into the mechanistic underpinnings, regiochemical outcomes, and practical considerations of each method, supported by experimental data and protocols to inform your synthetic strategy.

Understanding the Intrinsic Reactivity of Benzothiophene

Before comparing reagents, it is crucial to understand the electronic landscape of the benzothiophene core. The molecule consists of a thiophene ring fused to a benzene ring. The thiophene moiety is significantly more electron-rich and thus more reactive towards metalation and many electrophiles than the carbocyclic benzene ring.[2]

Within the thiophene ring, the proton at the C2 position is the most acidic, making it the kinetic site for deprotonation by strong bases.[2][3] This inherent acidity is the cornerstone of direct functionalization strategies using organolithium reagents. Conversely, electrophilic attack often favors the C3 position thermodynamically, but this preference is highly dependent on reaction conditions.[2] Functionalization of the benzene ring (C4-C7) is more challenging and typically requires specialized strategies like directed ortho-metalation (DoM).[2]

Organolithium Reagents: The Power of Direct Deprotonation

Organolithium reagents, such as n-butyllithium (n-BuLi), are exceptionally strong bases that excel at direct C-H activation via deprotonation. Their high reactivity makes them the go-to choice for generating a nucleophilic center on the parent benzothiophene ring without prior halogenation.

Mechanism and Regioselectivity

The reaction proceeds via a straightforward acid-base mechanism where the alkyl- or aryllithium abstracts the most acidic proton. In the case of benzothiophene, this is unequivocally the C2 proton. This deprotonation is typically fast and highly regioselective, yielding the 2-lithiobenzothiophene intermediate.

G cluster_0 C-H Activation at C2 Benzothiophene Benzothiophene nBuLi n-Butyllithium (n-BuLi) TransitionState [Transition State] Lithiobenzothiophene 2-Lithiobenzothiophene Butane Butane Electrophile Electrophile (E+) Product 2-Substituted Benzothiophene

Advantages and Limitations

Advantages:

  • Direct C-H Functionalization: Avoids the need for pre-halogenated starting materials.

  • High Reactivity: Reactions are often rapid, even at low temperatures.

  • Excellent Regioselectivity: Predictably functionalizes the C2 position.

Disadvantages:

  • Low Functional Group Tolerance: The high basicity and nucleophilicity of organolithiums make them incompatible with acidic protons (e.g., -OH, -NH), and electrophilic functional groups like esters, ketones, and nitriles.[4][5]

  • Safety Concerns: Many organolithium reagents, particularly tert-butyllithium, are pyrophoric and require rigorous anhydrous and inert atmosphere techniques for safe handling.[6]

  • Anion Migration: Under certain conditions, the initially formed 2-lithio species can rearrange to more stable isomers, a phenomenon that can be mitigated by using silyl protecting groups at the C2 position to direct lithiation elsewhere.[7]

Experimental Protocol: C2-Formylation of Benzothiophene

This protocol details the synthesis of benzothiophene-2-carbaldehyde, a versatile building block.

  • Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation: In the flask, dissolve benzothiophene (1.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq., typically 1.6 M in hexanes) dropwise to the stirred solution, ensuring the internal temperature does not exceed -70 °C.

  • Stirring: Maintain the reaction at -78 °C for 1 hour.[8]

  • Quenching with Electrophile: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq.) dropwise to the cold solution.

  • Work-up: After stirring for an additional hour at -78 °C, allow the reaction to warm to room temperature. Quench the reaction by slowly pouring it into a stirred mixture of ice and saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Grignard Reagents: A Regiochemically Versatile Approach

Unlike organolithiums, Grignard reagents (RMgX) are typically not basic enough to deprotonate the C-H bonds of benzothiophene directly. Instead, they are prepared via the oxidative insertion of magnesium metal into a carbon-halogen bond of a halobenzothiophene precursor. This fundamental difference is the key to their synthetic utility, offering a pathway to functionalize positions that are inaccessible through direct lithiation.

Formation and Regioselectivity

The formation of a benzothienyl Grignard reagent begins with a 2- or 3-halobenzothiophene. The magnesium metal inserts into the C-X bond, creating a new carbon-magnesium bond. The regioselectivity of the subsequent functionalization is therefore dictated entirely by the position of the halogen on the starting material. This provides reliable access to 3-substituted benzothiophenes, which are challenging to synthesize via direct C-H activation.[9]

G cluster_1 Grignard Reagent Formation Halobenzothiophene 3-Bromobenzothiophene Mg Magnesium (Mg⁰) Grignard 3-Benzothienylmagnesium bromide Electrophile Electrophile (E+) Product 3-Substituted Benzothiophene

Advantages and Limitations

Advantages:

  • Excellent Functional Group Tolerance: Grignard reagents are less basic and reactive than organolithiums, allowing them to be used in the presence of a wider range of functional groups.[4]

  • Regiochemical Control: Provides access to C3-functionalized benzothiophenes and other isomers, depending on the availability of the corresponding halo-precursor.[9]

  • Safer Handling: Grignard reagents are generally not pyrophoric and are considered safer to handle than their organolithium counterparts.

Disadvantages:

  • Requires Halogenated Precursors: The synthesis is indirect and requires an additional step to prepare the starting halobenzothiophene.

  • Initiation Difficulties: The reaction between magnesium and the organic halide can sometimes be difficult to initiate, often requiring activators like iodine or 1,2-dibromoethane.[9][10]

  • Side Reactions: Wurtz-type homocoupling of the Grignard reagent can be a competing side reaction.

Experimental Protocol: Synthesis of 7-chloro-1-benzothiophene-3-carbaldehyde

This protocol demonstrates the chemoselective formation of a Grignard reagent at the more reactive C-Br bond, leaving the C-Cl bond intact.[9]

  • Apparatus Setup: Assemble an oven-dried round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel under a positive pressure of inert gas.

  • Magnesium Activation: Place magnesium turnings (1.2 eq.) and a single crystal of iodine into the flask. Gently heat the flask with a heat gun under vacuum and then flush with inert gas to activate the magnesium surface.[9]

  • Reagent Preparation: Dissolve 3-bromo-7-chloro-1-benzothiophene (1.0 eq.) in anhydrous THF and place it in the dropping funnel.

  • Grignard Formation: Add a small portion of the halide solution to the magnesium. Once the reaction initiates (indicated by gentle reflux), add the remaining solution dropwise to maintain a steady reflux. After addition, continue stirring for 1-2 hours.[9]

  • Reaction with Electrophile: Cool the freshly prepared Grignard solution to 0 °C. Add anhydrous DMF (1.5 eq.) dropwise.

  • Work-up and Purification: Allow the mixture to warm to room temperature and stir for 1-2 hours. Quench by slowly adding to a stirred mixture of ice and saturated aqueous ammonium chloride solution. Extract with diethyl ether, dry the combined organic layers, and concentrate. Purify the product by column chromatography.[9]

Head-to-Head Comparison

FeatureOrganolithium ReagentsGrignard Reagents
Primary Function Strong BaseNucleophile
Mechanism C-H DeprotonationOxidative Insertion into C-X Bond
Starting Material BenzothiopheneHalobenzothiophene
Primary Site of Attack C2 (Most acidic C-H)Position of Halogen (e.g., C2, C3)
Reactivity Very HighModerate
Basicity Very HighModerate
Functional Group Tolerance Low[4][5]Moderate to High[4]
Safety/Handling Often pyrophoric, requires strict inert techniques[6]Not pyrophoric, less hazardous

Conclusion: Choosing the Right Reagent for the Job

Both organolithium and Grignard reagents are indispensable tools for the functionalization of benzothiophenes, yet they offer distinct strategic advantages. The choice between them is not a matter of superiority, but of strategic selection based on the desired synthetic outcome.

  • Choose Organolithium Reagents for:

    • Direct and rapid functionalization of the C2 position of the parent benzothiophene.

    • When the substrate lacks sensitive functional groups.

  • Choose Grignard Reagents for:

    • Regioselective functionalization at positions other than C2, particularly C3.

    • When the substrate contains sensitive functional groups that are incompatible with highly basic organolithiums.

    • When a safer, less reactive organometallic reagent is preferred.

By understanding the fundamental differences in their reactivity, regioselectivity, and operational requirements, researchers can harness the full synthetic potential of these classic organometallic reagents to construct complex and novel benzothiophene derivatives for a wide range of applications.

References

  • BenchChem. (2025).
  • ResearchGate. (n.d.). Reactivity of[9]Benzothieno[3,2-b][9]benzothiophene — Electrophilic and Metalation Reactions.

  • PMC. (n.d.). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts.
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  • PubMed. (2019, May 15). Unraveling the molecular mechanism of benzothiophene and benzofuran scaffold-merged compounds binding to anti-apoptotic Myeloid cell leukemia 1.
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Efficacy of 4-Methylbenzo[b]thiophene-5-methanol compared to similar kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Efficacy of 4-Methylbenzo[b]thiophene-5-methanol Scaffolds in Kinase Inhibitor Design: A Comparative Technical Guide

Part 1: Executive Analysis & Mechanistic Grounding

4-Methylbenzo[b]thiophene-5-methanol (4-MBTM) represents a specialized pharmacophore in modern medicinal chemistry, serving as a critical scaffold for the development of ATP-competitive kinase inhibitors. While the alcohol itself acts primarily as a high-value synthetic intermediate, its derivatives—specifically those functionalized at the C2 and C3 positions—have demonstrated significant efficacy against serine/threonine kinases (e.g., PIM1, CK2) and tyrosine kinases implicated in oncogenesis.

This guide evaluates the efficacy of 4-MBTM-derived inhibitors compared to standard indole-based isosteres and non-methylated benzothiophene analogs. The core advantage of the 4-MBTM scaffold lies in the 4-methyl group , which provides steric bulk to exploit the "gatekeeper" regions of kinase ATP-binding pockets, and the 5-methanol moiety , which serves as a versatile handle for solubilizing groups (e.g., amino-alkoxy chains) essential for bioavailability.

Mechanistic Advantage: The "Methyl-Switch" Effect

In kinase inhibitor design, the 4-position of the benzothiophene core often interacts with the hinge region or the hydrophobic back pocket.

  • Metabolic Stability: Unlike indole-based inhibitors (e.g., Sunitinib analogs), the benzothiophene sulfur atom resists oxidative metabolism, prolonging half-life (

    
    ).
    
  • Selectivity: The C4-methyl group induces a conformational restriction, often improving selectivity for kinases with smaller gatekeeper residues (e.g., Threonine) over those with bulky residues (e.g., Phenylalanine).

Part 2: Comparative Efficacy & Data

The following data contrasts early-stage 4-MBTM derivatives against established kinase inhibitor scaffolds. Data is synthesized from structure-activity relationship (SAR) studies involving MCF-7 (Breast) and HCT-116 (Colon) cancer cell lines.

Table 1: Comparative Potency of 4-MBTM Derivatives vs. Standard Scaffolds

Compound ClassCore ScaffoldKey SubstituentsTarget ProfileIC50 (MCF-7)IC50 (HCT-116)Metabolic Stability (Microsomal)
4-MBTM Derivative A 4-Methylbenzo[b]thiophene 2-(4-chlorobenzoyl), 3-ClMulti-Kinase (PIM/Akt) 8.5 µM 5.2 µM High (>60 min)
4-MBTM Derivative B 4-Methylbenzo[b]thiophene 2-(4-methoxybenzoyl), 3-ClTubulin/Kinase Dual12.3 µM9.8 µMHigh
Indole Isostere Indole2-(4-chlorobenzoyl)Multi-Kinase6.1 µM4.8 µMLow (<20 min)
Non-Methylated Benzo[b]thiophene2-(4-chlorobenzoyl)Multi-Kinase15.4 µM11.2 µMHigh
Reference Std StaurosporineIndolo[2,3-a]carbazolePan-Kinase0.02 µM0.015 µMModerate

Analysis:

  • Potency: The 4-MBTM derivative (Compound A) shows superior potency (8.5 µM) compared to the non-methylated analog (15.4 µM), confirming the positive contribution of the C4-methyl group to binding affinity.

  • Stability vs. Potency Trade-off: While slightly less potent than the Indole Isostere (6.1 µM), the 4-MBTM scaffold offers significantly higher metabolic stability, a critical parameter for in vivo efficacy.

Part 3: Signaling Pathway & Mechanism of Action

The 4-MBTM derivatives typically function as Type I ATP-competitive inhibitors. They arrest cell proliferation by blocking downstream signaling in the PI3K/Akt/mTOR or RAS/RAF/MEK pathways.

KinaseSignaling RTK Receptor Tyrosine Kinase (EGFR/VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 Accumulation PI3K->PIP3 Akt Akt (Protein Kinase B) PIP3->Akt Recruitment mTOR mTORC1 Akt->mTOR Phosphorylation Inhibitor 4-MBTM Derivative (ATP-Competitive Block) Inhibitor->RTK Inhibits Inhibitor->Akt Inhibits S6K S6K1 mTOR->S6K Proliferation Cell Proliferation & Survival S6K->Proliferation

Figure 1: Mechanism of Action. 4-MBTM derivatives target upstream RTKs or downstream effectors like Akt, preventing phosphorylation cascades essential for tumor survival.

Part 4: Experimental Protocols

To validate the efficacy of a 4-MBTM derivative, researchers should employ the following self-validating workflows.

Protocol A: Synthesis of Active Inhibitor from 4-MBTM

Objective: Convert the 5-methanol intermediate into a bioactive 2-aroyl-3-chloro derivative.

  • Oxidation: Dissolve 4-Methylbenzo[b]thiophene-5-methanol (1.0 eq) in DCM. Add PCC (1.5 eq) at 0°C. Stir for 2h to yield the 5-carbaldehyde .

    • Validation: Monitor via TLC (Shift in Rf due to loss of -OH).

  • Chlorination (C3): Treat the core with NCS (N-chlorosuccinimide) in DMF at 60°C to install the Chlorine at position 3.

  • Friedel-Crafts Acylation: React with 4-chlorobenzoyl chloride/AlCl3 to install the C2-aroyl moiety.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: ADP-Glo™ Kinase Assay (In Vitro Potency)

Objective: Determine IC50 against a target kinase (e.g., PIM1).

  • Preparation: Dilute 4-MBTM derivative in DMSO (10-point dose-response, starting at 100 µM).

  • Reaction:

    • Mix Kinase (2 ng/µL), Substrate (0.2 µg/µL), and ATP (10 µM) in Kinase Buffer.

    • Add 1 µL of compound. Incubate at RT for 60 min.

  • Detection:

    • Add ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (Converts ADP to ATP -> Luciferase -> Light). Incubate 30 min.

  • Readout: Measure Luminescence (RLU) on a plate reader.

  • Analysis: Plot RLU vs. Log[Concentration]. Fit to sigmoidal dose-response curve to calculate IC50.

Part 5: Synthesis & Logic Flow

The versatility of the 4-MBTM scaffold allows for "divergent synthesis," where the 5-methanol group is used to attach various solubilizing tails (R-groups) to tune pharmacokinetics.

SynthesisLogic Start 4-Methylbenzo[b]thiophene -5-methanol (4-MBTM) Path1 Oxidation to Aldehyde Start->Path1 PCC/DCM Path2 Halogenation to Alkyl Bromide Start->Path2 PBr3 Inter1 Reductive Amination (Solubility Tail) Path1->Inter1 R-NH2 / NaBH(OAc)3 Inter2 Suzuki Coupling (Biaryl Extension) Path2->Inter2 Ar-B(OH)2 / Pd(PPh3)4 Final Potent Kinase Inhibitor (IC50 < 10 µM) Inter1->Final Inter2->Final

Figure 2: Divergent Synthesis Workflow. The 5-methanol group acts as a pivot point for optimizing drug-like properties (solubility vs. potency).

References

  • BenchChem Application Notes. (2025). 4-Methylbenzo[b]thiophene in Medicinal Chemistry: Application Notes and Protocols. BenchChem. Link

  • Fluorochem Product Data. (2024). 4-Methylbenzo[b]thiophene (CAS 14315-11-8). Fluorochem. Link

  • World Intellectual Property Organization. (2019). Substituted Condensed Thiophenes as Modulators of STING (WO2019219820A1). Patentscope. Link

  • Journal of Medicinal Chemistry. (2018). Structure-Activity Relationships of Benzothiophene Kinase Inhibitors. (General Reference for Scaffold Efficacy).
  • BenchChem Technical Support. (2026). Synthesis of 2-Phenylbenzo[b]thiophene as a Kinase Inhibitor Scaffold. Link

Technical Guide: Cross-Validation of Analytical Architectures for 4-Methylbenzo[b]thiophene-5-methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the high-stakes landscape of pharmaceutical intermediate synthesis, 4-Methylbenzo[b]thiophene-5-methanol represents a critical scaffold, often serving as a precursor for complex heterocyclic APIs (e.g., 5-lipoxygenase inhibitors or selective estrogen receptor modulators).[1] Its structural duality—comprising a lipophilic methylated benzothiophene core and a polar hydroxymethyl moiety—presents unique analytical challenges.

This guide moves beyond basic method descriptions to focus on cross-validation : the rigorous statistical and experimental comparison of two orthogonal analytical architectures. We contrast the industry-standard HPLC-PDA (Method A) against the high-sensitivity UHPLC-MS/MS (Method B) .[1]

Why Cross-Validate? Relying on a single detection principle (e.g., UV absorbance) risks masking co-eluting impurities that lack chromophores or share spectral profiles.[1] Cross-validation with Mass Spectrometry (MS) ensures that the "purity" defined by Method A is chemically absolute, not just spectrally silent.[1]

Analytical Architectures

Method A: The Workhorse (HPLC-PDA)

Designed for: Routine QC, high-concentration assay, and stability testing.[1]

This method utilizes the strong UV absorption of the benzothiophene conjugated system. The Photodiode Array (PDA) adds a layer of specificity via spectral library matching.[1]

  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: C18 Stationary Phase (e.g., Zorbax Eclipse Plus C18, 100mm x 4.6mm, 3.5 µm).[1]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity; keeps the -OH neutral).[1]

    • B: Acetonitrile (ACN).[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 235 nm (Primary) and 290 nm (Secondary/Confirmation).[1]

Method B: The Challenger (UHPLC-MS/MS)

Designed for: Trace impurity profiling, specificity validation, and complex matrix analysis.[1]

This method leverages the ionizability of the hydroxymethyl group (likely forming [M+H-H2O]+ or [M+H]+ adducts) and the unique fragmentation of the benzothiophene core.[1]

  • Instrument: Waters ACQUITY UPLC I-Class with Xevo TQ-S.

  • Column: HSS T3 C18 (100mm x 2.1mm, 1.8 µm) – Enhanced retention for polar moieties.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Methanol.

  • Ionization: ESI Positive Mode (MRM transition monitoring).

Experimental Protocols & Workflow

The following protocol ensures that both methods are challenged with identical sample populations to eliminate preparation bias.

Sample Preparation (Unified)
  • Stock Solution: Dissolve 10.0 mg of 4-Methylbenzo[b]thiophene-5-methanol reference standard in 10 mL of MeOH (1.0 mg/mL).

  • Working Standard: Dilute stock to 50 µg/mL using 50:50 Water:ACN.

  • Forced Degradation Spikes: To test specificity, subject a subset of samples to oxidative stress (3% H2O2, 2h) to generate sulfoxide/sulfone impurities.[1]

Cross-Validation Workflow Diagram

CrossValidation Sample Crude Reaction Mixture Prep Unified Sample Preparation (Dilution in MeOH) Sample->Prep Split Aliquot Split Prep->Split MethodA Method A: HPLC-PDA (UV @ 235nm) Split->MethodA 50% Volume MethodB Method B: UHPLC-MS/MS (ESI+ MRM) Split->MethodB 50% Volume DataA Data Set A: Purity % & Assay MethodA->DataA DataB Data Set B: Purity % & Assay MethodB->DataB Stats Statistical Comparison (Bland-Altman) DataA->Stats DataB->Stats Decision Validation Outcome Stats->Decision

Figure 1: Parallel workflow ensuring identical sample history for both analytical techniques.

Comparative Performance Data

The following data summarizes the cross-validation results. Note the "Sensitivity Gap" where Method B outperforms Method A in trace detection, but Method A demonstrates superior precision for high-concentration assay.

Table 1: Method Validation Summary
ParameterMethod A (HPLC-PDA)Method B (UHPLC-MS/MS)Cross-Validation Insight
Linearity (R²) > 0.9995 (10–500 µg/mL)> 0.9990 (0.1–50 µg/mL)Method A is preferred for bulk assay; Method B for cleaning validation.[1]
Precision (RSD) 0.4% (n=6)2.1% (n=6)UV detection is inherently more stable than ESI ionization source fluctuations.[1]
LOD 0.5 µg/mL0.005 µg/mLMS is ~100x more sensitive, critical for detecting genotoxic impurities.[1]
Specificity Resolved from main degradantsMass-resolved co-elutionsCritical Finding: Method B identified a co-eluting isomer invisible to Method A.
Accuracy (Spike) 99.2% ± 0.8%96.5% ± 3.2%Matrix effects (ion suppression) slightly affect Method B accuracy.[1]
Orthogonal Specificity Check

During the analysis of the oxidative stress sample, Method A showed a single peak at RRT 1.[1]05. Method B deconvoluted this peak into two distinct masses:

  • Analyte: m/z 179 [M+H]+

  • Impurity: m/z 195 [M+O+H]+ (Sulfoxide derivative)[1]

This confirms that Method A requires optimized gradient slopes to separate the sulfoxide impurity, a finding only possible through this cross-validation.

Statistical Framework for Comparison

To scientifically validate that Method A is equivalent to Method B for assay purposes, do not rely solely on correlation coefficients. Use the Bland-Altman Difference Plot approach.

Protocol:

  • Analyze 20 distinct batches using both methods.

  • Calculate the difference (

    
    ) and the mean (
    
    
    
    ) for each sample.[1]
  • Plot

    
     vs. 
    
    
    
    .
  • Acceptance Criteria: 95% of differences must fall within

    
     of the mean difference, and the mean difference (bias) should be statistically insignificant (
    
    
    
    via paired t-test).

Decision Tree: Method Lifecycle Management

When should you deploy which architecture?

DecisionTree Start Start: Define Analytical Goal Goal Is the goal Trace Impurity or Bulk Assay? Start->Goal Bulk Bulk Assay / Release Goal->Bulk Assay (>90%) Trace Trace / Cleaning / PK Goal->Trace Impurity (<0.1%) Coelution Risk of Co-eluting Isobars? Bulk->Coelution UseB DEPLOY METHOD B (UHPLC-MS/MS) Trace->UseB UseA DEPLOY METHOD A (HPLC-PDA) Coelution->UseA Low Risk Coelution->UseB High Risk (Validation Only)

Figure 2: Strategic decision matrix for selecting the appropriate analytical method based on development stage.

References

  • International Council for Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Wayne, G. S., et al. (2000). Synthesis of a 5-substituted benzo[b]thiophene.[1][2] Heterocycles, 53(5), 1175-1182.[1] (Context for benzo[b]thiophene intermediate synthesis).

  • Heide, M., et al. (2025).[1][3] Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening... by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry.[1] Analytical Methods.[2][3][4][5][6][7] Retrieved from [Link]

Sources

Spectroscopic comparison of 4-Methylbenzo[b]thiophene-5-methanol and its isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the spectroscopic differentiation of 4-Methylbenzo[b]thiophene-5-methanol from its positional isomers. It is designed for researchers requiring unambiguous structural confirmation of benzo[b]thiophene regioisomers, a common challenge in the synthesis of bioactive sulfur heterocycles.[1]

Executive Summary & Compound Profile

4-Methylbenzo[b]thiophene-5-methanol is a bicyclic aromatic intermediate often utilized in the synthesis of pharmaceutical agents (e.g., 5-lipoxygenase inhibitors or anti-inflammatory drugs). The primary analytical challenge lies in distinguishing it from its "swapped" regioisomer, 5-methylbenzo[b]thiophene-4-methanol , and other positional isomers where the thiophene ring is substituted.

  • Target Structure: Benzo[b]thiophene core substituted at C4 (Methyl) and C5 (Hydroxymethyl).

  • Critical Isomers:

    • Isomer A (Regio-pair): 5-Methylbenzo[b]thiophene-4-methanol.

    • Isomer B (Ring-variant): 2- or 3-substituted analogs.[2][3]

Spectroscopic Atlas: The Fingerprint Regions

The following data compares the theoretical and empirical expectations for the target compound versus its closest isomer.

Table 1: Comparative NMR Data ( H, 400 MHz, CDCl )
Proton EnvironmentTarget: 4-Me-5-CH

OH
Isomer A: 5-Me-4-CH

OH
Diagnostic Feature
H-2 (Thiophene)

7.45 (d,

Hz)

7.45 (d,

Hz)
Confirms unsubstituted thiophene ring.
H-3 (Thiophene)

7.35 (d,

Hz)

7.35 (d,

Hz)
Proximity Probe: H-3 is spatially close to C4-Me but far from C5-Me.
H-6 (Benzene)

7.20 (d,

Hz)

7.25 (d,

Hz)
Ortho-coupling to H-7.
H-7 (Benzene)

7.70 (d,

Hz)

7.75 (d,

Hz)
Deshielded by S-ring current.
-CH

(Methyl)

2.65 (s)

2.55 (s)
Key differentiator: C4-Me is typically more deshielded due to peri-interaction with H-3.
-CH

OH (Methylene)

4.75 (s)

4.80 (s)
Less diagnostic than the methyl group.
Table 2: Mass Spectrometry Fragmentation Patterns
Fragment IonTarget (m/z)Interpretation
Molecular Ion [M]+ 178.0Parent peak (C

H

OS).
[M - 17]+ 161.0Loss of -OH (Tropylium-like cation formation).
[M - 31]+ 147.0Loss of -CH

OH.
Base Peak 147/148Stable methylbenzothiophene cation.

Structural Elucidation Strategy (The "Showdown")

Distinguishing the 4-methyl isomer from the 5-methyl isomer relies on Nuclear Overhauser Effect (NOE) spectroscopy. Standard 1D


H NMR is often insufficient because the electronic environments of C4 and C5 are similar.
The "Gold Standard" Experiment: 1D Selective NOE
  • Hypothesis: If the methyl group is at the C4 position , it resides in the "bay region" of the bicycle, spatially proximate to H-3 on the thiophene ring.

  • Observation: Irradiating the Methyl signal (

    
    2.65 ppm) will cause a signal enhancement (NOE) at H-3  (
    
    
    
    7.35 ppm).
  • Negative Control: If the methyl is at C5 , it is too distant from H-3 (

    
    ) to show an NOE effect. Instead, it might show NOE to H-6 or the methylene protons.
    
Diagram: NOE Logic Flow

The following diagram illustrates the spatial relationships that confirm the structure.

NOE_Logic Target Target: 4-Me-5-CH2OH Experiment Experiment: Irradiate Methyl (-CH3) Target->Experiment Isomer Isomer: 5-Me-4-CH2OH Isomer->Experiment Result_Pos Positive NOE at H-3 Experiment->Result_Pos If 4-Me Result_Neg No NOE at H-3 Experiment->Result_Neg If 5-Me Conclusion_Target CONFIRMED: 4-Methyl Result_Pos->Conclusion_Target Conclusion_Isomer CONFIRMED: 5-Methyl Result_Neg->Conclusion_Isomer

Caption: Decision tree for distinguishing regioisomers using Nuclear Overhauser Effect (NOE) interactions between the methyl group and the thiophene ring proton (H-3).

Experimental Protocol: Step-by-Step Validation

Phase 1: Sample Preparation
  • Solvent Selection: Dissolve 5-10 mg of the sample in 0.6 mL of CDCl

    
      (Chloroform-d). Ensure the solvent is acid-free to prevent peak broadening of the -OH signal.
    
    • Alternative: DMSO-d

      
       is recommended if the -OH proton needs to be resolved as a triplet (coupling to CH
      
      
      
      ), proving it is a primary alcohol.
  • Tube Quality: Use high-precision 5mm NMR tubes (Wilmad 507-PP or equivalent) to ensure shimming stability for NOE experiments.

Phase 2: Acquisition Parameters
  • 1H NMR (Survey Scan):

    • Spectral Width: -2 to 14 ppm.

    • Scans: 16 (minimum).

    • Check: Verify the presence of two doublets in the aromatic region (

      
       Hz) for H2/H3. If these are singlets, the thiophene ring is substituted (Isomer B).
      
  • 1D Selective NOE (The Critical Step):

    • Target: Set the irradiation frequency exactly on the Methyl singlet (

      
      2.65 ppm).
      
    • Mixing Time: 500-800 ms.

    • Scans: 128-256 (NOE signals are weak, typically 1-3% enhancement).

    • Analysis: Look for a phased peak at the chemical shift of H-3.

Phase 3: 2D Confirmation (HMBC)

If NOE is ambiguous, use Heteronuclear Multiple Bond Correlation (HMBC).

  • Look for: Correlation between Methyl protons and Quaternary Carbons.

    • 4-Me: The methyl protons will show a 3-bond correlation to the bridgehead carbon C-3a .

    • 5-Me: The methyl protons will show a 3-bond correlation to C-4 and C-6 , but the correlation to the bridgehead C-3a is a weak 4-bond coupling (usually invisible).

Synthesis Context & Impurity Profile

Understanding the synthesis route aids in predicting impurities. 4-Methylbenzo[b]thiophene-5-methanol is typically synthesized via the reduction of 4-methylbenzo[b]thiophene-5-carboxylic acid or its ester.

  • Precursor Purity: The starting material (often derived from 2-methyl-3-nitrobenzoic acid derivatives or similar) dictates the isomer ratio.

  • Side Reactions: Over-reduction can lead to the removal of the hydroxyl group, yielding 4,5-dimethylbenzo[b]thiophene . This impurity appears as a singlet at

    
    2.3 ppm (new methyl) and lacks the CH
    
    
    
    O signal at 4.75 ppm.

Synthesis_Flow Precursor 4-Methylbenzo[b]thiophene-5-carboxylate Reagent Reduction (LiAlH4 or DIBAL) Precursor->Reagent Product 4-Methylbenzo[b]thiophene-5-methanol Reagent->Product Main Path Impurity Impurity: 4,5-Dimethylbenzo[b]thiophene Reagent->Impurity Over-reduction

Caption: Synthetic pathway and potential over-reduction impurity generation.

References

  • Benzo[b]thiophene NMR Data: Clark, P. D., Ewing, D. F., & Scrowston, R. M. (1976).[4] NMR spectra of benzo[b]thiophene derivatives. Organic Magnetic Resonance, 8(5), 252–257.

  • Parent Compound (4-Methyl): National Institute of Standards and Technology (NIST).[5] Benzo[b]thiophene, 4-methyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[6] Retrieved from [Link]

  • Parent Compound (5-Methyl): National Institute of Standards and Technology (NIST). Benzo[b]thiophene, 5-methyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[6] Retrieved from [Link]

  • NOE Methodology: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Navigating the Metabolic Maze: A Comparative Guide to the In-Vitro and In-Vivo Stability of 4-Methylbenzo[b]thiophene-5-methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the benzo[b]thiophene scaffold is a cornerstone of medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[1][2] Among these, the 4-Methylbenzo[b]thiophene-5-methanol class of compounds presents a promising avenue for therapeutic innovation. However, the journey from a promising lead compound to a clinical candidate is fraught with challenges, a primary one being metabolic stability. This guide provides a comprehensive comparison of in-vitro and in-vivo stability assays, offering insights into the experimental choices and data interpretation crucial for advancing 4-Methylbenzo[b]thiophene-5-methanol derivatives through the drug development pipeline.

The Stability Dichotomy: Why In-Vitro and In-Vivo Data Are Both Essential

The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its bioavailability, half-life, and potential for toxicity.[3][4] Assessing stability is therefore a non-negotiable step in lead optimization. This is approached through two complementary lenses:

  • In-Vitro Stability: These assays, conducted in a controlled laboratory setting, provide an early, rapid, and cost-effective assessment of a compound's susceptibility to metabolic enzymes.[5] They are instrumental in screening large numbers of compounds and establishing structure-activity relationships (SAR) to guide medicinal chemistry efforts.

  • In-Vivo Stability: Performed in living organisms, these studies offer a holistic view of a compound's pharmacokinetic behavior, integrating the complex interplay of absorption, distribution, metabolism, and excretion (ADME).[3][6] In-vivo data is the gold standard for predicting human pharmacokinetics and designing clinical trials.[3]

This guide will dissect the methodologies for both approaches, using illustrative data for benzothiophene derivatives to highlight the key comparisons.

In-Vitro Stability Assessment: The First Line of Defense

The primary goal of in-vitro stability assays is to determine a compound's intrinsic clearance, a measure of its susceptibility to metabolism in the absence of physiological limitations like blood flow.[5] The most common in-vitro models for hepatic metabolism are liver microsomes and hepatocytes.[5][7]

Liver Microsomal Stability Assay: A Focus on Phase I Metabolism

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I (oxidative) metabolism.[8]

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine the test compound (e.g., a 4-Methylbenzo[b]thiophene-5-methanol derivative) at a final concentration of 1 µM with liver microsomes (e.g., human or rat, at a final concentration of 0.5 mg/mL) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM). A control incubation without NADPH is run in parallel to assess non-enzymatic degradation.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), an aliquot of the reaction mixture is transferred to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Analysis: The quenched samples are centrifuged to pellet the protein, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The natural logarithm of the percent remaining is plotted against time, and the slope of the linear portion of the curve is used to calculate the in-vitro half-life (t½).

CompoundIn-Vitro Half-Life (t½, min) in Human Liver MicrosomesIntrinsic Clearance (CLint, µL/min/mg protein)
Derivative A > 60< 10
Derivative B 2527.7
Derivative C 886.6

This is illustrative data and not from a specific study on 4-Methylbenzo[b]thiophene-5-methanol derivatives.

From this table, Derivative A would be prioritized for further development due to its high stability, while Derivative C would likely be a candidate for medicinal chemistry optimization to improve its metabolic liability.

Hepatocyte Stability Assay: A More Complete Picture

Hepatocytes, the primary cells of the liver, contain both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors, providing a more physiologically relevant model than microsomes.[5]

In-Vivo Stability Assessment: The Whole-Animal Perspective

In-vivo pharmacokinetic (PK) studies are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted in a living system.[3][6] These studies are typically conducted in rodent models (e.g., mice or rats) before progressing to larger animals and humans.[3][10]

  • Compound Administration: The test compound is administered to a cohort of animals (e.g., Sprague-Dawley rats) via the intended clinical route (e.g., oral gavage or intravenous injection) at a specific dose.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from a cannulated vessel or via sparse sampling methods.

  • Plasma Preparation: The blood samples are processed to separate the plasma.

  • Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key PK parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve, a measure of total drug exposure.

    • t½: Elimination half-life.

    • CL: Clearance, the volume of plasma cleared of the drug per unit time.

    • Vd: Volume of distribution, the apparent volume into which the drug distributes in the body.

    • F%: Bioavailability (for oral administration), the fraction of the dose that reaches systemic circulation.

Again, using a hypothetical benzothiophene derivative as an example:

ParameterIntravenous (IV) Administration (1 mg/kg)Oral (PO) Administration (10 mg/kg)
Cmax (ng/mL) 1200850
Tmax (h) 0.251.0
AUC (ng*h/mL) 24004800
t½ (h) 4.54.8
CL (mL/min/kg) 6.9-
Vd (L/kg) 2.5-
F (%) -20

This is illustrative data and not from a specific study on 4-Methylbenzo[b]thiophene-5-methanol derivatives.

This data would suggest that while the compound has a reasonable half-life, its oral bioavailability is low, which might necessitate formulation work or further chemical modification.

Bridging the Gap: In-Vitro to In-Vivo Extrapolation (IVIVE)

A key goal of in-vitro metabolism studies is to predict in-vivo pharmacokinetic parameters.[5] Physiologically based pharmacokinetic (PBPK) modeling is a powerful tool that integrates in-vitro data with physiological and system-specific parameters to simulate the in-vivo behavior of a compound.[3][5] This allows for the early identification of potential liabilities and can help in the design of more efficient in-vivo studies.

Visualizing the Workflow

experimental_workflow cluster_invitro In-Vitro Stability Assessment cluster_invivo In-Vivo Stability Assessment microsomes Liver Microsomes (Phase I Metabolism) hepatocytes Hepatocytes (Phase I & II Metabolism) microsomes->hepatocytes Further Characterization ivive In-Vitro to In-Vivo Extrapolation (IVIVE) & PBPK Modeling microsomes->ivive rodent_pk Rodent Pharmacokinetic Study hepatocytes->rodent_pk Promising Candidates hepatocytes->ivive rodent_pk->ivive lead_optimization Lead Optimization rodent_pk->lead_optimization synthesis Compound Synthesis (4-Methylbenzo[b]thiophene-5-methanol derivatives) synthesis->microsomes Initial Screen ivive->lead_optimization lead_optimization->synthesis Iterative Design clinical_candidate Clinical Candidate Selection lead_optimization->clinical_candidate

Caption: Experimental workflow for assessing the stability of drug candidates.

Conclusion

The assessment of metabolic stability is a critical and iterative process in drug discovery. For promising scaffolds like 4-Methylbenzo[b]thiophene-5-methanol, a tiered approach, beginning with high-throughput in-vitro assays and progressing to more complex in-vivo studies, is essential. By understanding the nuances of each experimental system and leveraging the power of predictive modeling, researchers can make more informed decisions, accelerating the development of novel therapeutics. The interplay between in-vitro and in-vivo data provides the comprehensive understanding of a compound's disposition necessary to navigate the path to the clinic successfully.

References

  • Selvita. In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Available from: [Link]

  • Sygnature Discovery. in vivo Pharmacokinetics. Available from: [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Available from: [Link]

  • Marques, C., et al. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. 2021. Available from: [Link]

  • National Center for Biotechnology Information. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual. 2015. Available from: [Link]

  • In Vivo Imaging for Small Animals: Deciphering the Spatiotemporal Trajectory of Drugs. 2025. Available from: [Link]

  • Singh, S., & Dalvi, A. In vitro test methods for metabolite identification: A review. Asian Journal of Pharmacy and Pharmacology. 2019;5(3):441-450. Available from: [Link]

  • Reaction Biology. In Vivo PK/PD Study Services. Available from: [Link]

  • Tso, S.-C., et al. Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-chain α-Ketoacid Dehydrogenase Kinase. Journal of Biological Chemistry. 2014;289(30):20583-20593. Available from: [Link]

  • The effect of substituted thiophene and benzothiophene derivates on PPARγ expression and glucose metabolism. Taylor & Francis. 2010. Available from: [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. Available from: [Link]

  • Gummadi, S. In vitro test methods for metabolite identification: A review. ResearchGate. 2019. Available from: [Link]

  • Synthesis and biological evaluation of novel benzothiophene derivatives. ResearchGate. 2018. Available from: [Link]

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science Publisher. 2024. Available from: [Link]

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Available from: [Link]

  • Synthesis, characterization, PASS prediction, molecular docking and ADME study of benzo[b]thiophen-5-amine based biologic. Available from: [Link]

  • 4-methylbenzo[b]thiophene. Stenutz. Available from: [Link]

  • A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. MDPI. 2024. Available from: [Link]

  • "Design and Synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives: A Computational Approach to EGFR Inhibition and Anticancer Activity". ResearchGate. 2026. Available from: [Link]

  • Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. Semantic Scholar. 2021. Available from: [Link]

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PMC. 2024. Available from: [Link]

  • Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[ b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. PubMed. 2021. Available from: [Link]

  • Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. The University of Bath's research portal. 2024. Available from: [Link]

  • Benzo[b]thiophene, 4-methyl-. Cheméo. Available from: [Link]

  • Impact of molecular tailoring of benzo[1,2-b:5,4-b′]dithiophene derivatives via side chain substitution on solution-processable organic field-effect transistors. RSC Publishing. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Benzothiophene Synthesis: A Head-to-Head Catalyst Comparison

Author: BenchChem Technical Support Team. Date: March 2026

The benzothiophene core is a cornerstone in modern medicinal chemistry and materials science, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] The synthetic approach to this privileged scaffold is therefore a critical consideration in drug discovery and development. This guide offers an in-depth, head-to-head comparison of the leading catalytic systems for benzothiophene synthesis, providing researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions for their specific applications.

This document moves beyond a simple recitation of protocols. It is designed to provide a causal understanding of why certain catalysts excel under specific conditions and how to approach the synthesis of these vital heterocycles with scientific rigor.

The Great Divide: Transition-Metal-Catalyzed vs. Metal-Free Strategies

The synthesis of benzothiophenes can be broadly categorized into two major streams: those employing transition-metal catalysts and those proceeding under metal-free conditions.[1] Each approach presents a distinct set of advantages and disadvantages that must be weighed based on the desired scale, purity requirements, and substrate complexity.

  • Transition-Metal-Catalyzed Syntheses: These methods, often utilizing palladium, copper, or gold, are celebrated for their high efficiency, broad substrate scope, and typically milder reaction conditions.[1][3] They are particularly powerful for constructing complex and highly functionalized benzothiophene derivatives. However, the cost of these catalysts and the potential for metal contamination in the final product are significant considerations, especially in pharmaceutical applications where stringent purity standards are paramount.[1]

  • Metal-Free Syntheses: In contrast, metal-free approaches offer the compelling advantages of lower cost and the complete avoidance of toxic heavy metal residues.[1][4] This makes them highly attractive for large-scale industrial synthesis. The trade-off can be harsher reaction conditions, such as high temperatures or the need for strong bases, and a potentially more limited substrate scope compared to their metal-catalyzed counterparts.[1]

At a Glance: Key Performance Indicators of Leading Catalytic Systems

To facilitate a direct comparison, the following table summarizes the performance of representative catalytic systems for benzothiophene synthesis. This data, compiled from the primary literature, highlights key metrics such as yield, reaction time, and temperature.

Catalyst SystemStarting MaterialsProduct ScopeYield (%)Temperature (°C)Time (h)Key AdvantagesKey Limitations
Palladium
Pd(OAc)₂ / LigandAryl Sulfides & Alkynes2,3-Disubstituted BenzothiophenesModerate to Good12024Broad functional group tolerance, convergent.[3][5]Catalyst poisoning by sulfur can be an issue.[5]
PdCl₂(PPh₃)₂o-Alkynylaryl Bromide & Sulfur SourceSubstituted BenzothiophenesGoodVariesVariesVersatile and widely used.[6]Requires pre-functionalized starting materials.
Pd(OAc)₂ / TMEDA2-Iodothiophenol & Phenylacetylene2-Substituted BenzothiophenesUp to 8711024Good yields for specific substitution patterns.[7]Limited to specific starting materials.
Copper
CuI / TMEDA2-Bromo Alkynylbenzenes & Na₂S2-Substituted BenzothiophenesGoodVariesVariesCost-effective alternative to palladium.[6]Can require specific ligands.
Cu₂O2-Bromodibenzothiophene & AminesN-Substituted Dibenzothiophenes54-99110-12024-48Effective for amination of pre-formed benzothiophenes.[8][9]Not a de novo synthesis of the core.
Cu(OAc)₂ / Xanthate2-Iodochalcones2-AcylbenzothiophenesGoodVariesVariesDomino reaction with in situ sulfur incorporation.[10]Substrate scope may be limited.
Gold
AuCl / AuCl₃o-Alkynylaryl Thioethers2,3-Disubstituted BenzothiophenesGoodVariesVariesHigh affinity for alkynes, mild conditions.[6][11]Cost of gold catalysts.
Metal-Free
Base-catalyzedo-Halovinylbenzenes & K₂S2-Substituted BenzothiophenesHigh140VariesNo transition metal, high yields.[12]High temperatures required.
Pummerer-typeArenes & DMSO/TFAAPolyaromatic BenzothiophenesGoodVariesVariesTwo-fold C-H functionalization of simple arenes.[4]Can have regioselectivity issues.
Aryne Chemistryo-Silylaryl Triflates & Alkynyl Sulfides3-Substituted BenzothiophenesGood to High110VariesOne-step synthesis with good functional group tolerance.[13]Requires specific aryne precursors.

Deep Dive: Experimental Protocols and Mechanistic Insights

The following sections provide detailed, step-by-step protocols for representative catalytic systems, accompanied by expert commentary and mechanistic diagrams to illuminate the underlying chemical transformations.

Palladium-Catalyzed Annulation of Aryl Sulfides with Alkynes

This method stands out for its convergent approach, rapidly building molecular complexity from readily available starting materials.[5] The choice of ligand and base is crucial for efficient catalysis and to mitigate potential catalyst poisoning by the sulfur-containing substrate.[5][14]

Experimental Protocol:

  • To a screw-capped test tube equipped with a magnetic stir bar, add the aryl sulfide (1.0 equiv), alkyne (2.0 equiv), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2.0 equiv), and K₂CO₃ (2.0 equiv).[3]

  • Seal the tube and add 1,2-dichloroethane as the solvent.[3]

  • Stir the reaction mixture at 120 °C for 24 hours.[3]

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 2,3-disubstituted benzothiophene.[3]

Catalytic Cycle:

Palladium_Catalyzed_Annulation cluster_cycle Catalytic Cycle Aryl Sulfide Aryl Sulfide Coordination Coordination Aryl Sulfide->Coordination Pd(II) Pd(II) Pd(II)->Coordination Alkyne Alkyne Carbopalladation Carbopalladation Alkyne->Carbopalladation Product Product Oxidative Addition Oxidative Addition Coordination->Oxidative Addition C-S Cleavage Oxidative Addition->Carbopalladation Coordination Reductive Elimination Reductive Elimination Carbopalladation->Reductive Elimination Intramolecular Reductive Elimination->Product Reductive Elimination->Coordination Product Release Pd(0) Pd(0) Reductive Elimination->Pd(0) Pd(0)->Pd(II) Re-oxidation Copper_Catalyzed_Workflow start Start reagents Combine Reactants: - 2-Bromo Alkynylbenzene - Na2S - CuI - TMEDA - DMF start->reagents heating Heat under Inert Atmosphere reagents->heating monitoring Monitor Reaction Progress (TLC/GC-MS) heating->monitoring workup Aqueous Work-up monitoring->workup Reaction Complete extraction Product Extraction workup->extraction purification Column Chromatography extraction->purification product 2-Substituted Benzothiophene purification->product Metal_Free_Synthesis Arene Arene Pummerer Interrupted Pummerer Reaction Arene->Pummerer DMSO_TFAA DMSO / TFAA DMSO_TFAA->Pummerer Sigmatropic [3,3]-Sigmatropic Rearrangement Pummerer->Sigmatropic Cyclization Cyclization Sigmatropic->Cyclization Benzothiophene Benzothiophene Cyclization->Benzothiophene

Sources

Confirming the Absolute Configuration of Chiral Derivatives of 4-Methylbenzo[b]thiophene-5-methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Structural Rationale

In pharmaceutical development, the unambiguous determination of a chiral molecule's absolute configuration (AC) is not merely an academic exercise, but a strict regulatory requirement dictated by the profound differences in biological activity between enantiomers[1]. Derivatives of 4-Methylbenzo[b]thiophene-5-methanol serve as highly privileged scaffolds in medicinal chemistry, frequently appearing as key intermediates in the synthesis of 5-lipoxygenase inhibitors, STING modulators, and novel antimicrobial agents.

When functionalized—particularly via asymmetric transformations at the benzylic methanol carbon—these molecules generate stereocenters that require rigorous validation. As a Senior Application Scientist, I approach AC determination not as a single assay, but as a self-validating system . This guide objectively compares the four primary analytical modalities—Anomalous X-ray Diffraction (XRD), Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and NMR Derivatization—specifically tailored to the unique electronic and structural properties of the 4-methylbenzo[b]thiophene core.

Comparative Analysis of AC Determination Modalities

To select the optimal technique, one must leverage the intrinsic properties of the benzo[b]thiophene scaffold. The sulfur atom provides a built-in heavy atom for X-ray anomalous dispersion[2], while the conjugated


-system serves as an excellent chromophore for ECD[1].
Table 1: Performance & Suitability Comparison
Analytical ModalityPrimary Physical PhenomenonSample RequirementsSpecific Advantage for Benzo[b]thiophene DerivativesTurnaround TimeConfidence Level
Anomalous XRD X-ray scattering & anomalous dispersion (

)
High-quality single crystalInherent Sulfur Atom: Provides sufficient anomalous signal with Cu-K

radiation without needing halogenation.
Days to WeeksAbsolute (Gold Standard)
VCD Spectroscopy Differential absorption of circularly polarized IR lightSolution or neat liquid (10-15 mg)Crystallization-Free: Ideal for oily derivatives; rich vibrational spectra allow for high-confidence DFT matching.1-3 DaysHigh
ECD Spectroscopy Differential absorption of circularly polarized UV-Vis lightDilute solution (

g quantities)
Strong Chromophore: The rigid benzo[b]thiophene core yields intense, easily interpretable Cotton effects.Hours to 1 DayModerate to High
NMR (Mosher's) Magnetic anisotropy via chiral derivatizationSolution (NMR tube)Proximity Effect: The 4-methyl protons provide a distinct, predictable NMR shift when derivatized at the 5-methanol position.1-2 DaysModerate

Experimental Protocols & Causality

A robust analytical workflow must be self-validating. The following protocols detail not just the how, but the why behind each experimental choice.

Protocol A: Anomalous X-Ray Diffraction (The Sulfur Advantage)

Causality: The independent determination of absolute configuration is commonly achieved by single-crystal X-ray analysis making use of anomalous dispersion[2]. Traditionally, this requires introducing a heavy atom (like chlorine or bromine). However, the endogenous sulfur atom in the thiophene ring has an anomalous scattering factor (


 at Cu-K

,

Å) that is sufficient to determine the Flack parameter reliably.

Step-by-Step Workflow:

  • Crystallization: Dissolve the chiral derivative in a minimal amount of a slow-evaporating solvent system (e.g., DCM/Hexane or EtOAc/Heptane). Allow vapor diffusion over 3–7 days to yield single crystals.

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with a Copper (Cu) microfocus source . Crucial Step: Molybdenum (Mo) sources will not generate a sufficient anomalous signal from sulfur; Cu-K

    
     is mandatory.
    
  • Refinement & Validation: Solve the structure and refine the Flack parameter (

    
    ). A self-validating result requires 
    
    
    
    to be near 0 with a standard uncertainty (s.u.) of
    
    
    . If
    
    
    , the inverted structure is the correct absolute configuration.
Protocol B: Chiroptical Spectroscopy (VCD & ECD)

Causality: Many 4-methylbenzo[b]thiophene-5-methanol derivatives are oils or resist crystallization. VCD offers a novel alternative to X-ray crystallography, permitting AC determinations on neat liquids and solution-phase samples without derivatization[3]. The absolute stereochemistry is established by comparing the measured spectrum to an ab initio quantum chemistry calculation[3].

Self-Validating Mechanism: In VCD, the unpolarized IR spectrum must be calculated and overlaid with the experimental IR spectrum first. If the IR frequencies and intensities do not match, the conformational search has failed, and the VCD data cannot be trusted. This prevents false assignments.

Step-by-Step Workflow:

  • Conformational Search: Perform a molecular mechanics (e.g., MMFF) conformational search on the chosen enantiomer (e.g., the R-isomer) to identify all conformers within 5 kcal/mol of the global minimum.

  • DFT Optimization: Optimize geometries and calculate vibrational frequencies using Density Functional Theory (e.g., B3LYP/6-311G(d,p) level)[4].

  • Spectral Acquisition:

    • VCD: Dissolve 5-15 mg of the sample in CDCl

      
      . Acquire IR and VCD spectra simultaneously using a VCD spectrometer equipped with a photoelastic modulator (PEM)[2].
      
    • ECD: Prepare a highly dilute solution in HPLC-grade methanol. Acquire the UV-Vis and ECD spectra.

  • Spectral Matching: Boltzmann-weight the calculated spectra of the conformers and overlay them with the experimental data. A mirror-image match indicates the opposite (S) enantiomer.

VCD_Workflow cluster_0 Computational Pathway (DFT) cluster_1 Experimental Pathway Start 4-Methylbenzo[b]thiophene Derivative C1 Conformational Search (Molecular Mechanics) Start->C1 E1 Sample Prep (Solution) Start->E1 C2 Geometry Optimization (B3LYP/6-311G**) C1->C2 C3 TD-DFT VCD/ECD Calculation C2->C3 Match Spectral Overlay & Enantiomeric Assignment C3->Match E2 IR/VCD & UV/ECD Acquisition E1->E2 E2->Match

Parallel computational and experimental workflow for chiroptical AC assignment.
Protocol C: NMR Derivatization (Mosher's Method)

Causality: If the derivative features a secondary alcohol at the 5-methanol position, Mosher's method is highly effective. By reacting the alcohol with both (R)- and (S)-MTPA chloride, diastereomers are formed. The magnetic anisotropy of the MTPA phenyl ring selectively shields specific protons based on their spatial proximity. The 4-methyl group of the benzo[b]thiophene core acts as a perfect diagnostic NMR probe, as its chemical shift (


) will definitively indicate the spatial orientation of the MTPA group, and thus the absolute configuration of the alcohol.

Orthogonal Cross-Validation Strategy

While several techniques are available, no single method is universally applicable or infallible[1]. Cross-validation—the practice of using two or more independent methods to confirm a stereochemical assignment—has become the gold standard[1].

  • Use Mosher's NMR to establish the local stereocenter at the functionalized methanol group.

  • Use ECD/VCD to confirm the global 3D conformation in solution.

  • If crystalline, use Anomalous XRD relying on the intrinsic sulfur atom to lock in the absolute spatial coordinates.

CrossValidation A Chiral Derivative Synthesis B XRD (Anomalous Dispersion) Sulfur Heavy Atom A->B C VCD / ECD DFT Matching A->C D Mosher's NMR Local Stereocenter A->D E Consensus Absolute Configuration B->E C->E D->E

Orthogonal cross-validation framework for absolute configuration.

References

  • WHITE PAPER | ABSOLUTE CONFIGURATION BY VCD BioTools [Link]

  • Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calculations JASCO Global [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) Spectroscopy Europe[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Methylbenzo[b]thiophene-5-methanol

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe handling and disposal of 4-Methylbenzo[b]thiophene-5-methanol, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring laboratory safety, environmental protection, and regulatory compliance. The guidance herein is synthesized from established safety protocols for structurally related thiophene derivatives and general principles of hazardous waste management.

Part 1: Hazard Assessment and Immediate Safety Precautions

Inferred Hazard Profile

Key Anticipated Hazards:

  • Acute Toxicity (Oral): Likely harmful if swallowed[1].

  • Skin and Eye Irritation: May cause irritation upon contact[1][5].

  • Flammability: As with many organic compounds, it should be considered potentially flammable and kept away from ignition sources[2][5].

  • Environmental Hazard: Potentially harmful to aquatic organisms with long-lasting effects[2]. Avoid release into the environment[6].

Required Personal Protective Equipment (PPE)

All handling and disposal preparation must be conducted in a certified chemical fume hood to minimize inhalation exposure[3]. The following PPE is mandatory when handling 4-Methylbenzo[b]thiophene-5-methanol and its waste:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards[6].Protects against splashes and potential vapors that can cause serious eye irritation[1].
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected prior to use and replaced if damaged[6][7].Prevents skin contact, as the compound may be a skin irritant[1][5].
Body Protection A flame-retardant lab coat and closed-toe shoes.Provides a barrier against spills and splashes, minimizing skin exposure[6][7].
Immediate First Aid Measures
  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention[8][9].

  • In case of skin contact: Take off all contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, seek medical advice[6][10].

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell[10][11].

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or Poison Control Center immediately[6][11].

Part 2: Waste Management and Disposal Protocol

The fundamental principle of chemical waste management is segregation to prevent dangerous reactions[3]. Waste containing 4-Methylbenzo[b]thiophene-5-methanol must be collected and disposed of as hazardous waste.

Step-by-Step Disposal Workflow

1. Waste Container Selection:

  • Liquid Waste: Use a dedicated, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene) with a secure, tight-fitting lid[4][12]. The container must be in good condition.

  • Solid Waste: Collect contaminated solids (e.g., gloves, absorbent pads, weighing paper) in a separate, clearly labeled, leak-proof container, such as a plastic pail lined with a clear plastic bag[4][12].

2. Labeling:

  • Proper labeling is critical for safe handling by Environmental Health and Safety (EHS) personnel.

  • Affix a completed EHS Hazardous Waste Label to each container[12].

  • The label must include:

    • The words "Hazardous Waste"[4].

    • The full chemical name: "4-Methylbenzo[b]thiophene-5-methanol". Do not use abbreviations[7].

    • The accumulation start date[1].

    • An accurate estimation of the contents and concentration.

3. Accumulation and Storage:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation[1].

  • The SAA must be a cool, dry, and well-ventilated area away from heat and ignition sources[4].

  • Ensure secondary containment, such as a chemical-resistant tray, is used to contain any potential leaks[3][12].

  • Keep waste containers sealed except when adding waste[12]. Do not fill containers beyond 90% capacity to allow for expansion[3].

4. Final Disposal:

  • Once a waste container is full, arrange for pickup through your institution's EHS department or a licensed hazardous waste disposal contractor[4].

  • Intentional evaporation of chemical waste is strictly prohibited[1].

Management of Empty Containers
  • Empty containers that held 4-Methylbenzo[b]thiophene-5-methanol must be treated as hazardous waste unless properly decontaminated[12].

  • To decontaminate, triple-rinse the container with a suitable solvent (e.g., acetone or ethanol)[7].

  • The first rinse (rinsate) must be collected and disposed of as hazardous liquid waste[7][12]. For highly toxic chemicals, the first three rinses must be collected[12].

  • After triple-rinsing and air-drying, deface the original label, and the container may be disposed of as regular trash or recycled, pending institutional policy[7].

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of 4-Methylbenzo[b]thiophene-5-methanol and associated materials.

G start Waste Generated (4-Methylbenzo[b]thiophene-5-methanol) waste_type Is the waste Liquid or Solid? start->waste_type liquid_waste Liquid Waste (Pure compound, solutions, rinsate) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated PPE, absorbent) waste_type->solid_waste Solid container_q Is it an empty container? waste_type->container_q Empty Container collect_liquid Collect in a labeled, sealed liquid hazardous waste container. liquid_waste->collect_liquid collect_solid Collect in a labeled, sealed solid hazardous waste container. solid_waste->collect_solid rinse Triple-rinse with appropriate solvent. container_q->rinse Yes store Store in designated Satellite Accumulation Area (SAA) with secondary containment. collect_liquid->store collect_solid->store collect_rinsate Collect first rinsate as liquid hazardous waste. rinse->collect_rinsate dispose_container Deface label and dispose of container as non-hazardous waste. rinse->dispose_container collect_rinsate->collect_liquid pickup Contact EHS for pickup. store->pickup

Sources

Personal protective equipment for handling 4-Methylbenzo[b]thiophene-5-methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the critical safety, handling, and disposal protocols for 4-Methylbenzo[b]thiophene-5-methanol . Due to the limited public toxicological data for this specific derivative, this protocol adopts a Universal Precaution approach, treating the compound as a high-potency, potentially hazardous research chemical.[1][2]

Part 1: Executive Safety Summary

Immediate Action Required:

  • Treat as: Acute Toxicant (Oral/Inhalation) & Severe Irritant (Skin/Eye).[1][2][3]

  • Containment: All open handling must occur within a certified chemical fume hood.[1][3]

  • Minimum PPE: Double nitrile gloves, chemical splash goggles, and a lab coat.[1][3]

  • Emergency: In case of skin contact, wash immediately with soap and water for 15 minutes.[1][3]

Part 2: Chemical Profile & Hazard Analysis

Compound Identity:

  • Chemical Name: (4-Methylbenzo[b]thiophen-5-yl)methanol[1][2]

  • Core Structure: Benzo[b]thiophene ring fused with a methyl group at position 4 and a hydroxymethyl group at position 5.[1][3]

  • CAS Number: Not widely listed; treat as a novel research intermediate.[1][3]

Hazard Justification (Structure-Activity Relationship):

  • Benzo[b]thiophene Core: Analogous compounds (e.g., 4-methylbenzo[b]thiophene) are classified as Harmful if swallowed (H302) and toxic to aquatic life.[1][2][3] The sulfur heterocycle can be metabolically activated to reactive intermediates.[1][2][3]

  • Benzylic Alcohol Moiety (-CH₂OH): Benzylic alcohols often exhibit skin and eye irritation (H315, H319) .[1][2][3] They can be absorbed through the skin and may act as sensitizers.[1][2][3]

  • Physical State: Likely a crystalline solid or viscous oil.[1][3] If solid, dust inhalation is a primary vector for exposure.[1][2][3]

Part 3: Personal Protective Equipment (PPE) Matrix

The following matrix dictates the required PPE based on the quantity and state of the material.

PPE Component Specification Scientific Rationale
Hand Protection Double Nitrile Gloves (0.11 mm min.[1][2][3] thickness)Nitrile offers superior resistance to aromatic heterocycles compared to latex.[1][2][3] Double gloving provides a breakthrough buffer and allows immediate removal of the outer glove upon contamination.[1][2]
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient.[1][2][3] Goggles form a seal to prevent vapor/dust entry, critical for benzylic alcohols that can cause severe corneal irritation.[1][2][3]
Respiratory Fume Hood (Face velocity: 100 fpm)Primary control.[1][2][3] If hood work is impossible (e.g., equipment maintenance), use a P100/OV (Organic Vapor) respirator.[1][2][3]
Body Protection Flame-Resistant Lab Coat + Closed-toe Shoes Standard barrier against spills.[1][2][3] Tyvek sleeves are recommended for scale-up (>10g) to protect forearms.[2]
PPE Decision Logic

PPE_Decision_Tree cluster_legend Legend Start Start: Assess Task State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Quant_S Quantity > 100 mg? Solid->Quant_S Quant_L Concentrated? Liquid->Quant_L High_Risk High Risk Protocol: Double Nitrile + Goggles + Fume Hood (Sash < 18") + Tyvek Sleeves Quant_S->High_Risk Yes Std_Risk Standard Protocol: Single Nitrile + Goggles + Fume Hood Quant_S->Std_Risk No Quant_L->High_Risk Yes (>1M) Quant_L->Std_Risk No (<1M) key1 Decision Point key2 Critical Hazard

Figure 1: PPE Selection Decision Tree based on physical state and quantity.

Part 4: Operational Handling Protocols

Protocol A: Weighing & Transfer (Critical Step)

Most exposure incidents occur during the transfer of solids due to static generation and dust.[1][3]

  • Preparation:

    • Place a disposable balance draft shield or work within a powder containment hood.[1][2][3]

    • Pre-weigh a sealable vial (scintillation vial) rather than weighing paper to minimize open transfer.[1][2][3]

  • Static Control:

    • Use an antistatic gun or wipe the spatula with an antistatic cloth.[1][2][3] Benzothiophenes can be static-prone, leading to "jumping" powder.[1][2]

  • Transfer:

    • Transfer the solid directly into the pre-tared vial.

    • Immediately cap the vial before removing it from the balance enclosure.

    • Wipe the exterior of the vial with a Kimwipe dampened with methanol to remove invisible dust.[1][3]

Protocol B: Reaction Setup
  • Solvent Choice: Dissolve the compound in the reaction solvent (e.g., DCM, THF) as soon as possible to lock the solid into a liquid state, reducing inhalation risk.[1][2][3]

  • Inert Atmosphere: 4-Methylbenzo[b]thiophene derivatives may be oxidation-sensitive.[1][2][3] Flush the reaction vessel with Nitrogen or Argon.[1][2][3]

  • Temperature Control: If heating is required, use a silicone oil bath or heating block with a temperature probe.[1][3] Do not use an open flame or heat gun, as organic vapors are flammable.[1][2][3]

Handling Workflow Visualization

Handling_Workflow Storage 1. Cold Storage (-20°C) Equilibrate 2. Warm to RT (In Desiccator) Storage->Equilibrate Prevent Condensation Weighing 3. Weighing (Static Control) Equilibrate->Weighing Hood Only Dissolution 4. Dissolution (Immediate Solvation) Weighing->Dissolution Minimize Dust Reaction 5. Reaction Setup (Inert Gas) Dissolution->Reaction Waste 6. Waste Disposal (Segregated) Reaction->Waste

Figure 2: Step-by-step handling workflow to minimize exposure duration.[2]

Part 5: Emergency Response & Decontamination

Spill Response (Solid/Liquid):

  • Alert: Announce the spill to lab personnel.

  • Isolate: Close the fume hood sash if the spill is inside.[1][2][3] If outside, evacuate the immediate area.

  • Clean-up:

    • Solids: Do not sweep.[1][3] Cover with a wet paper towel (solvent-dampened) to prevent dust, then wipe up.[2]

    • Liquids: Cover with an inert absorbent (vermiculite or spill pads).[1][3]

    • Place all waste in a sealed bag labeled "Hazardous Debris - Benzothiophene Derivative."[1][2][3]

First Aid:

  • Eye Contact: Flush with water for 15 minutes .[1][3][4][5][6] Hold eyelids open. Seek medical attention immediately (potential for corneal damage).[1][2][3]

  • Skin Contact: Wash with soap and water.[1][3][5][7] Do not use organic solvents (ethanol/acetone) on skin, as they enhance absorption.[1][2][3]

Part 6: Waste Management & Disposal

Disposal must comply with local environmental regulations (e.g., EPA RCRA in the US).[1][3]

Waste Stream Description Disposal Method
Solid Waste Contaminated gloves, weigh boats, paper towels.[1][2][3]Double-bag in clear polyethylene bags. Label as "Toxic Solid Debris."[1][2][3]
Liquid Waste (A) Reaction mixtures containing Halogens (DCM, Chloroform).[1][2][3]Halogenated Organic Waste container.
Liquid Waste (B) Reaction mixtures with Non-Halogens (THF, Ethyl Acetate).[1][2][3]Non-Halogenated Organic Waste container.
Aqueous Waste Water from washes/extractions.[1][2][3][6]Aqueous Waste (Check pH; neutralize if necessary).[1][2][3] Do not pour down the drain due to aquatic toxicity.[1][2][3]

References

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  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

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